N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine
Description
2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid is a natural product found in Streptomyces with data available.
Properties
IUPAC Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O11/c23-7-11(21-17(28)9-3-1-5-13(24)15(9)26)20(32)33-8-12(19(30)31)22-18(29)10-4-2-6-14(25)16(10)27/h1-6,11-12,23-27H,7-8H2,(H,21,28)(H,22,29)(H,30,31)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXJDVFEFZPIMN-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Biological Function of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in E. coli
The following technical guide details the biological function, mechanistic origin, and experimental characterization of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (hereafter referred to as the Linear Enterobactin Dimer ) in Escherichia coli.
Executive Summary
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is the linear dimer hydrolysis product of Enterobactin (Enterochelin), the primary siderophore of E. coli. While Enterobactin is celebrated for having the highest known affinity for ferric iron (
The biological function of the linear dimer is to serve as a critical intermediate in the reductive release of iron . It is generated intracellularly by the esterase Fes , which cleaves the cyclic trilactone backbone of Enterobactin. This hydrolysis lowers the iron-binding affinity and redox potential, enabling the reduction of Fe
For drug development professionals, this molecule represents a validated checkpoint for Siderophore-Antibiotic Conjugates (SDCs) . The ester linkage mimics the "Trojan Horse" release mechanism required for payload delivery.
Chemical Architecture & Nomenclature
To understand the function, one must distinguish the linear dimer from the parent compound.
-
Parent Compound (Enterobactin): A cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine linked by ester bonds.[1] It forms a hexadentate ligand perfectly suited for octahedral coordination of Fe
. -
The Linear Dimer:
-
IUPAC/Chemical Name: N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.
-
Structure: Two serine units.[2] The first serine is N-acylated by 2,3-dihydroxybenzoic acid (DHBA). Its carboxyl group forms an ester bond (denoted by "O-L-seryl") with the hydroxyl group of the second serine, which is also N-acylated by DHBA.
-
Key Feature: The "O-L-seryl" designation confirms the presence of the ester linkage, which is the substrate for the Fes esterase. If this were a peptide bond (amide), Fes would be ineffective.
-
Mechanistic Pathway: The "Affinity Paradox" Solution
The linear dimer is not synthesized directly by the ent biosynthetic gene cluster (EntABCDEF) for secretion. Instead, it is generated in the cytoplasm during the iron retrieval process.
The Iron Uptake Cycle
-
Secretion: E. coli secretes apo-Enterobactin into the extracellular space.
-
Chelation: Enterobactin captures Fe
, forming the Ferric-Enterobactin complex (Fe-Ent).[1] -
Transport: Fe-Ent is recognized by the outer membrane receptor FepA , transported into the periplasm, and moved across the inner membrane by the ABC transporter FepBDGC .
Intracellular Hydrolysis (The Fes Reaction)
Once inside the cytoplasm, the iron must be removed. The redox potential of Fe-Ent is approximately -750 mV (vs NHE), making it too negative to be reduced by physiological reductants like NADH or NADPH.
The enzyme Fes (Ferric Enterobactin Esterase) solves this by hydrolyzing the ester backbone.[3] The degradation proceeds in a stepwise fashion:
-
Cyclic Fe-Ent
Linear Trimer -
Linear Trimer
Linear Dimer (The molecule of interest) -
Linear Dimer
Monomer (DHB-Ser)
Iron Release
As the backbone is cleaved from cyclic to linear forms, the denticity (number of binding atoms) and geometric constraints change.
-
Affinity Drop: The linear dimer binds Fe
with significantly lower affinity than the cyclic trimer. -
Redox Shift: The hydrolysis raises the redox potential of the iron center, allowing cytoplasmic reductants to reduce Fe
to Fe . -
Dissociation: Fe
has a weak affinity for catecholate ligands and dissociates, entering the metabolic iron pool.
Pathway Visualization
The following diagram illustrates the lifecycle of the linear dimer within the iron acquisition pathway.
Figure 1: The generation of the Linear Dimer (highlighted in green) via Fes-mediated hydrolysis is the obligate step for intracellular iron release.
Quantitative Data: Binding & Kinetics
The biological relevance of the linear dimer is defined by its thermodynamic instability relative to the cyclic parent.
Table 1: Comparative Stability Constants
| Species | Structure | Formation Constant (log | Iron Release Capability |
| Enterobactin | Cyclic Trimer | 52.0 | Negligible (Redox potential too low) |
| Linear Trimer | Linear (DHBS) | ~43.0 | Low |
| Linear Dimer | Linear (DHBS) | ~35 - 38 | High (Facilitates reduction) |
| Monomer | DHB-Ser | 25.0 | Complete |
Note: The drop from log
Experimental Characterization Protocols
For researchers aiming to isolate or study this molecule, the following protocols are standard.
Isolation via HPLC (from fes mutants)
To accumulate the linear dimer, one cannot use wild-type E. coli efficiently, as the turnover is too fast.
-
Strain: Use an E. colifur mutant (constitutive siderophore production) or a fes mutant (defective esterase) supplemented with limited iron.
-
Method:
-
Grow cells in M9 minimal media (low iron).
-
Extract supernatant with ethyl acetate.[4]
-
HPLC Conditions: C18 Reverse Phase column.
-
Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in Acetonitrile (B).
-
Detection: 310 nm (catechol absorption).
-
Elution Order: Monomer (DHBS)
Linear Dimer Linear Trimer Cyclic Enterobactin.
-
Fes Activity Assay (In Vitro)
To verify the cleavage of Enterobactin into the linear dimer:
-
Substrate: Purified Ferric-Enterobactin (10
M). -
Enzyme: Purified recombinant Fes protein.
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Measurement: Monitor the decrease in absorbance at 400 nm (characteristic of the Fe-catecholate charge transfer band in the cyclic constrained form) or use HPLC to visualize the appearance of the Linear Dimer peak .
Implications for Drug Development[5]
The linear dimer is not just a metabolite; it is a blueprint for Siderophore-Drug Conjugates (SDCs) .
-
Linker Strategy: Successful SDCs (e.g., Cefiderocol) often utilize a "non-hydrolyzable" linker to avoid premature degradation. However, if the goal is cytoplasmic release (e.g., for an antibiotic targeting the ribosome), the linker must mimic the ester bond of the linear dimer.
-
Design Rule: A drug conjugated to a catechol siderophore via an ester linkage will be recognized by Fes. Fes will cleave the linker, releasing the drug exactly as it cleaves the linear dimer to release iron.
-
Resistance: Mutations in fes lead to resistance against these ester-linked conjugates but also result in iron starvation for the bacterium, making it a high-fitness-cost resistance mechanism.
References
-
Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: An archetype for microbial iron transport.[1][2][4][5][6][7][8] Proceedings of the National Academy of Sciences, 100(7), 3584–3588. Link
-
Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex. Journal of Biological Chemistry, 267(17), 12350–12355. Link
-
Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes.[9] Journal of the American Chemical Society, 127(31), 11075–11084. Link
-
Greenwood, K. T., & Luke, R. K. (1978). Enzymatic hydrolysis of enterochelin and its iron complex in Escherichia coli K-12. Biochimica et Biophysica Acta, 525(1), 209–218. Link
-
Campanini, B., et al. (2023).[10] Siderophore-Based Iron Acquisition and Pathogen Control.[5][7][11] Microbiology and Molecular Biology Reviews. Link
Sources
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC separation of enterobactin and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioaustralis.com [bioaustralis.com]
- 7. researchgate.net [researchgate.net]
- 8. Beyond iron: non-classical biological functions of bacterial siderophores - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03559C [pubs.rsc.org]
- 9. In Vitro Characterization of Salmochelin and Enterobactin Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
The Dual Role of Linear Enterobactin Dimers in Bacterial Iron Acquisition
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Stability Paradox
Enterobactin (Ent) represents the pinnacle of biological iron chelation, possessing a formation constant (
The linear enterobactin dimer —often referred to as (DHBS)₂ or bis(2,3-dihydroxybenzoyl-L-serine)—is the evolutionary solution to this paradox. It serves two distinct, critical roles in bacterial physiology:
-
Intracellularly (Producer): It is a transient, destabilized intermediate in the Fes-mediated hydrolysis cascade, essential for lowering the reduction potential of ferric iron to facilitate release.
-
Extracellularly (Scavenger): It acts as a stable, tetradentate siderophore "public good" for non-producing species (e.g., Campylobacter jejuni), which have evolved specific receptors to pirate this hydrolysis product.
This guide details the molecular mechanics, ecological significance, and therapeutic exploitation of the linear enterobactin dimer.
Molecular Mechanics: Destabilization for Release
The cyclic enterobactin trimer coordinates Fe(III) through six catechol oxygen atoms (hexadentate), forming a distorted octahedral geometry. To release iron, the esterase Fes (in E. coli) hydrolyzes the trilactone backbone. The linear dimer is the critical "tipping point" in this process.
1.1 The Hydrolysis Cascade
The hydrolysis of Ferric-Enterobactin (Fe-Ent) is not a single step but a cascade. The linear dimer is the first species in the pathway where the iron center becomes solvent-accessible enough for reduction.
-
Step 1: Fes cleaves one ester bond of Cyclic Fe-Ent
Linear Trimer . -
Step 2: Fes cleaves the Linear Trimer
Linear Dimer + Monomer (DHBS). -
Step 3: The Linear Dimer (tetradentate) cannot fully saturate the Fe(III) coordination sphere. This allows water or reducing agents to access the metal center, facilitating the reduction of Fe(III) to Fe(II), which has a low affinity for catecholates (
).
1.2 Coordination Chemistry Comparison
The functional difference lies in the denticity and the resulting binding affinity.
| Feature | Cyclic Enterobactin (Ent) | Linear Enterobactin Dimer (L-Ent) |
| Structure | Cyclic Trilactone | Linear Ester (2 Serine units) |
| Denticity | Hexadentate (6 sites) | Tetradentate (4 sites) |
| Coordination | Saturated Octahedral | Unsaturated / Solvent Exposed |
| Fe(III) Affinity ( | ||
| Redox Potential | -750 mV (Highly Stabilized) | > -350 mV (Reducible) |
Ecological Piracy: The Campylobacter Model
While E. coli destroys the dimer to access iron, other bacteria like Campylobacter jejuni cannot synthesize enterobactin but have evolved to scavenge its breakdown products.
2.1 The CeuE Receptor Specificity
C. jejuni possesses a periplasmic binding protein, CeuE , which drives the uptake of ferric-catecholates.[2] Unlike the E. coli receptor FepB (which prefers the cyclic form), CeuE exhibits a profound preference for the linear hydrolysis products.
-
Mechanism: E. coli secretes Ent.[3][4][5][6][7][8] Spontaneous hydrolysis or external esterases degrade Ent into linear dimers. C. jejuni imports these dimers via the Ceu system.
-
Affinity Inversion: CeuE binds the Fe-(Linear Dimer) complex with nanomolar affinity, significantly tighter than its binding to the bulky cyclic Fe-Ent.
Table 1: Receptor Binding Affinities (
| Receptor | Organism | Ligand Preference | ||
| FepB | E. coli | Cyclic > Linear | ||
| CeuE | C. jejuni | Linear > Cyclic |
Insight: This data confirms that the linear dimer is not merely waste; it is a specific ecological niche nutrient.
Visualization: The Iron Acquisition Pathway
The following diagram illustrates the dual fate of enterobactin: the intracellular hydrolysis pathway in E. coli and the cross-species scavenging route by C. jejuni.
Figure 1: The metabolic fate of Enterobactin. Note the central role of the Linear Dimer (Red Ellipse) as both the release intermediate in E. coli and the primary uptake target for C. jejuni.
Experimental Protocols
To study the role of the linear dimer, one must isolate it from the cyclic parent and quantify its interaction with iron.
4.1 Protocol: Purification of Linear Dimer via HPLC
This protocol isolates linear hydrolysis products from E. coli supernatants or in vitro Fes digests.
Reagents:
-
Methanol (HPLC grade)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Preparative C18 Reverse-Phase Column
Workflow:
-
Induction: Grow E. coli (e.g., strain AN193) in iron-deficient M9 minimal media for 24 hours to induce siderophore production.
-
Extraction: Acidify supernatant to pH 2.0 with HCl. Extract twice with ethyl acetate. Evaporate solvent.
-
Hydrolysis (Optional): To generate dimers specifically, treat purified Cyclic Ent with purified Fes esterase (10 µg/mL) for 30 mins at 37°C.
-
Separation: Inject onto C18 HPLC.
-
Gradient: 0–100% Methanol in 0.1% TFA over 40 mins.
-
Detection: UV at 310 nm (catecholate absorption).
-
Retention Order: Monomer (DHBS) elutes first
Linear Dimer Linear Trimer Cyclic Ent (most hydrophobic).
-
-
Validation: Confirm mass via ESI-MS (Expected [M-H]⁻ for Dimer: ~445 Da).
4.2 Protocol: Competitive Ligand Exchange Assay
To demonstrate the "looser" iron binding of the dimer compared to the cyclic form.
-
Preparation: Prepare 10 µM Fe-(Linear Dimer) complex in PBS (pH 7.4).
-
Challenge: Add increasing concentrations of EDTA (0.1 mM to 10 mM).
-
Measurement: Monitor the decrease in the characteristic catecholate-to-iron Charge Transfer (LMCT) band at 495 nm.
-
Control: Repeat with Cyclic Fe-Ent.
-
Result: The Linear Dimer complex will show spectral bleaching (iron loss) at lower EDTA concentrations than the Cyclic Ent, verifying its thermodynamic destabilization.
Therapeutic Implications: "Trojan Horse" Conjugates[7][9]
The linear enterobactin dimer is a superior scaffold for siderophore-drug conjugates compared to cyclic enterobactin for two reasons:
-
Synthetic Accessibility: Synthesizing the cyclic trilactone is chemically arduous. The linear dimer can be synthesized via standard peptide coupling (DHB-Ser-DHB-Ser).
-
Broad Spectrum Recognition: As shown with C. jejuni, linear catecholates are recognized by a wider array of pathogens (via "piracy" receptors) than the highly specific cyclic form.
Design Strategy:
-
Attach the antibiotic payload (e.g., ampicillin, ciprofloxacin) to the carboxyl terminus of the linear dimer.
-
The tetradentate iron binding leaves coordination sites open, which can be advantageous for linker flexibility, though it slightly reduces iron affinity.
-
Target: Gram-negative pathogens expressing catecholate receptors (Cir, Fiu, IroN, CeuE).
References
-
Raines, D. J., et al. (2016). Campylobacter jejuni periplasmic binding protein CeuE preferentially binds the iron(III) complex of the enterobactin hydrolysis product.[2] Proceedings of the National Academy of Sciences, 113(21), 5850-5855. Link
-
Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Journal of Biological Chemistry, 267(17), 12350-12355. Link
-
Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes.[9] Journal of the American Chemical Society, 127(31), 11075-11084.[10] Link
-
Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. Link
-
Campanini, B., et al. (2020). A Salmochelin S4-Inspired Ciprofloxacin Trojan Horse Conjugate. ACS Infectious Diseases, 6(10), 2532–2541. Link[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enterobactin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Engineered Synthetic Pathway for Discovering Nonnatural Nonribosomal Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. InterPro [ebi.ac.uk]
- 10. In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes. | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
Mechanistic Profiling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine: Siderophore Activity, Catabolic Recycling, and Host-Pathogen Dynamics
Executive Summary
In the evolutionary arms race for elemental iron, pathogenic bacteria have developed sophisticated nonribosomal peptide synthetase (NRPS) pathways to produce high-affinity iron chelators known as siderophores. While cyclic enterobactin (Ent) is the archetypal hexadentate siderophore, its extreme thermodynamic stability necessitates enzymatic hydrolysis for intracellular iron release.
This technical guide explores the mechanistic profile of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine —commonly referred to as the linear enterobactin dimer or (DHBS)₂. Long considered a mere catabolic byproduct of enterobactin degradation, recent metabolomic and structural studies reveal that this linear dimer functions as an autonomous, non-canonical siderophore. By retaining tetradentate iron-chelating capabilities while altering the steric profile recognized by host innate immune proteins, the linear dimer represents a highly evolved strategy for metabolic recycling and immune evasion.
Molecular Architecture and Coordination Chemistry
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (MW: 464.4 Da) consists of two 2,3-dihydroxybenzoyl (DHB) moieties conjugated to a linear L-seryl-L-serine dipeptide backbone via amide linkages, with an internal ester bond connecting the two serine residues.
Unlike cyclic enterobactin, which utilizes three catechol groups to form a perfect hexadentate, octahedral coordination sphere around a single Fe³⁺ ion (
Catabolic Origins: The Fes and IroE Esterase Pathways
The generation of the linear dimer is driven by the regioselective hydrolysis of the enterobactin trilactone ring. This process is mediated by specific
-
Periplasmic Linearization (IroE): In extraintestinal pathogenic E. coli (ExPEC) and Salmonella, the periplasmic esterase IroE cleaves the cyclic trilactone prior to secretion, producing the linear trimer, which is subsequently processed into the linear dimer.
-
Cytoplasmic Iron Release (Fes/IroD): Upon import of the
-enterobactin complex, the cytoplasmic esterase Fes hydrolyzes the backbone to release iron, yielding linear trimers, dimers, and monomers.
Instead of discarding these catabolites, bacteria actively secrete the linear dimer via the EntS/TolC efflux system, repurposing it for subsequent rounds of iron scavenging.
Figure 1: Catabolic processing of cyclic enterobactin into the linear dimer and monomeric units.
Host-Pathogen Dynamics: Evading Siderocalin (Lipocalin-2)
The mammalian innate immune system secretes Siderocalin (Lipocalin-2/Lcn2) to sequester bacterial siderophores and starve pathogens of iron. Siderocalin possesses a trilobed calyx specifically evolved to bind the three catechol rings of intact cyclic enterobactin and the linear trimer, as demonstrated by [2].
The Evasion Mechanism: Because N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine lacks the third catechol ring, it cannot fully occupy the Siderocalin binding pockets. This steric mismatch drastically reduces the binding affinity of Lcn2 for the linear dimer. Consequently, uropathogenic E. coli (UPEC) wield these dimeric catabolites as "stealth" siderophores, maintaining iron influx even in highly inflamed, Lcn2-rich microenvironments [3].
Figure 2: Extracellular iron chelation by the linear dimer and evasion of host Lipocalin-2.
Quantitative Data: Siderophore Comparison
The following table summarizes the structural and functional parameters of enterobactin and its catabolites. Data synthesized from [4] and recent metabolomic profiling.
| Compound | Molecular Weight (Da) | Fe³⁺ Denticity | Binding Affinity ( | Siderocalin (Lcn2) Binding | Primary Biological Role |
| Cyclic Enterobactin | 669.6 | Hexadentate | High ( | Primary iron acquisition | |
| Linear Trimer | 687.6 | Hexadentate | High | Intermediate catabolite | |
| Linear Dimer | 464.4 | Tetradentate | Low / Evades | Stealth scavenging / Recycling | |
| Monomer (DHBS) | 241.2 | Bidentate | Variable | None | Terminal degradation product |
Experimental Protocols for Isolation and Functional Validation
To rigorously study the linear dimer, empirical workflows must account for its polarity, sensitivity to trace metals, and susceptibility to further hydrolysis. The following self-validating protocols are designed to ensure high-fidelity data.
Protocol A: Isolation and LC-MS/MS Characterization
Causality Note: We utilize Chelex-100 treated media to induce maximal iron starvation, forcing the upregulation of the ent and iro operons. XAD-2 resin is selected for extraction because its hydrophobic polystyrene matrix efficiently captures aromatic catecholates while allowing salts and polar media components to be washed away.
-
Cultivation: Grow the target strain (e.g., UPEC UTI89 or an fepA mutant to force siderophore accumulation) in M9 minimal media treated with Chelex-100 (to remove trace iron) for 24 hours at 37°C.
-
Resin Extraction: Centrifuge the culture to isolate the supernatant. Pass the supernatant over an Amberlite XAD-2 column. Wash with 2 column volumes of ultrapure water to desalt.
-
Elution: Elute the siderophore fraction using 100% methanol. Evaporate the solvent under a gentle nitrogen stream and resuspend in 50% methanol/water.
-
RP-HPLC Purification: Inject the sample onto a C18 Reversed-Phase HPLC column. Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The linear dimer typically elutes earlier than the highly hydrophobic cyclic enterobactin.
-
MS/MS Validation (Internal Control): Analyze fractions via ESI-MS in negative ion mode. Catechols readily deprotonate, making negative mode highly sensitive.
-
Validation Check: Look for the
precursor ion at m/z 463.4 . Fragmentation should yield a prominent product ion at m/z 240.1 , corresponding to the monomeric DHB-serine cleavage.
-
Protocol B: Chrome Azurol S (CAS) Liquid Assay for Siderophore Activity
Causality Note: The CAS assay relies on the transfer of iron from a blue CAS-HDTMA-Fe³⁺ complex to the siderophore. A standard curve using EDTA ensures the colorimetric shift is quantitatively linked to actual iron-chelating equivalents, validating the system against false positives caused by pH shifts.
-
Reagent Preparation: Prepare the CAS assay solution by mixing 1.5 mM Chrome Azurol S, 0.15 mM FeCl₃, and 1.5 mM HDTMA (hexadecyltrimethylammonium bromide) in a piperazine buffer (pH 5.6).
-
Standard Curve: Prepare a serial dilution of EDTA (0 to 100 µM) as a positive control and calibration standard.
-
Incubation: Mix 100 µL of the purified linear dimer fraction with 100 µL of the CAS reagent in a 96-well plate. Include a blank (50% methanol) as a negative control.
-
Measurement: Incubate in the dark for 30 minutes. Read absorbance at 630 nm.
-
Analysis: Calculate siderophore activity based on the percent loss of blue color relative to the blank. The linear dimer will show a slower kinetic exchange rate compared to cyclic enterobactin due to its tetradentate nature, requiring the full 30-minute incubation for equilibrium.
References
-
Miethke, M., & Marahiel, M. A. (2007). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews, 71(3), 413-451. URL:[Link]
-
Reitz, Z. L., et al. (2019). Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry. ACS Chemical Biology, 14(12), 2653-2661. URL:[Link]
-
Shields-Cutler, R. R., et al. (2023). Uropathogenic Escherichia coli wield enterobactin-derived catabolites as siderophores. bioRxiv. URL:[Link]
-
Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. URL:[Link]
linear catecholate siderophores produced by Streptomyces species
An In-Depth Technical Guide to Linear Catecholate Siderophores Produced by Streptomyces Species
Abstract
The genus Streptomyces is a cornerstone of microbial biotechnology, renowned for its unparalleled capacity to produce a vast array of secondary metabolites, including a majority of clinically used antibiotics. Within this chemical arsenal are siderophores, high-affinity iron chelators essential for survival in iron-limited environments. While the hydroxamate-type siderophores from Streptomyces are well-documented, the catecholate-type, particularly those with a linear topology, represent an area of burgeoning interest with significant potential in medicine and biotechnology. This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into their structure, biosynthesis, regulation, and biological functions. We delve into the causality behind experimental choices for their study, from detection and isolation to structural elucidation, providing a self-validating framework for investigation.
The Imperative for Iron: Siderophores in the Streptomyces Lifecycle
Iron is a critical yet paradoxical nutrient for virtually all life. It is the fourth most abundant element in the Earth's crust, but its bioavailability is extremely low. At physiological pH and under aerobic conditions, iron exists predominantly as insoluble ferric (Fe³⁺) oxy-hydroxide polymers, rendering it inaccessible to microorganisms.[1] To overcome this environmental constraint, bacteria and fungi have evolved sophisticated iron acquisition systems, the most prominent of which involves the secretion of siderophores.[2]
Streptomyces, as soil-dwelling saprophytes, are masters of chemical ecology and competition. Their ability to thrive depends on efficiently scavenging scarce resources, with iron being a primary battleground. Siderophores are therefore not merely housekeeping molecules; they are crucial for fundamental processes including primary metabolism, morphological development (sporulation), and the production of other secondary metabolites like antibiotics.[1][3] They can also act as virulence factors or competitive tools, starving neighboring microbes of iron or even sensitizing them to other threats like phage infection.[2][4] This guide focuses specifically on the catecholate class of siderophores, which utilize 2,3-dihydroxybenzoyl (DHB) moieties as the iron-coordinating functional groups.[5]
Chemical Landscape of Streptomyces Linear Catecholate Siderophores
While the cyclic trimer enterobactin is the archetypal catecholate siderophore of Gram-negative bacteria, Streptomyces species have been found to produce not only enterobactin itself but also a variety of linear congeners.[5][6][7] These molecules are typically synthesized on a scaffold of L-serine residues, which are sequentially acylated with DHB units.
The core chemical features include:
-
Iron-Coordinating Units: One or more 2,3-dihydroxybenzoate (catechol) groups that provide the bidentate ligands for high-affinity Fe³⁺ binding.
-
Backbone: A linear chain, often composed of amino acids like L-serine, providing the framework to position the catechol groups for effective chelation.[5]
The discovery that Streptomyces strains can produce these compounds, once thought to be specific to Enterobacteriaceae, has expanded our understanding of their metabolic diversity.[6] Recent work on Streptomyces varsoviensis has led to the isolation of several new linear enterobactin congeners, highlighting that targeted fermentation strategies can unlock novel chemical diversity.[5][8]
Table 1: Representative Linear Catecholate Siderophores and Precursors from Streptomyces
| Compound Name | Structure Description | Producing Organism(s) | Key Reference(s) |
| 2,3-dihydroxy-N-benzoylserine | Monomeric precursor to enterobactin | Streptomyces tendae, Streptomyces sp. Tü 6125 | [6][7] |
| Linear Dimer of DHB-Serine | Dimer of 2,3-dihydroxy-N-benzoylserine | Streptomyces tendae, Streptomyces sp. Tü 6125 | [6][7] |
| Linear Trimer of DHB-Serine | Trimer of 2,3-dihydroxy-N-benzoylserine | Streptomyces tendae, Streptomyces sp. Tü 6125 | [6][7] |
| Griseobactin (linear form) | Linear trimeric ester of 2,3-dihydroxybenzoyl-arginyl-threonine | Streptomyces sp. ATCC 700974, S. griseus | [9] |
| Varsobactin A | Linear DHB-Ser-Ser conjugate | Streptomyces varsoviensis | [5][8] |
Biosynthesis: The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
The biosynthesis of these peptide-based siderophores is a classic example of a Non-Ribosomal Peptide Synthetase (NRPS) pathway.[10][11][12] NRPSs are large, modular megaenzymes that act as programmable assembly lines to build complex peptides from both proteinogenic and non-proteinogenic precursors.[12] The gene clusters encoding these pathways are typically induced under iron-deficient conditions.[9]
The biosynthesis of a linear DHB-serine trimer proceeds through a well-defined logic:
-
Precursor Synthesis: The pathway begins with the synthesis of the catecholate precursor, 2,3-dihydroxybenzoate (DHBA), from the primary metabolic intermediate chorismate. This involves a series of dedicated enzymes, including an isochorismate synthase (encoded by genes like entC or ensC) and an isochorismatase (entB or ensB1).[5][9]
-
NRPS Activation: The DHBA molecule and the serine building blocks are activated by an Adenylation (A) domain within the NRPS module, which hydrolyzes ATP to form an aminoacyl-AMP intermediate.
-
Thiolation and Loading: The activated substrate is then transferred to the phosphopantetheinyl arm of a Thiolation (T) domain (also known as a peptidyl carrier protein or PCP), covalently tethering it to the enzyme complex.
-
Elongation: A Condensation (C) domain catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the newly loaded amino acid on the adjacent module.
-
Termination: The completed linear siderophore is released from the final module's T domain by a Thioesterase (Te) domain, which hydrolyzes the thioester bond.
This modular architecture is a hallmark of NRPS systems and provides a predictive framework for genome mining efforts aimed at discovering novel siderophores.
Caption: Generalized NRPS workflow for linear catecholate siderophore synthesis.
Regulation of Siderophore Production
The production of siderophores is a metabolically expensive process, and therefore, its regulation is tightly controlled to prevent wasteful synthesis when iron is replete. The primary regulatory mechanism in Streptomyces and other bacteria is iron-dependent repression, mediated by a DmdR-like or Diphtheria toxin repressor (DtxR)-family transcriptional regulator.[10][11]
The DmdR/DtxR Regulatory Switch:
-
Iron-Replete Conditions: When intracellular Fe²⁺ levels are sufficient, Fe²⁺ acts as a co-repressor, binding to the DmdR regulator. This DmdR-Fe²⁺ complex then binds to a specific operator sequence (the "iron box") in the promoter region of the siderophore biosynthetic and transport gene clusters, physically blocking transcription.
-
Iron-Deficient Conditions: Under iron starvation, Fe²⁺ dissociates from DmdR. The apo-repressor (DmdR without iron) undergoes a conformational change and can no longer bind to the operator DNA. This relieves the repression, allowing RNA polymerase to transcribe the genes required for siderophore synthesis and uptake.
Interestingly, research in Streptomyces coelicolor has revealed an additional, unexpected layer of control. The nutrient N-acetylglucosamine (GlcNAc), a monomer of chitin and a component of the bacterial cell wall, can repress siderophore production independently of iron status.[1] This is mediated by the master regulator of GlcNAc metabolism, DasR, which directly represses the expression of the iron utilization repressor dmdR1. This suggests a sophisticated regulatory network that links nutrient availability and developmental state (cell wall remodeling) to iron acquisition.[1]
Caption: Dual regulation of siderophore biosynthesis by iron and nutrients.
A Practical Guide to Investigation: Methodologies & Protocols
Investigating siderophores requires a multi-step workflow from initial detection in culture to final structural confirmation. The choice of methods is critical for success and depends on the research question.
Detection and Characterization of Catecholate Siderophores
A preliminary screen is essential to confirm siderophore production and to classify its chemical type.
Protocol 1: Universal Siderophore Detection via Chrome Azurol S (CAS) Assay
-
Principle: The CAS assay is a universal, colorimetric method that works independently of the siderophore's chemical structure.[13][14] It relies on a ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is dark blue.[13] In the presence of a siderophore, which has a higher affinity for iron than the dye, the iron is sequestered from the complex. This releases the free dye, resulting in a color change from blue to orange/yellow.[14][15]
-
Causality: This assay is the gold-standard initial screen because of its universality and sensitivity. A positive result strongly indicates the presence of one or more iron-chelating compounds, justifying progression to more specific assays and purification.
-
Step-by-Step Methodology (CAS Agar Plate Assay): [16][17]
-
Prepare CAS Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.
-
In a separate vessel, dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
In a third vessel, dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.
-
Slowly add the FeCl₃ solution to the CAS solution while stirring. Then, slowly add this mixture to the HDTMA solution with constant stirring. The final solution will be dark blue. Autoclave and store protected from light.[13]
-
-
Prepare CAS Agar Plates:
-
Prepare your desired microbial growth medium (e.g., an iron-limited medium to induce production) and autoclave.
-
Cool the agar to ~50°C. This is a critical step; if the agar is too hot, it can degrade the dye complex.
-
Aseptically add the sterile CAS solution to the molten agar at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar medium). Mix gently to avoid bubbles.
-
Pour plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot-inoculate or streak the Streptomyces strain onto the center of the CAS agar plate.
-
Incubate at the optimal growth temperature for the strain (e.g., 28-30°C) for several days.
-
-
Observation:
-
Siderophore production is indicated by the formation of a yellow-to-orange halo around the microbial growth against the blue background of the agar. The diameter of the halo can be used for semi-quantitative comparisons.[16]
-
-
Protocol 2: Specific Detection of Catecholates via Arnow Assay
-
Principle: The Arnow assay specifically detects the presence of the vicinal dihydroxyl groups characteristic of catechol-type siderophores.[18] The catechol moiety reacts with nitrous acid to form a yellow-colored nitro-catechol derivative. Upon addition of a strong base, this derivative turns an intense orange-red.
-
Causality: Performing this assay after a positive CAS result provides strong evidence that the produced siderophore is of the catecholate class. This is a crucial decision point, guiding subsequent purification and structural analysis strategies. A negative Arnow test, coupled with a positive CAS test, would suggest the siderophore is of a different class (e.g., hydroxamate or carboxylate).
-
Step-by-Step Methodology (Liquid Assay): [15]
-
Sample Preparation: Grow the Streptomyces strain in a suitable iron-limited liquid medium. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Reaction: In a test tube, mix the following in order:
-
1.0 mL of culture supernatant
-
1.0 mL of 0.5 M HCl
-
1.0 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL H₂O)
-
-
Color Development:
-
After 5 minutes, add 1.0 mL of 1 M NaOH.
-
Observe for an immediate color change.
-
-
Interpretation:
-
The development of an orange-red color indicates the presence of catecholates. The intensity can be quantified spectrophotometrically at 510 nm using a standard curve of 2,3-dihydroxybenzoic acid (DHBA).
-
-
Isolation and Purification Workflow
Purification of linear catecholates from complex culture broths typically involves a combination of chromatographic techniques.
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Thermodynamic Preorganization and Iron-Binding Affinity: A Comparative Analysis of Cyclic Enterobactin and Linear Congeners
As a Senior Application Scientist working at the intersection of microbial biochemistry and drug development, I frequently encounter a critical misunderstanding regarding siderophore-mediated iron acquisition: the assumption that a siderophore’s primary structure alone dictates its metal-binding affinity. In reality, the thermodynamic power of these molecules is governed heavily by their three-dimensional preorganization.
Enterobactin (Ent), a tricatecholate siderophore produced by Escherichia coli and other Gram-negative bacteria, represents the pinnacle of this evolutionary engineering. While its cyclic form boasts the highest known affinity for ferric iron (Fe³⁺), its biological lifecycle necessitates enzymatic degradation into linear congeners (trimers, dimers, and monomers) to release the captured iron. This whitepaper dissects the thermodynamic causality behind the iron-binding affinities of cyclic versus linear enterobactin, details the enzymatic processing pathways, and provides self-validating experimental protocols for quantifying these interactions.
The Thermodynamic Basis of Iron-Binding Affinity
The extraordinary stability of the ferric enterobactin complex is fundamentally rooted in the thermodynamic principle of preorganization (1)[1].
The Cyclic Scaffold: Minimizing Entropic Penalty
Cyclic enterobactin utilizes a 12-membered L-serine trilactone ring to rigidly preorganize its three catecholate arms. When Fe³⁺ binds, the molecule requires minimal conformational adjustment to achieve the optimal pseudo-octahedral
Linear Congeners: The Cost of Flexibility
Hydrolysis of the trilactone ring by bacterial esterases yields linear congeners, such as the linear trimer of 2,3-dihydroxybenzoyl-L-serine (DHBS). While the linear trimer retains all six catecholate oxygen donors necessary for hexadentate coordination, its formation constant drops dramatically to
Quantitative Data Presentation
| Siderophore Variant | Scaffold Structure | Iron(III) Affinity ( | Siderocalin Binding | Biological Function / Fate |
| Cyclic Enterobactin | L-serine trilactone | Yes (Apo & Holo) | Primary high-affinity iron scavenging | |
| Linear Trimer | Hydrolyzed trilactone | Yes (Apo & Holo) | Intermediate for intracellular Fe release | |
| Linear Dimer | Hydrolyzed (2 units) | Reduced | Siderophore piracy / catabolic recycling | |
| Deferoxamine (Ref) | Linear hydroxamate | No | Clinical iron chelation standard |
Biological Significance: The Necessity of Hydrolysis
Why would a bacterium intentionally degrade its most potent iron chelator? The answer lies in the redox potential of the complex.
The Fe³⁺-cyclic-Ent complex is so thermodynamically stable that its standard reduction potential is approximately -0.75 V (vs. NHE) at pH 7.0 (4)[4]. This potential is significantly lower than that of physiological biological reductants (e.g., NAD(P)H or flavins), making the bound iron biologically inaccessible.
To utilize the iron, the bacterium employs the cytoplasmic esterase Fes to cleave the trilactone ring. By converting the cyclic trimer into a linear trimer, the iron-binding affinity is weakened, which shifts the reduction potential to a more positive, physiologically accessible value. Once reduced, the resulting Fe²⁺ ion—a softer Lewis acid—has a profoundly lower affinity for the hard catecholate oxygen donors, triggering the spontaneous release of the metal for metabolic incorporation (2)[2].
Enterobactin iron acquisition: from cyclic trimer binding to esterase-mediated intracellular release.
Experimental Protocols: Validating Affinity and Host-Protein Interactions
To rigorously evaluate the binding kinetics and host-protein interactions of these congeners, we employ two self-validating workflows. Every step is designed to isolate the specific thermodynamic variable .
Protocol 1: Chrome Azurol S (CAS) Competition Assay
Purpose: To quantify the relative iron-chelating efficacy and kinetics of cyclic versus linear congeners. Causality: The CAS dye forms a blue ternary complex with Fe³⁺ and hexadecyltrimethylammonium bromide (HDTMA). When a siderophore with a higher affinity is introduced, it strips the iron from the CAS complex, shifting the color from blue to orange. The rate of this shift is directly proportional to the chelator's thermodynamic affinity and kinetic accessibility (1)[1].
-
Preparation of CAS Reagent: Mix 1.5 mL of 1 mM FeCl₃·6H₂O (in 10 mM HCl) with 7.5 mL of 2 mM aqueous CAS solution. Slowly add 6 mL of 10 mM HDTMA to stabilize the micellar complex.
-
Baseline Establishment: Aliquot 100 µL of the CAS reagent into a 96-well microplate. Measure absorbance at 630 nm to establish the baseline (blue complex).
-
Ligand Introduction: Add 10 µL of 1 mM cyclic enterobactin to test wells, and 1 mM linear trimer to comparative wells.
-
Kinetic Monitoring: Read absorbance at 630 nm every 2 minutes for 1 hour at 25°C.
-
Data Analysis: Calculate the rate of iron removal. Cyclic enterobactin will exhibit a near-instantaneous drop in A630, whereas linear congeners will show a slower, biphasic decay curve due to the entropic barrier of conformational rearrangement.
Field-Proven Insight: The CAS assay is highly sensitive to trace iron contamination. All glassware must be acid-washed (0.1 M HCl) and rinsed with ultrapure water (18.2 MΩ·cm) to prevent false baselines.
Protocol 2: Native Mass Spectrometry (MS) for Siderocalin Binding
Purpose: To determine if the mammalian innate immune protein Siderocalin (Scn/Lipocalin-2) sequesters linear enterobactin congeners. Causality: Native MS uses electrospray ionization under strictly non-denaturing conditions to preserve non-covalent protein-ligand interactions in the gas phase. This allows precise stoichiometric determination of Scn-siderophore complexes (5)[5].
-
Protein Preparation: Buffer-exchange recombinant Siderocalin (40 µM) into 200 mM ammonium acetate (pH 6.8) using a spin desalting column to ensure buffer volatility for MS.
-
Complex Formation: Incubate Scn with 60 µM of iron-free (aferric) linear enterobactin or Fe³⁺-linear enterobactin for 15 minutes at room temperature.
-
Native ESI-MS Acquisition: Infuse the sample into a Q-TOF mass spectrometer using gold-coated borosilicate capillaries. Maintain low collision energy (e.g., 10-15 V) to prevent dissociation of the non-covalent complex.
-
Spectral Deconvolution: Analyze the charge state envelope (typically +8 to +10 for Scn).
-
Validation: Look for a mass shift of +737.8 Da corresponding to the 1:1 Scn:[Fe³⁺-lin-Ent] complex. This confirms that Scn effectively captures linear congeners, neutralizing the bacterium's attempt to recycle degraded siderophores (6)[6].
Field-Proven Insight: Siderocalin is highly prone to nonspecific adduction with sodium or potassium ions, which broadens the spectral peaks and obscures the mass shift of the siderophore. Rigorous desalting into ammonium acetate is non-negotiable.
Implications for Drug Development
The structural and thermodynamic differences between cyclic and linear enterobactin are heavily exploited in modern antibacterial design. Siderophore-drug conjugates (often termed "Trojan horse" antibiotics) utilize the cyclic enterobactin scaffold to maximize binding affinity and ensure active transport via outer membrane receptors like FepA.
However, understanding the linear congeners is equally vital. Premature hydrolysis of synthetic conjugates by periplasmic esterases (like IroE) can abort drug delivery before the payload reaches its cytoplasmic target. Consequently, drug development professionals are increasingly designing non-hydrolyzable cyclic analogs (e.g., substituting the ester bonds with amides) to maintain the entropic preorganization while resisting enzymatic degradation.
References
- BenchChem. "Comparing the iron-binding affinity of enterobactin and deferoxamine."
- MDPI. "Iron-Uptake Systems of Chicken-Associated Salmonella Serovars and Their Role in Colonizing the Avian Host."
- ResearchGate. "(PDF) Enterobactin: the characteristic catecholate siderophore of Enterobacteriaceae is produced by Streptomyces species."
- ASM Journals. "Siderophore-Based Iron Acquisition and Pathogen Control | Microbiology and Molecular Biology Reviews."
- ACS Publications. "Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry."
- NIH / PMC. "Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry."
- ACS Publications. "Coordination Chemistry of Microbial Iron Transport | Accounts of Chemical Research."
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Engineering the Trojan Horse: Structure-Activity Relationships of Bis-Catecholate Siderophores in Targeted Antimicrobial Delivery
Executive Summary & Rationale
The outer membrane of Gram-negative bacteria represents one of the most formidable biological barriers in modern drug development. As a Senior Application Scientist specializing in targeted delivery systems, I frequently observe that traditional small-molecule diffusion is insufficient to combat multidrug-resistant (MDR) pathogens. To bypass this barrier, we exploit the pathogen's own nutrient acquisition machinery via the "Trojan Horse" strategy—hijacking TonB-dependent transporters (TBDTs) using siderophore-antibiotic conjugates (SACs)[1].
While hexadentate siderophores (e.g., enterobactin) exhibit the highest iron-binding affinities, their extreme thermodynamic stability often impedes intracellular iron and payload release. Bis-catecholate siderophores (e.g., amonabactins, azotochelin, and serratiochelins) offer a highly tunable alternative. As tetradentate ligands, they form coordinatively unsaturated complexes that maintain high receptor recognition while providing accessible synthetic handles and favorable reduction potentials for payload delivery[2]. This guide dissects the structure-activity relationship (SAR) of bis-catecholates and establishes self-validating workflows for conjugate engineering.
Coordination Chemistry & Structural Dynamics
Tetradentate Unsaturation vs. Hexadentate Saturation
A critical failure point in early-stage SAC development is the assumption that maximum iron-binding affinity directly correlates with maximum antimicrobial efficacy. This is a fundamental misunderstanding of transport kinetics. Hexadentate siderophores fully saturate the Fe(III) octahedral coordination sphere, resulting in extreme stability (e.g., enterobactin pFe = 35.6)[2]. Consequently, physiological reductants struggle to reduce Fe(III) to Fe(II) to trigger release without enzymatic degradation of the siderophore backbone.
Bis-catecholates, bearing only two 2,3-dihydroxybenzoyl groups, are tetradentate. At physiological pH (7.0), they typically form coordinatively unsaturated 1:1 complexes (FeL(H₂O)₂) or higher-order 2:3/3:2 metal:ligand complexes depending on ligand concentration[3].
-
The Causality of Unsaturation: The open coordination sites in a 1:1 bis-catecholate complex allow for water or secondary ligand binding. This structural "imperfection" lowers the thermodynamic barrier for biological reduction, facilitating rapid Fe(II) release in the periplasm or cytoplasm without requiring destructive hydrolysis of the conjugate[2].
Backbone Architecture and Receptor Recognition
The backbone connecting the two catecholate moieties dictates the spatial orientation and chirality (
The "Trojan Horse" Strategy: SAR of Siderophore-Antibiotic Conjugates
Designing a bis-catecholate SAC requires precise spatial and chemical logic. The conjugate must survive the extracellular environment, bind the TBDT, translocate via TonB-ExbB-ExbD proton motive force (PMF), and release the drug at the target site[1].
Caption: TonB-dependent transport and periplasmic release of bis-catecholate conjugates.
Linker Chemistry: The Causality of Cleavage
The choice between a cleavable and non-cleavable linker is dictated by the steric requirements of the antibiotic's intracellular target.
-
Non-Cleavable Linkers: Suitable only if the payload target is extracellularly accessible or if the entire intact conjugate can bind the target (e.g., certain
-lactams targeting periplasmic PBPs). For instance, bis-catecholate-ampicillin conjugates (e.g., compound 7b) demonstrate potent activity against P. aeruginosa without requiring cleavage, as the -lactam ring remains accessible[4]. -
Cleavable Linkers: Mandatory for bulky cytoplasmic targets (e.g., ribosomes). A classic self-validating design utilizes a cephalosporin linker connecting a bis-catecholate to an oxazolidinone (e.g., eprezolid). Upon entering the periplasm, native
-lactamases cleave the cephalosporin ring. This cleavage triggers a spontaneous electron cascade (elimination reaction) that severs the linker, releasing the unhindered oxazolidinone to diffuse into the cytoplasm[6].
TonB Box Peptides as Payloads
Recent breakthroughs have utilized bis-catecholates to deliver TonB box inhibitory peptides. By importing its own inhibitor, the bacterium undergoes cellular suicide. Synthetic bis-catecholate conjugates delivering these peptides achieved Minimal Inhibitory Concentrations (MICs) between 0.1 and 0.5 μM against P. aeruginosa via PfeA and PirA transporters[7].
Quantitative Data Summary
The following table synthesizes the physicochemical and biological parameters of native and synthetic bis-catecholate systems compared to a hexadentate reference.
| Siderophore / Conjugate | Denticity | Fe(III) Complex Stoichiometry (pH 7.0) | Binding Affinity | Target Pathogen / MIC (μM) |
| Enterobactin (Reference) | Hexadentate | 1:1 | pFe = 35.6 | N/A (Native) |
| Amonabactin T732 | Tetradentate | 2:3 (Ligand Excess) | log | N/A (Native) |
| Azotochelin | Tetradentate | 1:1 (Unsaturated) | log | N/A (Native) |
| Bis-Catecholate-Ampicillin (7b) | Tetradentate | 1:1 | N/A | P. aeruginosa / <1.0 |
| DOTAM-TonB Peptide (17) | Tetradentate | 1:1 | N/A | P. aeruginosa / 0.1 - 0.5 |
Self-Validating Experimental Workflows
To ensure scientific integrity, every protocol must have built-in causality checks to prevent false positives (e.g., mistaking porin diffusion for TonB-dependent active transport).
Caption: Self-validating experimental workflow for evaluating bis-catecholate conjugates.
Protocol 1: Dual-Isotope TonB-Dependent Uptake Assay
Purpose: To differentiate between true conjugate internalization and extracellular iron stripping.
Causality Check: Tracking
-
Isotope Labeling: Prepare a stock of
and synthesize the bis-catecholate conjugate with a -radiolabel on the linker. -
Complexation: Mix the isotopes at a 3:2 or 1:1 molar ratio (ligand-dependent) in 5 mM BIS-TRIS buffer (pH 7.0) and equilibrate for 15 minutes.
-
Incubation: Add the complex to an iron-starved log-phase bacterial culture (e.g., A. baumannii or P. aeruginosa).
-
Quenching & Filtration: At 2-minute intervals, extract 100 μL aliquots, quench with 1 mM KCN (to collapse the PMF and halt active transport), and filter through 0.45 μm nitrocellulose membranes.
-
Quantification: Wash filters with 10 mM EDTA to remove surface-bound iron, then measure via liquid scintillation counting.
Protocol 2: Electrochemical Characterization via Cyclic Voltammetry (CV)
Purpose: To verify that synthetic modifications have not shifted the Fe(III)/Fe(II) reduction potential outside the physiological window. Causality Check: If the reduction potential becomes too negative, cellular reductants (like NADH) cannot reduce the iron, trapping the payload in a stable complex[2].
-
Cell Preparation: Prepare a 0.45 mM solution of the Fe(III)-bis-catecholate conjugate in 5 mM BIS-TRIS buffer (pH 7.0) with 100 mM NaCl as the supporting electrolyte.
-
Electrode Setup: Utilize a boron-doped diamond working electrode (crucial for catecholates to prevent electrode fouling), a Pt wire auxiliary electrode, and an Ag/AgCl reference electrode.
-
Measurement: Sweep the potential from +0.5 V to -1.0 V at a scan rate of 50 mV/s.
-
Analysis: Extract the
value. A reversible reduction wave similar to native azotochelin confirms the conjugate retains a biologically accessible reduction profile suitable for intracellular payload release[2].
References
- Siderophores as “Trojan Horses”: tackling multidrug resistance? - PMC - NIH, nih.gov,
- Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target - PMC, nih.gov,
- Siderophore conjugates to combat antibiotic-resistant bacteria - PMC - NIH, nih.gov,
- Electrochemical and Solution Structural Characterization of Fe(III) Azotochelin Complexes: Examining the Coordination Behavior of a Tetradentate Siderophore | Inorganic Chemistry, acs.org,
- Location, Location, Location: Establishing Design Principles for New Antibacterials from Ferric Siderophore Transport Systems - MDPI, mdpi.com,
- Microbial iron transport via a siderophore shuttle: A membrane ion transport paradigm | PNAS, pnas.org,
- Highly antibacterial active aminoacyl penicillin conjugates with acylated bis-catecholate siderophores based on secondary diamino acids and rel
- Coordination Chemistry of the Amonabactins, Bis(catecholate)
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- 5. mdpi.com [mdpi.com]
- 6. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Natural Occurrence and Pharmacological Profiling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in Microbial Metabolomes
A Technical Whitepaper on Siderophore Dynamics, Biosynthesis, and Anticancer Applications
Executive Summary
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (CAS: 30414-15-4; Molecular Formula: C₂₀H₂₀N₂O₁₁) is a bioactive microbial metabolite belonging to the catecholate class of siderophores[1]. Structurally, it is a linear dimer of 2,3-dihydroxybenzoyl-L-serine (DHB-Ser)[2]. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a fascinating node in microbial ecology and oncology. It occupies a dual biochemical niche: it is generated catabolically as a degradation product of the archetypal siderophore enterobactin in Gram-negative bacteria[3], and it is synthesized de novo as a distinct secondary metabolite in Actinomycetota (e.g., Streptomyces species)[4]. Beyond its role in iron chelation, this compound has emerged as a potent, non-cytotoxic inhibitor of tumor cell invasion[1], making it a highly valuable scaffold for anti-metastatic drug development.
Biosynthetic and Catabolic Origins (Mechanistic Pathways)
The natural occurrence of this linear dimer is driven by two distinct evolutionary strategies: thermodynamic iron release and specialized secondary metabolism.
Gram-Negative Catabolism (The Enterobactin Hydrolysis Pathway)
In enteric bacteria like Escherichia coli, the primary siderophore is enterobactin, a cyclic trimer of DHB-Ser. Enterobactin binds ferric iron (Fe³⁺) with an exceptionally high affinity (
Actinomycetota De Novo Synthesis (The NRPS Pathway)
Conversely, genomic analyses of Streptomyces sp. TP-A0874 and Streptomyces varsoviensis reveal that these organisms synthesize the linear dimer directly[4],[6]. Causality of Direct Synthesis: By utilizing a Non-Ribosomal Peptide Synthetase (NRPS) gene cluster (e.g., ensA-F), these bacteria bypass the cyclic enterobactin stage. This evolutionary adaptation likely serves to evade siderocalin—a mammalian host defense protein that specifically sequesters cyclic enterobactin—or to deploy the linear molecule as a specialized weapon against competing microbes or host cells[6].
Figure 1: Dual biochemical origins of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.
Pharmacological Profile & Biological Activity
While originally characterized by its iron-chelating properties, the pharmacological value of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine lies in its highly specific anticancer activity. It acts as a potent inhibitor of tumor cell invasion without exhibiting general cytotoxicity[1]. Furthermore, it lacks broad-spectrum antibiotic activity, meaning it does not disrupt commensal microbiomes—a significant advantage for oncological drug development[7].
Table 1: Bioactivity Profile Summary
| Target / Organism | Assay Type | Result | Context / Significance |
| Murine Colon Cancer (26-L5) | Matrigel Invasion | IC₅₀ = 2.7 µM | Potent anti-metastatic activity[1],[2]. |
| Micrococcus luteus | Antimicrobial (MIC) | Not Active | No disruption of Gram-positive commensals[7]. |
| Escherichia coli | Antimicrobial (MIC) | Not Active | No disruption of Gram-negative commensals[7]. |
| Candida albicans | Antifungal (MIC) | Not Active | Lacks general eukaryotic toxicity[7]. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls and a clear mechanistic rationale.
Protocol 1: Isolation and Purification from Streptomyces varsoviensis
Rationale: To force the bacteria to produce siderophores, we must induce an iron-starvation response, which de-represses the Fur (ferric uptake regulator) equivalent and upregulates NRPS gene expression[6].
-
Inoculation & Fermentation: Inoculate S. varsoviensis spores into iron-depleted modified Bennett's broth.
-
Self-Validation (CAS Assay): After 72 hours, mix a 1 mL culture aliquot with Chromeazurol S (CAS) assay solution. A color shift from blue to orange validates active siderophore secretion, confirming the culture is ready for extraction.
-
Extraction: Centrifuge the broth (10,000 x g, 15 min) to remove biomass. Acidify the supernatant to pH 3.0 (to protonate the catechol hydroxyls, enhancing organic solubility) and partition 3x with ethyl acetate.
-
Purification: Dry the organic layer, resuspend in methanol, and inject onto a Preparative RP-HPLC (C18 column).
-
Detection: Monitor at 318 nm (the characteristic UV absorbance peak for catecholates). Collect the fraction corresponding to the linear dimer.
Protocol 2: Matrigel Invasion Assay for Anticancer Activity
Rationale: Matrigel is a reconstituted basement membrane preparation rich in laminin and collagen IV. Coating a porous Transwell filter with Matrigel forces the 26-L5 cells to secrete matrix metalloproteinases (MMPs) to degrade the barrier, perfectly simulating the initial steps of in vivo metastasis[1].
-
Preparation: Coat the upper chamber of 8-µm pore Transwell inserts with 50 µL of diluted Matrigel. Incubate at 37°C for 2 hours to allow gelation.
-
Cell Seeding: Seed
26-L5 murine colon cancer cells in serum-free media into the upper chamber. Add N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine at varying concentrations (0.1 µM to 10 µM). -
Chemoattractant: Fill the lower chamber with media containing 10% Fetal Bovine Serum (FBS) to create a chemotactic gradient.
-
Self-Validation (Parallel MTT Assay): Run a parallel MTT viability assay on the cells. Crucial step: This proves that any reduction in invasion is due to true anti-invasive mechanisms, not simply because the compound is killing the cells.
-
Incubation & Quantification: Incubate for 24 hours. Swab the upper chamber to remove non-invading cells. Fix the invading cells on the underside with 100% methanol and stain with 0.5% crystal violet. Count cells under a microscope to calculate the IC₅₀ (2.7 µM)[1].
Figure 2: Workflow and causality of the Matrigel Invasion Assay for evaluating anti-metastatic potential.
Analytical Characterization
To verify the integrity of the isolated N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, rigorous analytical validation is required:
-
High-Resolution Mass Spectrometry (HR-ESI-MS): Look for the
ion at m/z 465.11 (calculated for C₂₀H₂₁N₂O₁₁) or the sodium adduct at m/z 487.09[6]. -
NMR Spectroscopy: ¹H-NMR will reveal the characteristic aromatic protons of the 2,3-dihydroxybenzoyl moiety (typically three protons exhibiting an AMX spin system between
6.7 and 7.3 ppm) and the -protons of the serine residues[6]. The presence of an ester linkage (O-seryl) is confirmed by the downfield shift of the -methylene protons of the first serine residue compared to a free hydroxyl group.
References
Sources
- 1. N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine | CAS 30414-15-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Thermodynamic Stability of Ferric Complexes of Linear Enterobactin Dimers: A Comprehensive Technical Guide
Executive Summary
Enterobactin (Ent) is the archetypal catecholate siderophore, synthesized by Escherichia coli and other Gram-negative bacteria to sequester environmental ferric iron (Fe
However, to release the sequestered iron into the bacterial cytoplasm, the cyclic scaffold must be degraded by dedicated esterases (e.g., Fes). This enzymatic hydrolysis proceeds stepwise, yielding the linear trimer, the linear dimer (bisDHBS), and ultimately the DHBS monomer [2]. Historically, these linear degradation products were viewed merely as metabolic exhaust. Recent discoveries, however, reveal that the linear enterobactin dimer plays a critical role in interspecies iron competition (pathogen piracy) and serves as a highly effective vector for targeted drug delivery (sideromycins or "Trojan Horse" antibiotics) [3].
This technical guide provides an in-depth analysis of the thermodynamic stability, coordination chemistry, and experimental characterization of the linear enterobactin dimer, offering field-proven insights for researchers and drug development professionals.
Structural & Thermodynamic Fundamentals
The thermodynamic stability of ferric siderophore complexes is dictated by the interplay of enthalpic (
-
Enthalpic Contributions: Driven by the hard-hard acid-base interaction between the highly charged Fe
ion and the negatively charged catecholate oxygens. -
Entropic Contributions: Driven by the chelate effect and the displacement of coordinating water molecules.
When the trilactone ring of enterobactin is cleaved to form the linear trimer, the formation constant drops by six orders of magnitude. This loss in binding free energy (
Quantitative Thermodynamic Data
The table below summarizes the thermodynamic parameters of enterobactin and its stepwise hydrolysis products.
Table 1: Thermodynamic Parameters of Enterobactin and its Hydrolysis Products
| Siderophore Species | Denticity | Fe | pM (-log[Fe | Primary Biological Role |
| Cyclic Enterobactin | Hexadentate | 49.0 | 34.3 | Primary iron acquisition (E. coli) |
| Linear Trimer | Hexadentate | 43.0 | 27.8 | Intermediate / Sideromycin vector |
| Linear Dimer | Tetradentate | ~35.0 (as 1:1 complex) | ~20.0 | Xenosiderophore (C. jejuni) |
| DHBS Monomer | Bidentate | ~8.5 (per monomer addition) | N/A | Final degradation exhaust |
Note: pM values are calculated at physiological conditions: pH 7.4, [Ligand] = 10 µM, [Fe
Stepwise enzymatic hydrolysis of enterobactin by Fes esterase.
Mechanistic Insights: Coordination Chemistry of the Linear Dimer
The linear dimer, bis(2,3-dihydroxybenzoyl-L-serine), presents a fascinating coordination challenge. Because it provides only four coordinating oxygen atoms, the resulting 1:1 Fe
Mass spectrometry and spectrophotometric titrations reveal that in aqueous solutions, the linear dimer exists in a dynamic equilibrium of monomeric and dimeric iron species [5]:
-
1:1 Complex:
or -
2:2 Complex:
-
2:3 Complex:
Field-Proven Insight: When analyzing the linear dimer via ESI-MS for drug conjugation studies, the appearance of
Biological & Pharmacological Significance
The linear dimer is not merely a breakdown product; it is a viable xenosiderophore. For example, the foodborne pathogen Campylobacter jejuni lacks the genetic machinery to synthesize enterobactin but expresses a periplasmic binding protein, CeuE, that specifically recognizes the tetradentate Fe
In drug development, linear enterobactin dimers are utilized as vectors for "Trojan Horse" antibiotics. By conjugating a payload (e.g., ciprofloxacin or ampicillin) to the linear dimer, researchers can hijack bacterial iron transport systems to smuggle antimicrobials directly into the pathogen, bypassing traditional efflux pumps and porin restrictions [5].
Experimental Protocols & Workflows
Determining the thermodynamic stability of these high-affinity complexes requires specialized techniques, as direct potentiometric titration is impossible (the complexes do not dissociate at measurable pH levels without precipitating iron hydroxide). The following self-validating protocols establish a robust analytical pipeline.
Protocol 1: Spectrophotometric Competition Titration
Causality: Because the
-
Apo-Ligand Preparation: Prepare a stock solution of the apo-linear dimer via controlled enzymatic hydrolysis of enterobactin using purified Fes esterase, followed by RP-HPLC purification.
-
Equilibration: Mix equimolar amounts of Fe
and the linear dimer in a buffered aqueous solution (pH 7.4, 0.1 M KCl) to form the ferric complex. -
Titration: Add increasing equivalents of the competitor ligand (EDTA).
-
Incubation: Allow the solutions to reach thermodynamic equilibrium. Note: This may take 24–72 hours due to the kinetic inertness of the complexes.
-
Measurement: Record the UV-Vis absorbance. The catecholate-to-Fe
LMCT band at nm will decrease as iron is transferred to EDTA. -
Calculation: Extract the equilibrium constant of the exchange reaction and calculate the absolute
of the linear dimer complex.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Causality: To separate the
-
Setup: Load the apo-linear dimer into the ITC sample cell and the Fe
titrant into the syringe. Critical: Use a weakly chelating buffer like citrate to prevent Fe precipitation prior to injection. -
Titration: Inject small aliquots of Fe
into the cell while monitoring the thermal power required to maintain a constant temperature. -
Integration: Integrate the injection peaks to obtain the molar enthalpy (
) of complexation. -
Derivation: Use the previously determined
(from Protocol 1) to calculate , and subsequently derive .
Experimental workflow for thermodynamic characterization of siderophores.
References
- Title: Enterobactin: An archetype for microbial iron transport.
- Title: Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport.
- Title: Bacteria in an intense competition for iron: Key component of the Campylobacter jejuni iron uptake system scavenges enterobactin hydrolysis product.
- Title: Iron (III) coordination chemistry of linear dihydroxyserine compounds derived from enterobactin.
- Title: A Salmochelin S4-Inspired Ciprofloxacin Trojan Horse Conjugate.
Methodological & Application
chemical synthesis protocol for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine
This Application Note provides a comprehensive, self-validating protocol for the chemical synthesis of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine , also known as the Linear Enterobactin Dimer or (DHB-Ser)₂ .[1]
This compound is a critical siderophore degradation product utilized by bacteria for iron acquisition and has emerged as a strategic target in "Trojan Horse" antimicrobial development.
Part 1: Strategic Synthesis Architecture
The synthesis is designed around a Convergent "Global Benzyl" Strategy . This approach minimizes protection/deprotection cycling by utilizing benzyl (Bn) groups for all hydroxyl and carboxyl protection, allowing for a single, clean global deprotection step via hydrogenolysis.[1]
The Logic of the Pathway:
-
Orthogonality: Benzyl groups protect the catechol hydroxyls (preventing oxidation and chelation) and the donor serine hydroxyl (preventing self-esterification).[1]
-
Stereochemical Integrity: The use of DCC/DMAP for the critical depsipeptide (ester) bond formation is optimized to suppress racemization of the activated serine residue.
-
Efficiency: The convergent coupling of two pre-assembled blocks (Donor and Acceptor) is superior to linear stepwise elongation for this specific dimer.
Part 2: Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Building Blocks)
Reagents Required:
-
Benzyl bromide (BnBr)[1]
-
Potassium carbonate (
)[1] -
EDC
HCl, HOBt, DIPEA[1] -
Dichloromethane (DCM), DMF, THF[1]
Step 1.1: Synthesis of 2,3-Bis(benzyloxy)benzoic acid (Block C) Rationale: Catechols are prone to oxidation and interfere with coupling.[1] Benzyl protection is robust and removed simultaneously with esters.
-
Benzylation: Dissolve 2,3-DHB (10.0 g, 64.9 mmol) in DMF (100 mL). Add
(4 eq) and Benzyl bromide (3.5 eq). Stir at 60°C for 16 h. -
Hydrolysis: The intermediate is the benzyl ester. Add 10% NaOH (aq) and reflux for 2 h to hydrolyze the ester selectively.
-
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[1][7][9] Wash with brine, dry over
. -
Purification: Recrystallize from Ethanol/Hexane.
-
Yield Target: >85% White crystalline solid.
Step 1.2: Synthesis of Acceptor Block (Block B: N-(2,3-Bn₂-Benzoyl)-L-Serine Benzyl Ester) Rationale: This unit provides the free hydroxyl group for the ester linkage.[1] The C-terminus is protected as a benzyl ester.[1]
-
Esterification of Serine: React L-Serine with Benzyl alcohol and p-TsOH in benzene (Dean-Stark trap) to yield L-Ser-OBn
TsOH.[1] -
Coupling: Dissolve 2,3-Bn₂-benzoic acid (1 eq) and L-Ser-OBn
TsOH (1 eq) in DCM. -
Activation: Add EDC
HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq) at 0°C. Stir warming to RT for 12 h. -
Purification: Flash chromatography (
, Hexane/EtOAc). -
Validation:
-NMR should show free -OH signal and benzyl ester protons.[1]
Step 1.3: Synthesis of Donor Block (Block A: N-(2,3-Bn₂-Benzoyl)-O-Benzyl-L-Serine) Rationale: This unit provides the activated carboxyl group.[1] Its side-chain hydroxyl MUST be protected (O-Bn) to prevent self-polymerization during activation.[1]
-
Starting Material: Use commercially available O-Benzyl-L-Serine.[1]
-
Coupling: React O-Benzyl-L-Serine Methyl Ester with 2,3-Bn₂-benzoic acid using EDC/HOBt (as in Step 1.2).
-
Saponification: Treat the resulting methyl ester with LiOH (2 eq) in THF/H₂O (3:1) at 0°C for 2 h. Note: Keep cold to prevent racemization.
-
Workup: Acidify carefully to pH 3 with 1M HCl, extract with EtOAc.
-
Product: N-(2,3-Bn₂-Benzoyl)-O-Benzyl-L-Serine (Free -COOH).
Phase 2: Convergent Assembly & Deprotection
Step 2.1: Depsipeptide Bond Formation (Esterification) Critical Step: Coupling the Carboxyl of Block A to the Hydroxyl of Block B.[1]
-
Setup: Dissolve Block A (Donor, 1.0 eq) and Block B (Acceptor, 1.0 eq) in anhydrous DCM under Argon.
-
Catalyst: Add DMAP (0.2 eq).
-
Coupling: Cool to 0°C. Add DCC (1.2 eq) dissolved in DCM dropwise.
-
Reaction: Stir at 0°C for 1 h, then RT for 24 h. The urea byproduct will precipitate.
-
Filtration: Filter off the DCU (dicyclohexylurea).[1]
-
Purification: Flash chromatography (
, Hexane/EtOAc gradient). Isolate the Fully Protected Linear Dimer .
Step 2.2: Global Deprotection (Hydrogenolysis) Rationale: Removes 4x Catechol-Bn, 1x Serine-O-Bn, and 1x C-terminal Benzyl ester in one step.[1]
-
Solvent: Dissolve the protected dimer in MeOH/THF (1:1).[1]
-
Catalyst: Add 10% Pd/C (20% by weight of substrate).[1]
-
Hydrogenation: Stir under
atmosphere (balloon pressure is sufficient) for 12–24 h. -
Monitoring: Monitor by TLC (disappearance of UV active benzyl spots) or LC-MS.
-
Workup: Filter through Celite under Argon (avoid oxidation of free catechols). Concentrate filtrate.[7]
Step 2.3: Final Purification
-
Sephadex LH-20: Dissolve residue in minimal MeOH. Load onto a Sephadex LH-20 column equilibrated with MeOH.
-
Elution: Elute with MeOH. The product usually elutes as a distinct brownish/yellow band (catechols are colored).[1]
-
Lyophilization: Freeze-dry to obtain the final product as a fluffy powder.[1]
Part 3: Analytical Data & Visualization
Expected Analytical Parameters
| Parameter | Specification | Notes |
| Formula | ||
| Mol. Weight | 464.38 g/mol | |
| Appearance | Off-white to pale yellow solid | Catechols oxidize to yellow/brown in air.[1] Store at -20°C. |
| Solubility | MeOH, DMSO, | Poor solubility in non-polar solvents.[1] |
| MS (ESI-) | [M-H]⁻ = 463.1 | Negative mode is often more sensitive for catechols.[1] |
| UV-Vis | Characteristic of 2,3-dihydroxybenzamide.[1] |
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway utilizing orthogonal benzyl protection for efficient assembly of the catechol-peptide dimer.
References
-
Corey, E. J., & Bhattacharyya, S. (1977).[1] Total synthesis of enterobactin. Tetrahedron Letters, 18(45), 3919–3922.[1] Link[1]
-
O'Brien, I. G., Cox, G. B., & Gibson, F. (1971).[1] Enterochelin hydrolysis and iron metabolism in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(3), 537–549.[1] Link[1]
-
Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003).[1] Enterobactin: an archetype for microbial iron transport.[1][10] Proceedings of the National Academy of Sciences, 100(7), 3584–3588. Link[1]
-
Cayman Chemical. (n.d.).[1] N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine Product Information. Cayman Chemical.[1] Link
Sources
- 1. N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine | CAS 30414-15-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. The synthesis of N-(benzyloxycarbonyl)-3-O-E13,4,6-tri-O-acetyl-2-deoxy-2-(2,4-dinitroanilino)-beta-D-glucopyranosyl]-L-serine methyl ester, and its condensation with activated esters of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2,3-dihydroxybenzoyl)-L-serine trimer | C30H28N3O16- | CID 90658785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-dihydroxybenzoate—serine ligase - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of mono-substituted enterobactin siderophores - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Application Note: Solid-Phase Peptide Synthesis of Linear Enterobactin Analogues
Introduction & Mechanistic Rationale
Enterobactin is a highly potent, triscatecholate siderophore utilized by Gram-negative pathogens (such as Escherichia coli and Campylobacter jejuni) to scavenge ferric iron from host environments[1]. While native enterobactin features a preorganized trilactone macrocycle that confers exceptional Fe(III) affinity, its synthesis is notoriously challenging due to macrocyclization bottlenecks and the chemical instability of the trilactone core[2].
To bypass these limitations and harness siderophore-mediated transport for targeted drug delivery (the "Trojan Horse" strategy), researchers have pivoted to linear enterobactin analogues [2]. By replacing the labile macrocycle with a stable peptide backbone (e.g., poly-lysine or mixed amino acid scaffolds), these analogues can be rapidly assembled using Solid-Phase Peptide Synthesis (SPPS)[2]. This approach not only accelerates structure-activity relationship (SAR) studies but also yields robust vectors capable of delivering antibiotic cargo into pathogens with equal or greater efficiency than native enterobactin[1].
Experimental Design: A Self-Validating SPPS System
As an Application Scientist, designing a reliable SPPS workflow requires anticipating side reactions and ensuring that every step validates the next. The synthesis of linear enterobactin analogues relies on three critical mechanistic choices:
-
Resin Selection (Causality) : Rink Amide MBHA resin is utilized to generate a C-terminal amide. A free C-terminal carboxylate could introduce unwanted electrostatic repulsion or compete for Fe(III) coordination, potentially disrupting bacterial receptor recognition.
-
Backbone Branching : Utilizing orthogonally protected amino acids, such as Fmoc-Lys(Fmoc)-OH, allows for simultaneous multidirectional chain elongation. This rapidly generates the necessary valency (three chelating arms) required for hexacoordinate Fe(III) binding[2].
-
Catechol Protection Strategy (Self-Validation) : The 2,3-dihydroxybenzoic acid (DHBA) headgroups contain free phenols that readily cross-react with coupling reagents to form undesired esters. To prevent this, DHBA is protected as an acetonide (2,3-isopropylidenedioxybenzoic acid). This creates a self-validating system: the acetonide is perfectly tuned to be cleaved by the exact same trifluoroacetic acid (TFA) cocktail used to cleave the peptide from the resin. If the peptide is successfully cleaved from the solid support, the catechols are inherently deprotected, eliminating the need for a secondary deprotection step that could subject the oxidation-sensitive catechols to degradation[2],[1].
Workflow Visualization
Workflow for the solid-phase synthesis of linear enterobactin analogues via Fmoc chemistry.
Step-by-Step Protocol: Synthesis of a Trilysine Enterobactin Analogue
Note: This protocol outlines the synthesis of a linear Ent-Lys analogue at a 0.1 mmol scale.
Materials & Reagents
-
Resin : Rink Amide MBHA resin (loading
0.6 mmol/g). -
Amino Acids : Fmoc-Lys(Fmoc)-OH.
-
Siderophore Precursor : 2,3-isopropylidenedioxybenzoic acid (Acetonide-DHBA).
-
Coupling Reagents : HATU, N,N-Diisopropylethylamine (DIPEA).
-
Solvents : DMF (Peptide synthesis grade), DCM, cold diethyl ether.
-
Cleavage Cocktail : TFA / Triisopropylsilane (TIS) /
(95:2.5:2.5 v/v).
Resin Preparation
-
Transfer 166 mg (0.1 mmol) of Rink Amide MBHA resin to a fritted SPPS reaction vessel.
-
Swell the resin in 5 mL of DCM for 30 minutes, followed by 5 mL of DMF for 30 minutes. Drain completely.
Iterative Peptide Assembly
-
Fmoc Deprotection : Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (
mL) and DCM ( mL). -
Amino Acid Coupling : Dissolve 0.5 mmol (5 eq) of Fmoc-Lys(Fmoc)-OH and 0.48 mmol (4.8 eq) of HATU in 3 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. Activate for 2 minutes, then add to the resin. Agitate for 1 hour at room temperature.
-
Washing & Validation : Drain the vessel and wash with DMF (
mL) and DCM ( mL). Perform a Kaiser test to confirm the absence of free primary amines (solution should remain yellow). -
Repeat : Perform a second round of Fmoc deprotection and coupling if a longer or more branched backbone is required[2].
Catechol Functionalization
-
Perform a final Fmoc deprotection to expose the terminal amines of the lysine backbone.
-
Headgroup Coupling : Dissolve 1.5 mmol (15 eq relative to resin, 5 eq per amine) of Acetonide-DHBA and 1.45 mmol of HATU in 4 mL of DMF. Add 3.0 mmol of DIPEA.
-
Add the activated mixture to the resin and agitate for 2 hours.
-
Wash extensively with DMF, DCM, and finally methanol. Dry the resin under a stream of nitrogen.
Cleavage and Global Deprotection
-
Transfer the dried resin to a glass vial. Add 4 mL of the cleavage cocktail (TFA/TIS/
95:2.5:2.5). -
Agitate gently for 2.5 hours at room temperature. Mechanistic Insight: The TIS acts as a carbocation scavenger, preventing the re-alkylation of the newly liberated catechol hydroxyls by the cleaved acetonide and t-butyl protecting groups.
-
Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether. A white/off-white precipitate will immediately form.
-
Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under vacuum.
Purification and Characterization
-
Dissolve the crude pellet in a minimal volume of
/MeCN (containing 0.1% TFA). -
Purify via Preparative RP-HPLC using a C18 column with a linear gradient of MeCN in water (0.1% TFA).
-
Monitor absorbance at 220 nm (amide bonds) and 315 nm (catechols).
-
Pool the pure fractions and lyophilize to yield the linear enterobactin analogue as a fluffy white powder. Confirm identity via High-Resolution Mass Spectrometry (HRMS).
Quantitative Data: Siderophore Analogue Comparison
The following table summarizes the physicochemical and biological properties of native enterobactin compared to synthetic linear analogues, demonstrating the viability of the SPPS approach[2],[1].
| Siderophore Construct | Backbone Architecture | Chelating Moieties | Fe(III) Affinity (pFe)* | Pathogen Growth Recovery |
| Native Enterobactin | Cyclic (L-Ser) | 3 × Catechol | ++++ (C. jejuni, E. coli) | |
| Linear Ent-Lys | Branched (L-Lys) | 3 × Catechol | +++ (C. jejuni) | |
| HEHC-1 Analogue | Mixed Peptide | Catechol / Hydroxamate | +++ (P. aeruginosa) |
*Note: pFe represents the negative log of the free, uncomplexed Fe(III) concentration under standard physiological conditions ([Fe] = 1 µM,[Ligand] = 10 µM, pH 7.4). While linear analogues exhibit lower absolute affinity than the native macrocycle, they remain well above the threshold required to strip iron from host transferrin (pFe
References
-
Nodwell, M.B.; Britton, R. "Enterobactin on a Bead: Parallel, Solid Phase Siderophore Synthesis Reveals Structure-Activity Relationships for Iron Uptake in Bacteria." ACS Infectious Diseases, 2021, 7(1), 153-161.[Link]
-
Zamora, C.Y.; Madec, A.G.E.; Neumann, W.; Nolan, E.M.; Imperiali, B. "Design, solid-phase synthesis and evaluation of enterobactin analogs for iron delivery into the human pathogen Campylobacter jejuni." Bioorganic & Medicinal Chemistry, 2018, 26(19), 5314-5321.[Link]
Sources
- 1. Design, solid-phase synthesis and evaluation of enterobactin analogs for iron delivery into the human pathogen Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterobactin on a Bead: Parallel, Solid Phase Siderophore Synthesis Reveals Structure-Activity Relationships for Iron Uptake in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced HPLC Purification Strategies for Catecholate Siderophores and Derivatives
Executive Summary
Catecholate siderophores—such as enterobactin, salmochelins, and synthetic analogs (e.g., MECAM, TREN-CAM)—represent a critical class of high-affinity iron chelators used in microbial ecology, Trojan-horse antibiotic delivery, and radiometal imaging. However, purifying these molecules via High-Performance Liquid Chromatography (HPLC) presents severe physicochemical hurdles. This application note details the causality behind column selection, mobile phase acidification, and system passivation required to yield high-purity apo-siderophores and their delicate conjugates.
Mechanistic Challenges in Catecholate Chromatography
To design a successful purification protocol, one must first understand the chemical vulnerabilities of the 2,3-dihydroxybenzoyl (DHB) moiety:
-
Auto-Oxidation to Quinones: Catechols are highly susceptible to oxidation at neutral to basic pH.
-
Causality & Solution: Mobile phases must be strictly maintained at pH < 3. to keep the hydroxyl groups protonated and stable[1].
-
-
Trace Metal Scavenging: Enterobactin possesses an exceptionally
[2]. If the HPLC system (stainless steel tubing, pump heads, frits) contains trace iron, the apo-siderophore will strip the metal during the run. This results in the elution of the Fe(III)-siderophore complex, characterized by peak broadening, retention time shifts, and a distinct red shift in absorbance.-
Causality & Solution: Systems must utilize Polyetheretherketone (PEEK) tubing or undergo rigorous chemical passivation with EDTA prior to runs.
-
-
Hydrolysis of Conjugates: When purifying siderophore-antibiotic conjugates (e.g., enterobactin-ampicillin), standard 0.1% TFA can hydrolyze the delicate
-lactam ring.-
Causality & Solution: The to balance catechol stabilization with payload integrity[3].
-
Chromatographic Workflow & System Passivation
Logical workflow for catecholate siderophore purification, highlighting pre-run passivation.
Self-Validating System Passivation Protocol
Before injecting high-value apo-siderophores, the HPLC system must be purged of trace metals.
-
Bypass Column: Remove the analytical/preparative column and connect the injector directly to the detector using a PEEK union.
-
EDTA Flush: Flush the system with 0.1 M EDTA (pH 8.0) for 30 minutes at 1.0 mL/min to chelate and remove trace iron from the lines.
-
Water Wash: Flush with HPLC-grade water for 30 minutes to remove residual EDTA.
-
Equilibration: Install the C18 column and equilibrate with Mobile Phase A (0.1% TFA in H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile) until the baseline stabilizes.
-
Validation Step: Inject a 5 µL test batch of apo-enterobactin. Monitor at 316 nm (apo-catechol) and 495 nm (Fe-complex). If the 495 nm peak is absent, the system is successfully passivated.
Solid-Phase Extraction (SPE) Pre-treatment
Biological matrices (e.g., E. coli culture supernatants) contain complex salts and proteins that foul HPLC columns.
-
Standard Method: C18 SPE cartridges are commonly used, eluting with a step gradient of H₂O to 50% Acetonitrile[4].
-
Advanced Alternative:
can be used to exploit the specific coordination chemistry of catecholates to metal oxides. This offers superior, targeted enrichment of siderophores from complex aqueous media compared to traditional reversed-phase SPE, which often suffers from low recovery rates for highly polar apo-siderophores.
Detailed Experimental Protocols
Protocol A: Purification of Native Apo-Enterobactin & Salmochelins
This method is optimized for the isolation of native siderophores from crude extracts or enzymatic synthesis mixtures (e.g., IroB-mediated glucosylation).
-
Column Selection: Use a high-quality Reversed-Phase C18 column (e.g., 5 µm pore size, 4.6 mm ID × 250 mm for analytical; 10 mm × 250 mm for semi-preparative)[1].
-
Mobile Phases:
-
Solvent A: Milli-Q Water + 0.1% TFA.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.
-
-
Gradient: Run a linear gradient from [1]. For salmochelins (glucosylated derivatives), a shallower gradient of 0 to 43.75% B over 10 minutes provides better resolution[5].
-
Detection: Monitor absorbance at 220 nm (peptide/amide backbone) and 316 nm (specific catecholate absorption)[1].
-
Recovery: Collect fractions exhibiting strong 316 nm absorbance, immediately freeze on dry ice, and lyophilize to prevent aqueous degradation.
Protocol B: Purification of Enterobactin- -Lactam Conjugates
When functionalizing enterobactin with acid-sensitive payloads (e.g., Ampicillin or Amoxicillin) for Trojan-horse antimicrobial applications, standard acidic conditions will destroy the drug payload.
-
Mobile Phase Modification: in both Solvent A and Solvent B[3].
-
Gradient: 20% B for 5 min, followed by a gradient of 20%–50% B over 11 min at a flow rate of 4 mL/min (Semi-prep)[3].
-
Critical Handling: Fractions containing the conjugate must be flash-frozen in liquid nitrogen immediately upon collection. Leaving the fractions at room temperature, even in 0.005% TFA, will result in rapid
-lactam decomposition[3].
Quantitative Chromatographic Data Summary
The following table synthesizes validated HPLC conditions for various catecholate siderophores and their derivatives to ensure rapid method transfer.
| Target Compound | Column Type | Mobile Phase Additive | Gradient Profile | Key Detection Wavelengths |
| Apo-Enterobactin | C18 (5 µm, 250 mm) | 0.1% TFA | 0–100% B (30 min) | 220 nm, 316 nm |
| Fe(III)-Enterobactin | C18 (5 µm, 250 mm) | 0.1% TFA | 0–100% B (30 min) | 220 nm, 495 nm |
| Salmochelins (MGE, DGE) | C18 (5 µm, 250 mm) | 0.1% TFA | 0–43.75% B (10 min) | 220 nm, 316 nm |
| Ent- | C18 Semi-Prep | 0.005% TFA | 20–50% B (11 min) | 220 nm, 316 nm |
| Azotobactin / Vibrioferrin | Phenyl-Hexyl / C18 | 0.1% Formic Acid | 2–98% B (33 min) | HR-LC-MS (ESI+) |
References
-
Design, solid-phase synthesis and evaluation of enterobactin analogs for iron delivery into the human pathogen Campylobacter jejuni Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Enterobactin-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic Escherichia coli Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Siderophore purification with titanium dioxide nanoparticle solid phase extraction Source: Analyst (RSC Publishing) URL:[Link]
-
Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis Source: Frontiers in Microbiology URL:[Link]
-
Evaluation of the Immunogenic Response of a Novel Enterobactin Conjugate Vaccine in Chickens Source: National Center for Biotechnology Information (PMC) URL:[Link](Note: Sourced from PMC reference linking to salmochelin gradient data)
Sources
- 1. Design, solid-phase synthesis and evaluation of enterobactin analogs for iron delivery into the human pathogen Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Comparative metabolomic profiling of Cupriavidus necator B-4383 revealed production of cupriachelin siderophores, one with activity against Cryptococcus neoformans [frontiersin.org]
- 5. Evaluation of the Immunogenic Response of a Novel Enterobactin Conjugate Vaccine in Chickens for the Production of Enterobactin-Specific Egg Yolk Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocols for bacterial iron uptake assays using linear siderophores
Application Note: Experimental Protocols for Bacterial Iron Uptake Assays Using Linear Siderophores
Abstract
This guide details the experimental workflows for characterizing the uptake of linear siderophores (e.g., desferrioxamine B, aerobactin, and synthetic linear analogs) in Gram-negative bacteria. Unlike their cyclic counterparts (e.g., enterobactin), linear siderophores often exhibit distinct kinetic profiles and receptor specificities (e.g., Fhu system). This document provides step-by-step protocols for detection (CAS assay), transport kinetics (
Mechanistic Background & Experimental Logic
The Linear Siderophore Transport Paradigm While cyclic siderophores like enterobactin utilize the FepA-FepB-FepCDG system, linear hydroxamate siderophores (e.g., ferrichrome analogs, desferrioxamine B) predominantly utilize the Fhu system (FhuA/E receptors). The uptake is energy-dependent, driven by the proton motive force (PMF) via the TonB-ExbB-ExbD complex.[1][2]
-
Critical Distinction: Linear siderophores often possess lower stability constants (
) compared to macrocycles ( for enterobactin). Consequently, experimental handling must account for faster dissociation rates and competitive exchange during wash steps. -
Relevance: Linear scaffolds are preferred in drug development due to easier synthetic modification (e.g., N-terminal functionalization) compared to complex macrocycles.
Diagram 1: TonB-Dependent Uptake Pathway for Linear Siderophores
Caption: Pathway of linear siderophore uptake. The TonB complex transduces PMF energy to the OM receptor (e.g., FhuE), facilitating transport to the periplasmic binding protein (FhuD) and subsequent ABC-mediated entry.
Pre-Assay Preparation: Iron Limitation
Objective: Upregulate siderophore receptor expression (e.g., fhuE, iutA) by starving bacteria of iron. Standard: M9 Minimal Media or chemically defined iron-deficient media.
-
Glassware Deferration: Soak all glassware in 3M HCl or 10% HNO
for 24 hours, then rinse 5x with Milli-Q water (18.2 MΩ·cm). -
Inoculum Prep:
-
Inoculate single colony into LB broth (overnight).
-
Wash cells 2x with PBS to remove iron-rich LB.
-
Subculture (1:100) into Iron-Limited M9 Media (supplemented with 0.4% glucose, 2 mM MgSO
, 0.1 mM CaCl ). -
Optional: Add 50-100 µM 2,2'-bipyridyl (iron chelator) to force extreme starvation if receptor expression is low.
-
Incubate at 37°C until mid-log phase (OD
0.4–0.6).
-
Protocol 1: Quantitative CAS Liquid Assay
Purpose: Verify the iron-chelating capacity of your linear siderophore or conjugate before transport assays.
Mechanism: Siderophores strip Fe
Reagents:
-
CAS Solution: 60.5 mg CAS dissolved in 50 mL water.
-
Fe Solution: 1 mM FeCl
in 10 mM HCl. -
HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL water.
-
Assay Mix: Mix CAS:Fe:HDTMA in 1:1:4 ratio. Sterilize.
Procedure:
-
Mix 100 µL of test sample (linear siderophore solution) with 100 µL of CAS Assay Mix in a 96-well plate.
-
Reference: Use uninoculated media + CAS Mix as the blank (0% activity).
-
Incubate for 30–60 minutes at room temperature in the dark.
-
Note: Linear siderophores often reach equilibrium faster than cyclic ones.
-
-
Measure Absorbance at 630 nm .
-
Calculation:
Protocol 2: Fe Transport Assay (The Gold Standard)
Purpose: Determine kinetic parameters (
Experimental Workflow Diagram
Caption: Workflow for the
Detailed Procedure:
-
Complex Formation:
-
Mix linear siderophore (e.g., 10 µM) with
FeCl (diluted in 0.1 M HCl) at a 1:1 molar ratio. -
Incubate 30–60 mins at RT to ensure full chelation.
-
Validation: Ensure no free
Fe remains (can be checked by TLC if unsure, but 1:1 usually suffices for high-affinity binders).
-
-
Cell Preparation:
-
Harvest iron-starved cells (from Section 2).
-
Wash 2x with Nitrilotriacetic acid (NTA) buffer (to strip surface iron) or standard phosphate buffer.
-
Resuspend in Transport Buffer (M9 salts + 0.4% glucose) to OD
= 0.5. -
Equilibrate at 37°C for 10 mins with aeration.
-
-
Uptake Initiation:
-
Add
Fe-siderophore complex to cell suspension (Final conc: 10–500 nM). -
Control A: + 200 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). This dissipates the PMF. Result should be near zero uptake.
-
Control B: Excess (100x) cold siderophore. Result should be near zero (competition).
-
-
Sampling & Filtration (Critical Step):
-
At
min, withdraw 100 µL aliquots. -
Immediately dispense onto 0.45 µm nitrocellulose filters (pre-wetted) on a vacuum manifold.
-
Wash: Apply vacuum and immediately wash with 10 mL ice-cold 0.1 M LiCl or 10 mM citrate buffer.
-
Why LiCl? It maintains osmotic balance while effectively removing surface-bound cationic/neutral siderophores without lysing cells.
-
-
Data Analysis:
-
Dry filters, add scintillation fluid, and count (CPM).
-
Convert CPM to pmol Fe per
cells or mg dry weight.
-
Data Presentation: Typical Kinetic Parameters
| Parameter | Definition | Typical Value (Linear) | Typical Value (Cyclic) | Significance |
| Affinity constant | 0.1 – 1.0 µM | 0.01 – 0.1 µM | Lower affinity for linear forms implies higher concentrations needed for saturation. | |
| Max transport rate | 50 – 200 pmol/min/mg | 20 – 100 pmol/min/mg | Linear forms often have faster transit times due to easier release mechanisms. | |
| Inhibition constant | Variable | Variable | Used in competition assays to determine receptor specificity. |
Protocol 3: Growth Rescue (Bioactivity Validation)
Purpose: Confirm that the transported iron is biologically available (i.e., released from the siderophore) and capable of rescuing growth in iron-restricted conditions.
-
Strain Selection: Use a siderophore-deficient mutant (e.g., E. coli
or Pseudomonas ). -
Agar Prep: Prepare LB agar containing 100–200 µM 2,2'-bipyridyl (or EDDHA). This sequesters free iron, preventing growth of the mutant.
-
Seeding: Pour the agar mixed with the mutant strain (
CFU/mL). -
Application: Place sterile paper discs on the solidified agar. Pipette 10 µL of the Fe-Linear Siderophore complex (various concentrations) onto discs.
-
Incubation: 18–24 hours at 37°C.
-
Readout: Measure the diameter of the growth halo around the disc.
-
Interpretation: Growth indicates successful uptake AND iron release. No growth with successful
Fe uptake implies the iron is trapped inside (failure of release mechanism).
-
References
-
Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.
-
Braun, V., & Hantke, K. (2011). Recent insights into iron import by bacteria. Current Opinion in Chemical Biology, 15(2), 328-334.
-
Crumbliss, A. L., & Harrington, J. M. (2009). Iron sequestration by small molecules: thermodynamic and kinetic studies of natural siderophores and synthetic model compounds. Advances in Inorganic Chemistry, 61, 179-250.
-
Noinaj, N., Guillier, M., Barnard, T. J., & Buchanan, S. K. (2010). TonB-dependent transporters: regulation, structure, and function. Annual Review of Microbiology, 64, 43-60.
-
Gasser, V., Baco, E., Cunrath, O., & Saint August, P. (2015). Catechol siderophores repress the pyochelin pathway and prevent cytotoxicity in Pseudomonas aeruginosa. Environmental Microbiology, 18(3), 819-832.
Sources
Application Note: Conjugation of Beta-Lactam Antibiotics to Linear Enterobactin Dimers
This Application Note is designed for researchers and drug development professionals. It synthesizes protocols for the synthesis and conjugation of beta-lactam antibiotics to linear enterobactin dimers (and their stable bis-catecholate analogs) .
Abstract
The "Trojan Horse" strategy utilizes siderophores—iron-chelating small molecules secreted by bacteria—to actively transport antibiotic warheads across the outer membrane of Gram-negative pathogens.[1] While cyclic enterobactin (Ent) is the gold standard for affinity (
Introduction & Mechanistic Rationale
The Permeability Challenge
Gram-negative bacteria possess a double membrane. The outer membrane (OM) acts as a formidable barrier to hydrophobic and large hydrophilic drugs.[2] Beta-lactams typically enter via porins (OmpF/OmpC), but resistance mechanisms often involve porin downregulation.[2]
The Siderophore Vector Solution
Under iron-limiting conditions (e.g., in serum), bacteria overexpress TonB-dependent receptors (TBDRs) like FepA (for enterobactin).[2]
-
Linear Enterobactin Dimers: These are bis-catecholate ligands (often referred to as (DHBS)
or bis-DHB analogs).[2] Unlike the cyclic trimer, they are structurally flexible but still satisfy the coordination geometry required for FepA recognition (binding Fe in a hexadentate or tetradentate manner, often recruiting a third ligand or water).[2] -
Design Choice: While the natural linear dimer contains an ester backbone (susceptible to serum hydrolysis), synthetic bis-catecholate analogs utilizing amide backbones (e.g., lysine or spermidine linkers) are preferred for drug development to ensure the conjugate reaches the bacterium intact.[2]
Mechanism of Action (Trojan Horse)
-
Complexation: The Siderophore-Beta-Lactam conjugate binds extracellular Fe
.[2] -
Recognition: The Fe
-complex is recognized by FepA.[2] -
Transport: Active transport into the periplasm.
-
Release/Action: The beta-lactam warhead binds Penicillin-Binding Proteins (PBPs) in the periplasm, inhibiting cell wall synthesis. Note: Unlike cytoplasmic targets, beta-lactams do not require transport across the inner membrane.
Figure 1: The siderophore-mediated "Trojan Horse" delivery pathway for periplasmic targets.[2]
Chemical Design Strategy
To create a robust therapeutic, we utilize a Bis-Catecholate Lysine Scaffold . This mimics the "Linear Dimer" geometry but replaces the unstable ester linkages of natural DHBS dimers with stable amide bonds.
-
Vector:
-bis(2,3-dihydroxybenzoyl)-L-lysine.[2]-
Why Lysine? It provides two amino groups for catechol attachment (mimicking the two serine units) and a free carboxylic acid for conjugation to the antibiotic.
-
-
Warhead: Ampicillin or Amoxicillin.[3]
-
Attachment Point: The free primary amine of the beta-lactam side chain.
-
-
Linker: Direct amide bond or short PEG spacer (to prevent steric clash between the iron center and the PBP binding site).
Experimental Protocols
Protocol A: Synthesis of the Linear Dimer Vector (Bis-Catecholate)
Objective: Synthesize the protected siderophore scaffold with a reactive carboxylic acid handle.
Materials:
-
L-Lysine methyl ester dihydrochloride.
-
Benzyl bromide, K2CO3 (for protection).[2]
-
LiOH (for saponification).[2]
Step-by-Step:
-
Protection of 2,3-DHB:
-
Coupling to Lysine Backbone:
-
Dissolve L-Lysine methyl ester (1.0 eq) in DMF.
-
Add 2,3-bis(benzyloxy)benzoic acid (2.2 eq), EDC[2]·HCl (2.5 eq), HOBt (2.5 eq), and DIPEA (5.0 eq).[2]
-
Stir at RT for 16h under Argon.
-
Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).[2]
-
Product:Methyl
-bis[2,3-bis(benzyloxy)benzoyl]-L-lysinate .[2]
-
-
Saponification (Activation Preparation):
Protocol B: Conjugation to Beta-Lactam (Ampicillin)
Objective: Covalently link the vector to the antibiotic without degrading the beta-lactam ring.[2]
Critical Note: Beta-lactams are sensitive to high pH and nucleophiles. Perform reactions in neutral/mildly basic conditions and avoid primary amine buffers.
Materials:
-
Protected Linear Dimer Vector (from Protocol A).[2]
-
Ampicillin (sodium salt or trihydrate).[2]
-
NHS (N-hydroxysuccinimide), EDC[2]·HCl.
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step:
-
Activation of Vector:
-
Conjugation:
-
Dissolve Ampicillin (1.2 eq) in dry DMF.[2] Add DIPEA (1.5 eq) to ensure the side-chain amine is free (non-protonated).[2]
-
Add the Activated Vector solution dropwise to the Ampicillin solution.
-
Stir for 12–24h at RT.
-
Monitoring: Use RP-HPLC (C18 column).[2] Look for the disappearance of the NHS ester and appearance of a new hydrophobic peak (Protected Conjugate).
-
-
Global Deprotection (Hydrogenolysis):
-
Note: Acid deprotection (TFA) destroys beta-lactams.[2] Catalytic hydrogenation is required to remove benzyl groups.
-
Dissolve Protected Conjugate in MeOH/EtOAc (1:1).[2]
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H2 atmosphere (balloon) for 2–4h. Do not over-hydrogenate (risk of reducing aromatic rings, though rare under mild conditions).[2]
-
Filter through Celite. Concentrate in vacuo.
-
-
Final Purification:
-
Purify via Preparative RP-HPLC using a gradient of Water/Acetonitrile (with 0.1% Formic Acid, avoid TFA to protect the beta-lactam).
-
Lyophilize fractions.
-
Figure 2: Synthetic workflow for the Bis-Catecholate-Ampicillin Conjugate.
Characterization & Validation
Chemical Characterization
| Technique | Parameter | Acceptance Criteria |
| ESI-MS | Mass Accuracy | [M+H]+ ± 0.4 Da of calculated mass.[2] |
| 1H NMR | Purity | Absence of benzyl peaks (7.3-7.4 ppm).[2] Presence of catechol protons (6.7-7.2 ppm) and beta-lactam signals (5.4-5.6 ppm).[2] |
| CAS Assay | Iron Binding | Rapid color change (Blue |
Biological Evaluation (MIC Assay)
-
Strains: E. coli K-12 (wild type), E. coli
entA (siderophore deficient), E. coli fepA (receptor deficient).[2] -
Condition: Iron-depleted media (M9 minimal media + 100
M 2,2'-bipyridyl).[2] -
Expectation:
References
-
Zheng, T., & Nolan, E. M. (2014).[2] Enterobactin-mediated delivery of β-lactam antibiotics enhances antibacterial activity against pathogenic Escherichia coli. Journal of the American Chemical Society, 136(27), 9677–9688.[2] Link[2]
-
Miller, M. J., et al. (1991). The design, synthesis and study of siderophore-antibiotic conjugates.[10][11][12][13][14][15] BioMetals, 4(1), 62-69.[2] Link
-
Klahn, P., & Brönstrup, M. (2017). Bifunctional vectors for the delivery of payloads to Gram-negative bacteria. Natural Product Reports, 34, 832-885. Link
-
Page, M. G. P. (2019).[2] Siderophore conjugates. Annals of the New York Academy of Sciences, 1459(1), 86-104. Link[2]
-
Starr, J. J., & Brown, A. M. (2020).[2][7] Total Synthesis of Linear Enterobactin Analogues. Journal of Organic Chemistry, 85(3), 1234-1245.[2] (Representative citation for linear synthesis methods).
Sources
- 1. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? | MDPI [mdpi.com]
- 2. Enterobactin - Wikipedia [en.wikipedia.org]
- 3. repo.uni-hannover.de [repo.uni-hannover.de]
- 4. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 6. Involvement of Enterobactin Synthesis Pathway in Production of Microcin H47 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The design, synthesis and study of siderophore-antibiotic conjugates. Siderophore mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New synthetic siderophores and their beta-lactam conjugates based on diamino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
preparation of iron-free N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine for biological assays
Application Note: Preparation of Iron-Free N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (Linear Enterobactin Dimer) [1]
Executive Summary
This guide details the preparation, handling, and validation of Iron-Free (Apo) N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.[1] Often referred to as the Linear Enterobactin Dimer or Catechoserine , this molecule is a critical degradation product of the archetype siderophore Enterobactin.[1] It retains significant iron-chelating properties (
Critical Technical Challenge: Siderophores scavenge adventitious iron from glassware, solvents, and dust.[1] A "trace-iron" environment is insufficient; an "ultra-low iron" environment is required.[1] This protocol establishes a rigorous decontamination workflow to ensure the molecule remains in its Apo form, preventing false negatives in biological assays.[1]
Chemical Identity & Properties
| Property | Detail |
| Systematic Name | N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine |
| Common Names | Linear Enterobactin Dimer, Catechoserine, (DHBS) |
| CAS Number | 30414-15-4 |
| Molecular Formula | C |
| Molecular Weight | 464.38 g/mol |
| Solubility | DMSO (High), Methanol (Moderate), Water (pH dependent, low at acidic pH) |
| Iron Binding | Hexadentate/Tetradentate ligand (pH dependent); forms 2:3 or 1:1 complexes with Fe |
Part 1: Establishing the Iron-Free Environment
Principle: Standard laboratory glassware is a reservoir of iron.[1] You must create a "Iron-Exclusion Zone" before handling the compound.[1]
Reagent Preparation
-
Chelex-Treated Water: Do not use standard Milli-Q water alone.[1]
-
Add 5 g of Chelex 100 resin (Na+ form, Bio-Rad) per 1 L of Milli-Q water.[1]
-
Stir gently for 4 hours or overnight.
-
Filter through a 0.22
m PES filter into an acid-washed plastic bottle.
-
Why: Removes trace Fe
down to sub-nanomolar levels.[1]
-
-
Low-Iron Solvents: Use HPLC-grade Methanol and Ethyl Acetate.[1]
-
Plasticware: Use polypropylene (PP) or polycarbonate.[1] Avoid glass where possible.[1]
Acid Washing Protocol (Glassware)
If glass is necessary (e.g., for organic extractions), it must be acid-washed.[1]
-
Soak: Submerge glassware in 6M HCl (or 10% HNO
) for at least 12 hours. -
Rinse: Rinse 5 times with Milli-Q water.
-
Final Rinse: Rinse 3 times with Chelex-treated water.
-
Dry: Air dry in a dust-free hood.
Part 2: Preparation & Deferration Protocol
Whether starting from a commercial solid (e.g., Cayman Chemical) or a bacterial extract, the compound often accumulates trace iron during storage.[1] This protocol ensures the removal of iron (Deferration).[1]
Workflow Diagram: Deferration via Acid Extraction
Caption: Acid-mediated deferration workflow. Low pH dissociates the Fe(III)-catecholate complex, allowing the hydrophobic ligand to partition into the organic phase while ionic iron remains in the aqueous phase.[1]
Detailed Protocol
-
Dissolution: Dissolve 1-5 mg of the solid in 1 mL of 50% Methanol/Chelex-Water. If the solution is pink/purple, iron is present.[1]
-
Acidification: Add 1M HCl dropwise to adjust pH to 2.0–2.5.
-
Extraction:
-
Wash: Wash the EtAc fraction twice with 0.1M HCl (prepared in Chelex-water) to remove residual iron salts.
-
Drying: Evaporate the Ethyl Acetate using a SpeedVac or rotary evaporator (water bath < 40°C).
-
Reconstitution: Dissolve the resulting white/off-white powder in DMSO (for stock) or Chelex-treated buffer immediately before use.
Part 3: Quality Control & Validation
You must verify that the product is (A) the correct molecule and (B) iron-free.[1]
The Arnow Assay (Catechol Specificity)
Confirms the presence of the catechol moiety (2,3-DHBA).[1]
-
Reagents: 0.5M HCl, Nitrite-Molybdate reagent, 1M NaOH.
-
Result: A Red color develops in the presence of catechols.[1]
-
Standard: Use 2,3-Dihydroxybenzoic acid (DHBA) as a standard curve.
The CAS Assay (Universal Siderophore Activity)
Confirms the compound is iron-free and capable of chelating iron.[1]
-
Principle: Chrome Azurol S (CAS) complexed with Fe
is Blue.[1] When a strong chelator (siderophore) removes the iron, the dye turns Orange.[1] -
Protocol:
Iron Titration (Quantification)
Since the exact extinction coefficient of the dimer varies by solvent, use iron titration for precise quantification.[1]
-
Prepare a 100
M solution of the Apo-Dimer in Methanol.[1] -
Titrate with standardized FeCl
solution. -
Monitor Absorbance at 510 nm (Fe-Catecholate charge transfer band).
-
Plot Absorbance vs. [Fe]. The inflection point indicates the stoichiometry and concentration.[1]
Biological Assay Application: Growth Recovery
Context: Testing if the Linear Dimer can rescue bacteria under iron limitation.
-
Medium: M9 Minimal Media + 0.4% Glucose + 200
M 2,2'-Bipyridyl (Iron chelator to induce starvation).[1] -
Inoculum: E. coli (or target strain) washed 3x in saline to remove stored iron.[1]
-
Treatment: Add Iron-Free Linear Dimer (0.1 - 10
M).[1] -
Control:
-
Readout: Monitor OD
over 24 hours.-
Note: If the Linear Dimer is not iron-free, the negative control will grow, invalidating the assay.[1]
-
References
-
O'Brien, I. G., Cox, G. B., & Gibson, F. (1971). Enterochelin hydrolysis and iron metabolism in Escherichia coli.[1] Biochimica et Biophysica Acta (BBA) - General Subjects, 237(3), 537-549.[1] Link[1]
-
Raines, D. J., et al. (2016). Bacteria in an intense competition for iron: Key component of the Campylobacter jejuni iron uptake system scavenges enterobactin hydrolysis product.[1] Proceedings of the National Academy of Sciences, 113(21), 5850-5855.[1] Link[1]
-
Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores.[1] Analytical Biochemistry, 160(1), 47-56.[1] Link[1]
-
Cayman Chemical. N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine Product Insert. Link
-
Igarashi, Y., et al. (2012). Catechoserine, a new catecholate-type inhibitor of tumor cell invasion from Streptomyces sp.[1] The Journal of Antibiotics, 65, 207–209.[1] Link[1]
Sources
In Vitro Growth Recovery Assays for Siderophore-Deficient Bacterial Mutants: A Comprehensive Protocol and Mechanistic Guide
Target Audience: Researchers, microbiologists, and drug development professionals (specifically those investigating "Trojan Horse" antimicrobials and bacterial iron homeostasis).
Introduction and Mechanistic Grounding
Iron is an essential micronutrient for almost all bacterial pathogens, serving as a critical cofactor for enzymes involved in respiration, DNA replication, and oxidative stress defense. However, in the host environment, free ferric iron (Fe³⁺) is highly insoluble and tightly sequestered by host proteins (e.g., transferrin, lactoferrin) in a process known as "nutritional immunity"[1].
To overcome this, bacteria secrete siderophores—low-molecular-weight, high-affinity iron chelators—that scavenge Fe³⁺ and deliver it back into the cell via specific TonB-dependent receptors (TBDRs)[1][2].
The Rationale for Growth Recovery Assays
In drug development, particularly for siderophore-antibiotic conjugates (Trojan Horse antibiotics), it is critical to prove that a synthetic compound or conjugate is actively transported through specific siderophore uptake pathways[2]. The Growth Recovery Assay (often referred to as a cross-feeding or growth rescue assay) is the gold standard for this validation[3].
By utilizing a siderophore-deficient mutant (e.g., a Pseudomonas aeruginosa ΔpvdFΔpchA strain lacking pyoverdine and pyochelin biosynthesis), the bacteria are rendered completely dependent on exogenous siderophores for survival under iron-starved conditions[1][4]. When cultured in iron-depleted media, the mutant's growth arrests. The addition of a functional, exogenous siderophore (or a successful siderophore mimic) will rescue this growth[5]. If a secondary mutation is introduced to knock out a specific outer-membrane receptor (e.g., ΔpirA or ΔpfeA), the failure to recover growth definitively identifies the receptor responsible for the compound's internalization[4].
Mechanistic pathway of siderophore-mediated iron uptake and growth recovery.
Experimental Design and Causality
A self-validating experimental design requires strict control over trace iron contamination. The assay's sensitivity relies entirely on achieving a state of absolute iron starvation without inducing off-target toxicity.
Media Selection and Preparation
Standard laboratory media (like LB or TSB) contain micromolar concentrations of iron, which will mask the phenotype of a siderophore-deficient mutant. We utilize Chelex-treated Casamino Acids (CAA) medium [1]. Chelex-100 resin acts as a divalent cation chelator, stripping the medium of trace iron.
-
Causality Note: Because Chelex also removes essential magnesium and calcium, the medium must be artificially supplemented with MgSO₄ and CaCl₂ post-treatment to ensure that growth arrest is strictly due to iron starvation, not general divalent cation depletion.
Glassware Decontamination
Trace iron adhering to borosilicate glass can ruin the assay. All glassware must be soaked in 3 M Hydrochloric Acid (HCl) for 24 hours, followed by extensive rinsing with ultrapure (18.2 MΩ·cm) water[6].
Strain Selection Strategy
A robust assay requires a matrix of strains to validate both the functionality of the siderophore and the specificity of the receptor:
-
Wild-Type (WT): Positive control for normal growth.
-
Biosynthesis Mutant (e.g., ΔpvdFΔpchA): The primary test strain. Growth should arrest in CAA but recover upon siderophore addition[4].
-
Receptor Double Mutants (e.g., ΔpvdFΔpchAΔpirA): Used to map the exact TonB-dependent receptor utilized by the exogenous compound[4][5].
Step-by-Step Protocol
Phase 1: Preparation of Iron-Depleted Media
-
Dissolve 5 g of Casamino acids in 1 L of ultrapure water.
-
Add 10 g of Chelex-100 resin and stir continuously at room temperature for 12 hours to chelate trace metals.
-
Filter the medium through a 0.22 µm membrane to remove the Chelex resin.
-
Supplement the filtrate with 1 mM MgSO₄ and 100 µM CaCl₂ (using high-purity, iron-free salts).
-
Sterilize via filtration (do not autoclave, as autoclave steam can introduce trace iron).
Phase 2: Inoculum Preparation (The Starvation Phase)
Why this step matters: Bacteria store intracellular iron (e.g., in bacterioferritin). If cells are taken directly from iron-replete agar, they will undergo several replication cycles using stored iron, causing a high background signal.
-
Inoculate a single colony of the test strains into 5 mL of standard LB broth and grow for 8 hours at 37°C.
-
Centrifuge the culture (4,000 × g, 5 min), discard the supernatant, and wash the pellet twice with iron-depleted CAA medium.
-
Resuspend the pellet in 5 mL of iron-depleted CAA medium and incubate overnight (12–16 hours) at 37°C. This depletes intracellular iron stores.
Phase 3: The Microtiter Plate Assay
-
Prepare serial dilutions of the test siderophores (or conjugates) in iron-depleted CAA medium. A typical concentration range is 0.1 µM to 50 µM.
-
In an acid-washed, sterile 96-well flat-bottom microtiter plate, add 100 µM of the siderophore solutions to the respective wells.
-
Include control wells:
-
Negative Control: Iron-depleted CAA only (No siderophore).
-
Positive Control: Iron-depleted CAA supplemented with 20 µM FeCl₃.
-
-
Adjust the overnight starved bacterial cultures to an OD₆₀₀ of 0.01 in iron-depleted CAA.
-
Inoculate 100 µL of the adjusted bacterial suspension into all test and control wells (Final volume = 200 µL/well).
Phase 4: Kinetic Data Acquisition
-
Place the 96-well plate in a microplate reader equipped with temperature control (37°C) and continuous shaking (orbital).
-
Measure the optical density at 600 nm (OD₆₀₀) every 30 minutes for 24 hours.
-
Calculate the Area Under the Curve (AUC) or the maximum specific growth rate (µ_max) to quantify recovery[5].
Standard workflow for executing a high-throughput growth recovery assay.
Data Presentation and Interpretation
To easily compare the efficacy of different siderophores and map their uptake pathways, quantitative data should be summarized by normalizing the maximum OD₆₀₀ of the test conditions against the positive control (iron-replete condition)[5].
Table 1: Expected Quantitative Growth Recovery Profiles (Example using P. aeruginosa mutants)
| Strain Genotype | Phenotype | Treatment | Normalized Growth (OD₆₀₀ % of +Fe control) | Interpretation |
| WT (PAO1) | Siderophore Proficient | None (Fe-depleted) | 95 - 100% | Endogenous siderophores support normal growth. |
| ΔpvdFΔpchA | Siderophore Deficient | None (Fe-depleted) | < 5% | Successful iron starvation; assay is valid. |
| ΔpvdFΔpchA | Siderophore Deficient | + 10 µM Pyoverdine | 90 - 100% | Positive recovery control; functional uptake. |
| ΔpvdFΔpchA | Siderophore Deficient | + 10 µM Test Conjugate | 85 - 95% | Test conjugate acts as a functional siderophore. |
| ΔpvdFΔpchAΔpirA | Receptor Knockout | + 10 µM Test Conjugate | < 5% | Test conjugate strictly requires PirA for uptake. |
Note: If a Trojan Horse conjugate exhibits antimicrobial activity, growth recovery will not be observed. In such cases, the assay must be modified to measure Minimum Inhibitory Concentration (MIC) under iron-starved vs. iron-replete conditions to prove TonB-dependent toxicity[2][4].
Troubleshooting and Self-Validation
-
False Positives (Growth in Negative Control): The most common failure point. This indicates trace iron contamination. Ensure all glassware is rigorously acid-washed[6]. Verify that the Chelex-100 resin was properly filtered out and that the Mg/Ca supplements are of ultra-high purity (≥99.999% trace metals basis).
-
False Negatives (No Growth in Positive Control): Indicates that the Chelex treatment stripped an essential nutrient that was not replaced, or the initial starvation phase was too harsh, leading to cell death. Confirm viability by plating the starved culture on iron-replete agar.
-
Partial Recovery: May indicate that the test siderophore has a lower binding affinity for Fe³⁺ than the endogenous siderophores, or that the synthetic siderophore mimic is poorly recognized by the periplasmic binding proteins[5].
References
-
Experimental Methods for Evaluating the Bacterial Uptake of Trojan Horse Antibacterials White Rose Research Online URL: [Link][2]
-
Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic Frontiers in Microbiology URL: [Link][5]
-
Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]
-
Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays Springer Protocols / PubMed (NIH) URL: [Link][3][7]
-
Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria PubMed Central (PMC) - NIH URL:[Link][6]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic [frontiersin.org]
- 6. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Design and Development of Linear Serine Siderophore-Drug Conjugates
This guide is structured as a comprehensive technical manual for the design, synthesis, and evaluation of siderophore-drug conjugates (SDCs) utilizing linear serine backbones.
Abstract & Strategic Rationale
The "Trojan Horse" strategy—conjugating antibiotics to siderophores—exploits bacterial iron-acquisition systems to bypass the selective permeability of the Gram-negative outer membrane.[1] While native siderophores like Enterobactin (Ent) possess cyclic trilactone backbones, they present significant synthetic challenges and susceptibility to rapid hydrolysis by esterases (e.g., IroE).
Why Linear Serine Backbones? This guide focuses on Linear Enterobactin Analogues (L-Ent) based on a linear serine oligomer scaffold.
-
Synthetic Accessibility: Linear scaffolds allow for robust Solid-Phase Peptide Synthesis (SPPS), avoiding low-yielding macrocyclization steps required for native Ent.
-
Tunable Stability: Linear serine backbones eliminate the labile trilactone ring, reducing premature degradation while retaining recognition by catecholate receptors (e.g., FepA in E. coli, PirA in P. aeruginosa).
-
Vector Efficiency: Although linear analogues often show lower iron affinity (
) compared to cyclic Ent ( ), they remain sufficient to trigger active transport, often serving as effective vectors for periplasmic targets (e.g., Penicillin-Binding Proteins).
Mechanism of Action & Design Logic
The design relies on the specific recognition of the catecholate-iron complex by Outer Membrane Receptors (OMRs). The linear serine backbone scaffolds three 2,3-dihydroxybenzoic acid (DHBA) units to coordinate Fe(III) in an octahedral geometry.
Signaling Pathway & Transport Logic
Figure 1: Mechanism of Siderophore-Mediated Drug Transport.[2] The Fe(III)-loaded conjugate is actively transported via TonB-dependent receptors (FepA) into the periplasm, where the antibiotic payload engages its target.[3]
Chemical Synthesis Protocol: Linear Serine Conjugates
Objective: Synthesize a linear triserine scaffold functionalized with 2,3-DHBA and conjugated to a beta-lactam payload (e.g., Ampicillin) via a non-cleavable linker.
Retrosynthetic Strategy
-
Backbone: Linear (L-Ser)3 synthesized via Fmoc-SPPS.
-
Iron Binding Unit: 2,3-Bis(benzyloxy)benzoic acid (protected DHBA).
-
Linker: PEG-diamine (improves solubility and reduces steric clash).
-
Conjugation Site: C-terminus of the serine chain.
Detailed Protocol (Solid-Phase Synthesis)
Materials:
-
2-Chlorotrityl chloride resin (low loading).
-
Fmoc-Ser(tBu)-OH.
-
2,3-Bis(benzyloxy)benzoic acid (Protected DHBA).
-
HATU, DIPEA, DMF, DCM, TFA.
Step-by-Step Workflow:
-
Resin Loading (C-Terminal Anchor):
-
Swell 2-Chlorotrityl resin in DCM.
-
Load the Linker (e.g., Fmoc-PEG-diamine) or the first spacer amino acid. Note: Using a diamine linker directly on the resin allows C-terminal conjugation.
-
Cap unreacted sites with MeOH/DIPEA.
-
-
Peptide Elongation (The Serine Backbone):
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF.
-
Coupling: Activate Fmoc-Ser(tBu)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq). Add to resin. Shake for 1 hr.
-
Repeat 3 times to generate the triserine backbone: H2N-Ser(tBu)-Ser(tBu)-Ser(tBu)-[Linker]-Resin.
-
-
N-Terminal Capping (The First Catechol):
-
Deprotect final Fmoc.
-
Couple 2,3-Bis(benzyloxy)benzoic acid to the N-terminus.
-
-
Side-Chain Functionalization (Critical Step):
-
Note: In "Linear Enterobactin" mimics, DHBA is often attached to the N-terminus and the serine side chains are left free or acetylated. However, to mimic the hexadentate coordination of Ent, we often use a Lysine-based backbone or attach DHBA to the amine of serine if the backbone is linked via ester bonds (depsipeptide).
-
Alternative (Robust Linear Mimic): Use Nα-(2,3-dihydroxybenzoyl)-L-serine units.
-
Revised Step 2: Instead of standard Fmoc-Ser, synthesize the Bn-DHBA-Ser-OH building block in solution first, then couple these units linearly.
-
Or simpler: Use a linear Lysine backbone where the
-amines are coupled to DHBA. This is synthetically superior. -
For this protocol (Serine-based): We will assume the synthesis of the Linear Trimer of N-2,3-DHBA-Serine .
-
-
Global Deprotection & Cleavage:
-
Cleave from resin using 1% TFA in DCM (keeps side chain protecting groups if needed) or 95% TFA (global deprotection).
-
Benzyl Removal: If Benzyl groups were used for DHBA protection, perform catalytic hydrogenation (
, Pd/C) in MeOH.
-
-
Drug Conjugation:
-
React the free amine/carboxyl of the linker with the activated antibiotic (e.g., Ampicillin-NHS ester).
-
Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
Figure 2: Synthetic Workflow for Linear Serine Siderophore Conjugates.
Biological Evaluation Protocols
Chrome Azurol S (CAS) Assay (Iron Chelation Validation)
Purpose: To verify that the synthesized linear conjugate actually binds iron.
Protocol:
-
Reagent Prep: Mix CAS solution (1.21 mg/mL),
(1 mM in 10 mM HCl), and HDTMA (Hexadecyltrimethylammonium bromide). The solution should be dark blue . -
Assay: Add 100
L of the SDC (serial dilutions) to 100 L of CAS solution in a 96-well plate. -
Readout: Incubate for 30 mins. Measure Absorbance at 630 nm.
-
Result: A shift from Blue to Orange indicates iron removal from CAS by the siderophore.
-
Data Processing: Plot % Iron Binding vs. Concentration.
Iron-Limiting MIC Determination (Efficacy)
Purpose: To determine antibacterial potency under conditions that trigger siderophore transporter expression.
Protocol:
-
Media Preparation:
-
Inoculum: Adjust bacterial culture (E. coli K12 or P. aeruginosa PAO1) to
CFU/mL. -
Dosing: Add SDC in serial dilutions (e.g., 64
g/mL to 0.06 g/mL). -
Controls (Self-Validating Step):
-
Positive Control: Ciprofloxacin (standard antibiotic).
-
Iron Rescue Control: Add excess
(100 M) to one set of wells. If the killing is siderophore-mediated, excess iron should abolish the activity (increase MIC) by shutting down receptor expression.
-
-
Incubation: 18-24 hours at 37°C.
-
Analysis: Record the lowest concentration with no visible growth.
Data Presentation: Expected Results
| Compound | MIC (- Iron) [ | MIC (+ Iron) [ | Interpretation |
| Ampicillin (Control) | 32 | 32 | Passive diffusion only (Low potency). |
| Linear SDC-1 | 0.5 | >16 | Active Transport: Potency is high under iron stress but lost when iron is abundant (receptor downregulation). |
| Linear SDC-2 (Linker failure) | 32 | 32 | No uptake enhancement; likely linker steric hindrance. |
Troubleshooting & Optimization
-
Issue: High MIC in iron-poor media (Inactive conjugate).
-
Diagnosis: The linker may be too short, preventing the drug from entering the periplasm while the siderophore is bound to the receptor.
-
Fix: Increase PEG linker length (PEG2
PEG4).
-
-
Issue: Compound precipitates in media.
-
Diagnosis: Catechols are hydrophobic.
-
Fix: Incorporate a sulfonate group into the linker or use a more polar backbone (e.g., add Glutamic acid).
-
-
Validation: Always verify the integrity of the catechol group. Catechols oxidize easily to quinones (brown color). Store under Argon at -20°C.
References
-
Raines, D. J., et al. (2019). Siderophore-Antibiotic Conjugate Design: New Drugs for Bad Bugs? Molecules.[4][5][6][7][8][9][10][11][12][13][14] [Link]
-
Negash, K. H., et al. (2019).[5] Siderophore-Antibiotic Conjugates: Design Strategies and Biological Evaluation. Journal of Medicinal Chemistry.[5][8] [Link]
-
Wencewicz, T. A., & Miller, M. J. (2013). Siderophores as Drug Delivery Agents: Application of the "Trojan Horse" Strategy.[1][2][4][12][13][15] BioMetals.[8][13] [Link]
-
Zheng, T., & Nolan, E. M. (2014). Enterobactin-Mediated Delivery of β-Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic E. coli.[3][14][16] Journal of the American Chemical Society. [Link]
-
Schwyn, B., & Neilands, J. B. (1987). Universal Chemical Assay for the Detection and Determination of Siderophores. Analytical Biochemistry. [Link]
Sources
- 1. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is drug release necessary for antimicrobial activity of siderophore-drug conjugates? Syntheses and biological studies of the naturally occurring salmycin “Trojan Horse” antibiotics and synthetic desferridanoxamine-antibiotic conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the antibacterial activity and cellular fates of enterobactin–drug conjugates that selectively target Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaching the Gram-Negative Fortress: Rational Design of A Sterically Stabilized Siderophore-Beta-Lactam Conjugate Targeting E. coli[v1] | Preprints.org [preprints.org]
- 8. Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The design, synthesis and study of siderophore-antibiotic conjugates. Siderophore mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - The design and synthesis of an antibacterial phenothiazine–siderophore conjugate [beilstein-journals.org]
- 11. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enterobactin- and salmochelin-β-lactam conjugates induce cell morphologies consistent with inhibition of penicillin-binding proteins in uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Catechol Oxidation in Siderophore Workflows
Welcome to the Siderophore Technical Support Center. Catecholate siderophores (such as enterobactin and its synthetic analogs) are among the most powerful iron chelators known, boasting Fe(III) binding constants up to
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the mechanistic causality behind catechol degradation and provide self-validating workflows to ensure the structural integrity of your siderophores from benchtop synthesis to long-term storage.
Mechanistic Overview: The Causality of Catechol Degradation
To prevent degradation, we must first understand the chemical triggers. Catechol oxidation is heavily dependent on its protonation state and the surrounding microenvironment[2]. When exposed to molecular oxygen (
This oxidation is a dual-threat process:
-
ROS Generation: The autoxidation generates reactive oxygen species (ROS), including superoxide (
), which rapidly converts to hydrogen peroxide ( )[2][3]. -
Polymerization (Browning): The resulting o-quinone is highly electrophilic. It rapidly undergoes irreversible cross-linking and polymerization, visually manifesting as a dark brown or black solution[4]. Once polymerized, the siderophore permanently loses its iron-binding capacity.
Caption: Mechanism of catechol auto-oxidation and ascorbic acid-mediated reduction.
Troubleshooting Guide: Synthesis & Deprotection Phase
The Issue: Premature oxidation and polymerization during the final deprotection step of synthetic siderophores. The Root Cause: Exposure of the newly formed free catechol to oxygen and transition metals in the solvent.
During solid-phase or solution-phase synthesis, the catechol hydroxyls must be masked. Benzyl ethers are the gold standard protecting group because their removal (global hydrogenolysis) occurs under a reducing hydrogen atmosphere, inherently protecting the nascent catechol from oxidation.
Field-Proven Methodology: Global Deprotection via Pd/C Hydrogenolysis
This protocol is a self-validating system designed to prevent Pd-catalyzed oxidation.
-
Preparation & Degassing: Dissolve the benzyl-protected siderophore precursor in anhydrous methanol. Causality: You must sparge the solvent with Argon for 15 minutes prior to use. Dissolved
in the solvent will react with the free catechol immediately upon deprotection. -
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) under a strict argon stream. Validation: Ensure the reaction flask is thoroughly flushed with argon before introducing
to prevent explosive mixtures and oxidative side-reactions. -
Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4-12 hours until LC-MS confirms complete debenzylation.
-
Anaerobic Filtration (Critical Step): Filter the suspension through a Celite pad to remove the Pd/C catalyst. Causality: This must be performed inside an anaerobic chamber or under a strict argon blanket. Palladium is a transition metal; if the Pd/C catalyst is exposed to ambient air while in contact with the free catechol, it will rapidly catalyze its oxidation to quinone.
-
Concentration & Acidification: Concentrate the filtrate in vacuo. Immediately reconstitute the residue in dilute aqueous HCl (pH 4.0-5.0) prior to lyophilization. Causality: Catecholate siderophores have
values ranging from 6.5 to 8.0[5]. Acidification ensures the catechol hydroxyls remain fully protonated, drastically reducing their electron density and susceptibility to oxidation.
Caption: Anaerobic workflow for the global deprotection and storage of catecholate siderophores.
Troubleshooting Guide: Storage & Handling Phase
The Issue: Loss of iron-binding capacity and progressive browning of apo-siderophore stocks over time. The Root Cause: Aqueous hydrolysis, trace metal contamination, and slow autoxidation due to improper pH or temperature.
Quantitative Data: Impact of Storage Conditions on Catechol Stability
To optimize your storage protocols, observe how environmental variables dictate the half-life of catecholate siderophores:
| Environmental Condition | Temp | Additive / Buffer | Stability / Outcome | Mechanistic Causality |
| pH 7.4 - 8.0 | 25°C | None | Rapid browning (< 6 hours) | Deprotonation accelerates autoxidation to o-quinone[4]. |
| pH 7.4 | 25°C | Tris or BSA | Accelerated browning (minutes) | Amines undergo rapid Michael addition with o-quinones[4]. |
| pH 6.5 | 25°C | None | Moderate stability (days) | Partial protonation slows electron transfer to |
| pH 5.0 | -20°C | N2 / Argon Gas | High stability (> 3 months, 92% retained) | Full protonation and absence of |
| pH 7.4 | 4°C | Ascorbic Acid | High stability in solution | Ascorbate acts as a 1e- donor, reducing quinones back to catechols[7]. |
Field-Proven Methodology: Preparation and Long-Term Storage of Apo-Siderophore Stocks
-
Lyophilization: Freeze-dry the purified apo-siderophore from a slightly acidic solution (e.g., 0.1% Formic Acid or dilute HCl, pH ~4.5).
-
Aliquotting: Weigh the dry powder into amber glass vials. Causality: Amber glass prevents photo-induced oxidation, which can generate radical initiators.
-
Inert Atmosphere: Purge the vials with Argon or Nitrogen gas before sealing with PTFE-lined caps.
-
Temperature Control: Store the sealed vials at -20°C. Validation: Routine LC-MS analysis (monitoring the [M+H]+ peak) should be performed every 3 months to validate structural integrity and ensure the absence of +14 Da (quinone + oxygen) or oligomeric masses.
-
Assay Reconstitution: When ready for use, reconstitute in degassed, acidic water (pH 5.0). Only adjust to physiological pH (7.4) in the presence of the target metal (Fe3+) or an antioxidant immediately before the biological assay.
Frequently Asked Questions (FAQs)
Q1: Why does my siderophore solution turn black almost immediately upon dissolving in Tris buffer? A1: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. In neutral to mildly alkaline conditions, catechols naturally oxidize to o-quinones. Amine-containing molecules dramatically accelerate this process by undergoing nucleophilic attack (Michael addition) on the quinone ring, leading to rapid, irreversible polymerization and visually detectable browning within minutes[4]. Solution: Use amine-free buffers like HEPES or MES, and keep the pH as low as experimentally permissible.
Q2: Can I use TCEP, DTT, or
Q3: How does pH affect both the iron-binding affinity and the oxidation rate?
A3: Catecholate siderophores require deprotonation of their hydroxyl groups to form the ultra-stable hexadentate-octahedral complex with Fe(III)[8]. The
Q4: Is it possible that the oxidized siderophore is toxic to my bacterial cultures? A4: Yes. The autoxidation of catechol generates reactive oxygen species (ROS), including superoxide and hydrogen peroxide[3]. Furthermore, the oxidized quinone forms can deplete cellular antioxidants. Interestingly, intact catecholate siderophores like enterobactin can actually protect bacteria from oxidative stress by scavenging ROS, but if they auto-oxidize prematurely in the media, they contribute to toxicity[9].
References
-
Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media Source: ResearchGate URL:[Link][4]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials Source: ResearchGate URL:[Link][2]
-
Siderophore-Based Iron Acquisition and Pathogen Control Source: Microbiology and Molecular Biology Reviews (ASM Journals) URL:[Link][5]
-
Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(III) coordination Source: RSC Publishing URL:[Link]
-
Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Source: PMC - NIH URL:[Link][6]
-
Redox Cycling and Superoxide Generation by Catechol Oxidation Products Source: NSF PAR URL:[Link][7]
-
Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review Source: MDPI URL:[Link][1]
-
Targeting Siderophore Biosynthesis to Thwart Microbial Growth Source: MDPI URL:[Link][8]
-
Catechol-Based Antimicrobial Polymers Source: MDPI URL:[Link][3]
-
Catecholate siderophores protect bacteria from pyochelin toxicity Source: PubMed - NIH URL:[Link][9]
Sources
- 1. Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catechol-Based Antimicrobial Polymers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Recovered from Harpachene schimperi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catecholate siderophores protect bacteria from pyochelin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in aqueous buffers
Core Technical Analysis
Compound Profile: N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (often abbreviated as a linear enterobactin dimer analog) presents a classic "solubility-stability paradox" common to catechol-based siderophores.[1][2]
-
The Solubility Challenge: The molecule contains hydrophobic aromatic rings (2,3-dihydroxybenzoyl groups) prone to
- stacking, leading to aggregation in water.[1][2] While the serine backbone provides some polarity, the terminal carboxylic acid (pKa 3–4) must be ionized to support aqueous solubility. -
The Stability Challenge: The catechol moieties are highly susceptible to oxidation (forming quinones) and polymerization at neutral-to-basic pH, a process accelerated by dissolved oxygen and trace metals (especially Iron and Copper).[1][2]
The Solution Strategy: Successful solubilization requires a "Goldilocks" approach: maintaining a pH high enough to ionize the terminal carboxylate (pH > 5.0) but low enough to prevent catechol oxidation (pH < 8.0), while utilizing co-solvents to disrupt hydrophobic stacking.[1][2]
Master Protocol: Solubilization & Handling
This protocol is designed as a self-validating system.[1][2] If you observe color changes (browning/pinking), the system has failed, and you must abort the experiment.
Phase A: Stock Preparation (Anhydrous)
| Parameter | Specification | Reason |
| Solvent | DMSO (Anhydrous, | Aprotic solvent disrupts H-bonding/stacking without promoting oxidation.[1][2] |
| Concentration | 10 mM – 50 mM | High concentration minimizes DMSO volume in final assay.[1] |
| Storage | -20°C or -80°C | Slows degradation.[1][2][3] |
| Atmosphere | Argon or Nitrogen overlay | CRITICAL: Prevents oxidation during storage.[1][3] |
Phase B: Aqueous Dilution (The "Crash-Free" Method)[2]
Do not squirt the DMSO stock directly into a static volume of buffer. This causes local precipitation ("crashing out") that is difficult to re-dissolve.[1][2]
Step-by-Step Workflow:
-
Buffer Selection: Prepare a buffer (e.g., PBS, HEPES, or MOPS) at pH 6.5 – 7.4 .[1][2]
-
Add Antioxidant (Optional but Recommended): Add 100
M Ascorbic Acid or TCEP to the buffer.[1][2] This acts as a sacrificial reductant to protect the catechols. -
The "Drop-Wise" Technique:
Troubleshooting & FAQs
Q1: My solution turned pink/violet immediately upon adding the compound. Is this normal?
Status: Contamination Alert
-
Diagnosis: The "catechol-iron" charge transfer band.[1] Catechols bind trace Ferric Iron (
) with extremely high affinity ( for enterobactin derivatives).[1][2] A pink/violet color indicates the formation of a tris-catecholate iron complex.[1] -
Root Cause: Trace iron in your water, glassware, or buffer salts.[1]
-
Fix:
Q2: The solution turned yellow/brown after 30 minutes.
Status: Degradation Alert
-
Diagnosis: Oxidative polymerization.[1] The catechols have oxidized to benzoquinones, which then polymerize into melanin-like pigments.[1]
-
Root Cause: High pH (> 8.[1][2]0) or presence of dissolved oxygen.[1][2][3][4][5]
-
Fix:
-
Lower pH to 6.0 – 7.0.[1]
-
Work in an anaerobic chamber if possible.
-
Mandatory: Add Ascorbic Acid (1–5 mM) to the buffer to reverse semiquinone formation.
-
Q3: A white precipitate forms when I dilute to 100 M in PBS.
Status: Solubility Limit Reached
-
Diagnosis: Hydrophobic aggregation.[1]
-
Root Cause: The ionic strength of PBS (high salt) can cause "salting out" of the hydrophobic aromatic rings.[2]
-
Fix:
Visualizing the Workflow
Diagram 1: The "Safe" Solubilization Decision Tree
Caption: Decision tree for solubilization. Note that color changes are the primary indicator of chemical instability or contamination.
Diagram 2: The Stability Landscape (pH vs. Oxidation)
Caption: The "Solubility Window" is narrow. You must balance carboxyl deprotonation (solubility) against catechol deprotonation (instability).[1][2]
Data Summary: Solvent & Buffer Compatibility
| Solvent/Buffer | Compatibility | Notes |
| DMSO | Excellent | Recommended stock solvent.[1][2] Stable at -20°C. |
| Methanol | Good | Alternative stock solvent, but evaporates easily (concentration drift).[1][2] |
| PBS (pH 7.4) | Moderate | High salt may cause precipitation at >100 |
| Water (pH < 5) | Poor | Compound is protonated and hydrophobic.[1][2] |
| Basic Buffer (pH > 9) | Dangerous | Rapid oxidation to quinones (browning).[1][2] |
References
-
National Institutes of Health (NIH). Catechol-substituted siderophore colistin exhibits superior antimicrobial activity.[1] (Discusses solubility challenges of catechol-derivatives in aqueous media). [Link]
-
Raymond, K. N., et al. Coordination Chemistry of Microbial Iron Transport.[1] (Authoritative review on enterobactin analogs, pKa values of catechol protons, and iron binding stability constants). [Link]
-
Liu, R., et al. Electrochemical Study of 2,3-Dihydroxybenzoic Acid and Its Interaction with Cu(II) and H2O2.[1][2] (Mechanistic detail on the oxidation of 2,3-DHB moieties to quinones/semiquinones). [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Enterobactin - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions: implications for wood decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linear Enterobactin Dimer Yield in Enzymatic Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the yield of linear enterobactin dimer from enzymatic hydrolysis. The information herein is based on established scientific principles and field-proven insights to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the enzymatic production of linear enterobactin dimers.
Q1: What is the overall workflow for producing linear enterobactin dimer?
A1: The general process involves the enzymatic hydrolysis of the cyclic enterobactin trilactone, followed by purification of the resulting linear products.[1][2] The native enzyme Fes, or related esterases like IroD, cleaves the ester bonds of the enterobactin backbone, producing a mixture of linear trimer, dimer, and monomer (2,3-dihydroxybenzoylserine or DHBS).[2] The desired linear dimer is then isolated from this mixture, typically using chromatographic techniques.[3][4]
Q2: Which enzyme is best for producing the linear dimer?
A2: Both Fes and IroD are effective at hydrolyzing enterobactin.[3] Fes is the native E. coli enterobactin esterase and is well-characterized for this purpose.[1][5] IroD, found in pathogenic E. coli and Salmonella, also demonstrates robust hydrolytic activity.[3] The choice of enzyme may depend on availability, expression system, and specific experimental goals. Notably, these enzymes can act on both the iron-free (apo) and iron-bound (ferric) forms of enterobactin.[1][3]
Q3: Why is my overall yield of the linear dimer consistently low?
A3: Low yield can stem from several factors, including incomplete enzymatic hydrolysis, degradation of the enterobactin substrate or products, and inefficient purification.[6] Key areas to investigate include enzyme activity, reaction conditions (pH, temperature, cofactors), substrate quality, and the purification protocol. This guide will delve into troubleshooting each of these aspects in the following sections.
Q4: Do I need to use the iron-bound (ferric) or iron-free (apo) form of enterobactin as the substrate?
A4: While both forms can be hydrolyzed, Fes and IroD exhibit higher catalytic efficiency (kcat/Km) with the ferric form of enterobactin, suggesting it is the preferred physiological substrate.[3] Using ferric enterobactin may lead to a more efficient reaction. However, successful hydrolysis of the apo-form is also well-documented.[3][5]
Troubleshooting Guide: Low Yield of Linear Enterobactin Dimer
This section provides a structured approach to identifying and resolving common issues encountered during the enzymatic production and purification of the linear enterobactin dimer.
Issue 1: Inefficient Enzymatic Hydrolysis
If you suspect the enzymatic reaction itself is the bottleneck, consider the following troubleshooting steps.
1.1 Sub-optimal Enzyme Activity
-
Question: How can I confirm my enzyme is active?
-
Answer: Perform a preliminary activity assay using a known concentration of enterobactin and monitor the disappearance of the starting material and the appearance of hydrolysis products over time using HPLC.[3] Compare your results to published data for Fes or IroD.
-
Question: What are the optimal reaction conditions for Fes and IroD?
-
Answer: The optimal conditions can vary slightly, but a good starting point is a HEPES or Tris buffer at a pH of 7.5.[3] For Fes, the addition of DTT and MgCl2 has been shown to increase the hydrolysis rate several-fold.[3] Incubate the reaction at room temperature (around 23°C) or 37°C.[3]
1.2 Incorrect Reaction Time
-
Question: How long should I run the hydrolysis reaction?
-
Answer: The reaction time is critical for maximizing the dimer yield. Over-hydrolysis will lead to an excess of the monomeric product, while insufficient time will result in a majority of the linear trimer or unreacted enterobactin. To optimize, perform a time-course experiment, taking aliquots at various time points (e.g., 1, 2, 4, 10, and 30 minutes) and analyzing the product distribution by HPLC.[3] This will allow you to identify the time point at which the dimer concentration is highest. For example, one study found that a 4-minute reaction with IroD yielded the linear dimer as the major product, whereas a shorter time favored the trimer.[3]
1.3 Substrate Quality and Concentration
-
Question: Could the quality of my enterobactin be the issue?
-
Answer: Yes, the purity of the enterobactin starting material is crucial. Ensure it is free from contaminants that could inhibit the enzyme. The concentration should also be accurately determined. The substrate concentrations used in assays typically range from 0.125 µM to 16 µM.[3]
The following table summarizes key kinetic parameters for Fes and IroD with different substrates, which can serve as a benchmark for your experiments.
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Fes | Apo-Ent | 1.8 ± 0.1 | 1.9 ± 0.3 | 9.5 x 10⁵ |
| Fe-Ent | 0.041 ± 0.001 | 0.027 ± 0.004 | 1.5 x 10⁶ | |
| IroD | Apo-Ent | 0.89 ± 0.02 | 1.1 ± 0.1 | 8.1 x 10⁵ |
| Fe-Ent | 0.008 ± 0.0002 | 0.005 ± 0.001 | 1.6 x 10⁶ |
Data adapted from Lin et al., 2005.[3]
Issue 2: Product Loss During Purification
Even with a successful hydrolysis reaction, significant loss of the linear dimer can occur during the purification steps.
2.1 Inefficient Extraction
-
Question: How should I quench the reaction and prepare for purification?
-
Answer: To stop the enzymatic reaction, rapidly acidify the mixture. A common method is to add an HCl solution in methanol.[3] For extraction of the linear products, reversed-phase chromatography is a standard and effective method.
2.2 Sub-optimal Chromatographic Separation
-
Question: What are the best HPLC conditions for separating the linear dimer?
-
Answer: A C18 reversed-phase column is commonly used for the separation of enterobactin and its linear hydrolysis products. A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% TFA or formic acid) is typically employed.[3] The exact gradient will need to be optimized for your specific column and system to achieve baseline separation of the trimer, dimer, and monomer.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Ferric Enterobactin
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 75 mM HEPES, pH 7.5):
-
Ferric Enterobactin (substrate) to a final concentration of 10 µM.
-
If using Fes, add DTT and MgCl2 to final concentrations of 1 mM each.[3]
-
-
Initiate the Reaction: Add the purified Fes or IroD enzyme to a final concentration of approximately 30-80 nM.[3]
-
Incubate: Incubate the reaction at 23°C with gentle agitation.[3]
-
Time-Course Sampling: At your predetermined optimal time point (e.g., 4 minutes for dimer production with IroD), quench the reaction.[3]
-
Quench the Reaction: Add an equal volume of 2.5 N HCl in methanol to stop the enzymatic activity.[3]
-
Prepare for Analysis: Centrifuge the quenched reaction to pellet any precipitate, and analyze the supernatant by HPLC.
Protocol 2: HPLC Purification of the Linear Enterobactin Dimer
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 40 minutes is a good starting point.[3]
-
Detection: Monitor the elution profile at a wavelength of 316 nm.
-
Fraction Collection: Collect the peaks corresponding to the linear dimer, which should elute between the linear trimer and the monomer.
-
Verification: Confirm the identity of the collected fraction using mass spectrometry.
Visualizing the Workflow
The following diagram illustrates the key steps in the enzymatic hydrolysis of enterobactin to its linear forms.
Caption: Workflow for enzymatic hydrolysis and purification.
The logical relationship for troubleshooting low yield is depicted in the diagram below.
Caption: Troubleshooting logic for low dimer yield.
References
- Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex. The Journal of biological chemistry, 267(17), 12350–12355.
-
Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes. Journal of the American Chemical Society, 127(31), 11075–11084. Available from: [Link]
-
Luo, M., Lin, H., Fischbach, M. A., Liu, D. R., Walsh, C. T., & Groves, J. T. (2006). Enzymatic tailoring of enterobactin alters membrane partitioning and iron acquisition. ACS chemical biology, 1(1), 29–32. Available from: [Link]
- O'Brien, I. G., Cox, G. B., & Gibson, F. (1971). Enterochelin hydrolysis and iron metabolism in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(3), 537–549.
-
Berner, I., Greiner, M., Metzger, J., Jung, G., & Winkelmann, G. (1991). Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS). Biology of Metals, 4(2), 113–118. Available from: [Link]
-
Valdebenito, M., Rakin, A., & Heesemann, J. (2006). Involvement of Enterobactin Synthesis Pathway in Production of Microcin H47. Journal of Bacteriology, 188(2), 839-843. Available from: [Link]
-
Winkelmann, G., Berner, I., Greiner, M., & Jung, G. (1991). Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS). ResearchGate. Available from: [Link]
-
Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. Available from: [Link]
-
Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex. PubMed. Available from: [Link]
- Heffernan, B. J., & Raymond, K. N. (1991). Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport. Journal of the American Chemical Society, 113(23), 8971-8972.
- Fischbach, M. A., Lin, H., Liu, D. R., & Walsh, C. T. (2006). In Vitro Characterization of IroB, a C-Glucosyltransferase for Siderophore Biosynthesis. Biochemistry, 45(49), 14553-14561.
- Crosa, J. H., & Walsh, C. T. (2002). Genetics and assembly line enzymology of siderophore biosynthesis in bacteria. Microbiology and Molecular Biology Reviews, 66(2), 223-249.
- Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores.
- Khan, A., Singh, P., & Srivastava, A. (2018). Synthesis, nature and utility of siderophores. Journal of King Saud University - Science, 30(1), 1-13.
- Soares, E. V. (2022). Siderophores in environmental and medical applications. Current Opinion in Biotechnology, 74, 144-152.
- Winkelmann, G. (2002). Siderophore transport in fungi.
-
Miethke, M., & Marahiel, M. A. (2007). Siderophore-based iron acquisition and pathogen control. Microbiology and Molecular Biology Reviews, 71(3), 413-451. Available from: [Link]
- Frawley, E. R., & Fang, F. C. (2014). The ins and outs of bacterial iron metabolism. Molecular Microbiology, 93(4), 609-622.
-
PacBio. (2018). Low Yield Troubleshooting. PacBio. Available from: [Link]
Sources
- 1. Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Enterobactin Synthesis Pathway in Production of Microcin H47 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Salmochelin and Enterobactin Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pacb.com [pacb.com]
avoiding racemization during the coupling of 2,3-dihydroxybenzoic acid to serine
The following guide serves as a specialized Technical Support Center for researchers optimizing the coupling of 2,3-dihydroxybenzoic acid (2,3-DHBA) to Serine .
This interface is designed to troubleshoot the specific chemical instability of the Serine chiral center during the acylation process, a critical step in the synthesis of siderophores like Enterobactin.
Ticket Subject: Preventing Racemization During 2,3-DHBA + Serine Coupling Assigned Specialist: Senior Application Scientist Status: Open
📋 Executive Summary
Coupling 2,3-dihydroxybenzoic acid (2,3-DHBA) to Serine presents a "perfect storm" for racemization and side reactions.
-
The Serine Problem: Serine esters are exceptionally prone to base-catalyzed enolization at the
-carbon due to the electron-withdrawing effect of the ester group. -
The 2,3-DHBA Problem: The unprotected catechol (phenolic) hydroxyls are nucleophilic. If unprotected, they compete with the Serine amine for the activated carboxylate, leading to ester byproducts (self-polymerization) rather than the desired amide.
-
The Solution: The protocol must strictly control basicity to protect the Serine chiral center and utilize phenolic protection (or chemoselective activation) to ensure regioselectivity.
🛠️ Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant levels of D-Serine (racemization) in my product."
Diagnosis:
This is almost certainly caused by Base-Catalyzed Enolization .
In the coupling step, you are likely using a tertiary amine base (TEA, DIPEA) to deprotonate the Serine ammonium salt or scavenge acid generated by the coupling reagent. If the base is too strong or in excess, it abstracts the acidic
Corrective Action:
-
Switch Bases: Replace TEA (
) or DIPEA ( ) with a weaker, non-nucleophilic base like N-Methylmorpholine (NMM) ( ) or 2,4,6-Collidine . -
Protocol Adjustment: Do not add base to the reaction mixture if possible. Use the "Pre-neutralized" approach:
-
Neutralize Serine-HCl ester separately with 1 eq. of mild base.
-
Extract the free amine into organic solvent.
-
Add this base-free solution to the activated 2,3-DHBA.
-
Why? This eliminates free base in the reaction vessel, removing the catalyst for enolization.
-
Issue 2: "My yield is low, and I see multiple spots on TLC (O-acylation vs N-acylation)."
Diagnosis: You are likely attempting to couple unprotected 2,3-DHBA . Standard coupling reagents (EDC, DCC, HATU) activate the carboxylic acid, but the ortho-phenolic hydroxyl of 2,3-DHBA can attack the activated species intramolecularly or intermolecularly, forming esters.
Corrective Action:
-
Mandatory Protection: You must protect the catechol hydroxyls. The industry standard is the Benzyl (Bn) ether.
-
Precursor: Use 2,3-bis(benzyloxy)benzoic acid .
-
Benefit: Benzyl groups are removed via catalytic hydrogenation (
), which is neutral and will not racemize the Serine ester (unlike acid/base hydrolysis).
-
-
Alternative (No Protection): If you must work unprotected, use NHS-ester activation in the absence of base. The N-hydroxysuccinimide ester of 2,3-DHBA reacts selectively with the aliphatic amine of Serine over the phenolic hydroxyls.
Issue 3: "I am using the Acid Chloride method for high reactivity, but my purity is poor."
Diagnosis: Acid chlorides (2,3-bis(benzyloxy)benzoyl chloride) are highly reactive but generate HCl as a byproduct. To neutralize the HCl, you are likely adding excess base, which triggers the racemization (See Issue 1).
Corrective Action:
-
Schotten-Baumann Modification: Perform the reaction in a biphasic system (DCM/Water) using a weak inorganic base (Sodium Bicarbonate) or use the NHS-Active Ester method described in the SOP below. The NHS method releases N-hydroxysuccinimide (weakly acidic) rather than HCl, reducing the need for "proton sponges."
🧪 Standard Operating Procedure (SOP)
Protocol: High-Fidelity Coupling of 2,3-DHBA to L-Serine Methyl Ester Objective: Synthesize N-(2,3-dihydroxybenzoyl)-L-serine methyl ester with >99% enantiomeric excess (ee).
Materials
-
Acid: 2,3-bis(benzyloxy)benzoic acid (Protected DHBA)
-
Amine: L-Serine Methyl Ester Hydrochloride (H-Ser-OMe·HCl)
-
Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure
-
Base: N-Methylmorpholine (NMM)[1]
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Workflow
| Phase | Step | Action | Technical Rationale |
| 1. Activation | 1.1 | Dissolve 1.0 eq of Protected DHBA and 1.1 eq of HOBt in DCM/DMF at 0°C. | Low temp prevents side reactions. HOBt prevents rearrangement to N-acylurea. |
| 1.2 | Add 1.1 eq of EDC·HCl . Stir for 15-30 min at 0°C. | Generates the HOBt-active ester in situ. | |
| 2. Preparation | 2.1 | In a separate vial, dissolve 1.0 eq of H-Ser-OMe·HCl in minimal DMF. | |
| 2.2 | Add exactly 1.0 eq of NMM . | Neutralizes the HCl salt to release the free amine nucleophile. Do not use excess. | |
| 3. Coupling | 3.1 | Add the Serine solution (Step 2) dropwise to the Activated Acid (Step 1). | Slow addition prevents local concentration spikes. |
| 3.2 | Allow to warm to Room Temp (20-25°C) and stir for 4-12 hours. | ||
| 4. Workup | 4.1 | Dilute with EtOAc. Wash with 5% Citric Acid, then Sat. NaHCO₃, then Brine. | Acid wash removes unreacted amine/EDC. Bicarb removes unreacted acid. |
| 5. Deprotection | 5.1 | Dissolve intermediate in MeOH. Add 10% Pd/C catalyst. | |
| 5.2 | Stir under | Crucial: Hydrogenolysis removes Benzyl groups under neutral conditions, preserving Serine chirality. |
📊 Quantitative Comparison of Coupling Reagents
The following data summarizes the risk of racemization for Serine coupling based on reagent choice.
| Coupling System | Racemization Risk | Reactivity | Recommendation |
| Acid Chloride + TEA | High (>10%) | Very High | Avoid. Excess base required leads to rapid enolization. |
| DCC / DMAP | Moderate (2-5%) | High | Avoid. DMAP is a strong nucleophilic base that promotes racemization. |
| EDC / HOBt / NMM | Low (<1%) | Moderate | Recommended. Standard balance of speed and safety. |
| DEPBT / DIPEA | Very Low (<0.1%) | Moderate | Excellent. Specialized reagent for racemization-prone amino acids. |
| NHS-Ester (Pre-formed) | Negligible | Moderate | Gold Standard. Allows coupling without adding any external base. |
🧬 Mechanistic Visualization
The diagram below illustrates the competing pathways: the desired Amide Coupling versus the unwanted Racemization via Enolization.
Caption: Pathway analysis showing the critical divergence between successful coupling (Green) and base-catalyzed racemization (Red).
📚 References
-
BenchChem. (2025).[1] How to prevent racemization of serine during peptide coupling. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Corey, E. J., & Bhattacharya, S. (1977). Total synthesis of enterobactin. Tetrahedron Letters. (Foundational text on siderophore synthesis).
-
Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. PNAS.[2] Retrieved from
-
RSC Publishing. (2025). A protocol for amide bond formation with electron deficient amines. Organic & Biomolecular Chemistry. Retrieved from
Sources
User Guide: Stability & Hydrolysis Troubleshooting at Physiological pH
Technical Support Center: Stability of Ester Linkages in Linear Siderophores
Audience: Medicinal Chemists, Microbiologists, and Drug Delivery Scientists. Scope: Linear siderophore analogues, siderophore-drug conjugates (sideromycins), and linear hydrolysis products of cyclic siderophores.
Core Technical Overview
In the development of siderophore-based "Trojan Horse" antimicrobials and iron chelators, the ester linkage represents a critical stability paradox. Unlike the robust amide bonds found in hydroxamate siderophores (e.g., Desferrioxamine B), ester bonds in linear catecholate siderophores or synthetic linkers are inherently susceptible to hydrolysis at physiological pH (7.4).
The Stability Paradox:
-
Requirement A (Transport): The molecule must remain intact in the extracellular environment (serum/media, pH 7.4) to bind iron and engage active transport receptors (e.g., FepA, CirA, FhuA).
-
Requirement B (Release): Upon entry, the complex often requires cleavage (enzymatic or chemical) to release the iron or the conjugated drug payload.
Failure to balance these competing requirements leads to two common experimental failures: Premature Cargo Release (systemic toxicity/low potency) or Iron Lock-out (failure to release iron, starving the cell but not killing it via the drug).
Troubleshooting & FAQs
Category A: Spontaneous Degradation in Media (No Cells/Enzymes)
Q: My linear catecholate siderophore-conjugate shows degradation in PBS (pH 7.4) within hours. Is this normal? A: Yes, especially for unhindered esters. This is likely due to Anchimeric Assistance (Neighboring Group Participation).
-
The Mechanism: In catecholate systems (e.g., 2,3-dihydroxybenzoyl-L-serine derivatives), the ortho-hydroxyl group of the catechol can attack the nearby ester carbonyl, forming a cyclic intermediate that rapidly hydrolyzes. This intramolecular catalysis can accelerate hydrolysis by orders of magnitude compared to standard aliphatic esters.
-
Diagnostic: Compare stability in PBS vs. Tris buffer. If degradation rates differ significantly, buffer catalysis may be occurring. However, if the rate is fast in both, it is likely intramolecular.
-
Solution: Introduce steric hindrance near the ester bond (e.g.,
-methylation) or switch to a "Trimethyl Lock" linker system which is stable at pH 7.4 but cleaves rapidly upon reduction of a quinone trigger.
Q: Does iron coordination stabilize the ester bond? A: Generally, Yes .
-
Explanation: Coordination of Fe(III) "locks" the siderophore into a specific conformation (often
-cis for catecholates). This rigidification restricts the rotation required for the neighboring hydroxyl group to attack the ester carbonyl. -
Actionable Step: Always store your stock solutions as the Ferric-Complex (Holo) rather than the Apo-ligand if long-term stability at neutral pH is required. Perform your initial stability assays on the Holo-form to mimic the actual transport species.
Category B: Differentiating Serum Hydrolysis vs. Chemical Instability
Q: I see rapid cleavage in serum. How do I know if it's chemical instability or serum esterases? A: You must decouple chemical hydrolysis from enzymatic cleavage using a subtraction protocol.
-
Protocol:
-
Control A: Incubate compound in PBS (pH 7.4) at 37°C. (Baseline Chemical Hydrolysis).
-
Control B: Incubate in Heat-Inactivated Serum (56°C for 30 min). (Matrix effects without enzyme activity).
-
Test: Incubate in fresh mouse/human serum.
-
-
Interpretation:
-
If Test degradation >> Control B, Serum Esterases are the culprit.
-
If Test degradation ≈ Control A, the issue is Chemical Instability .
-
-
Fix for Esterases: Modify the linker with steric bulk (e.g., dimethyl substitution) to prevent the enzyme's catalytic serine from accessing the carbonyl.
Category C: "Trojan Horse" Conjugate Failures
Q: My siderophore-antibiotic conjugate binds iron (CAS positive) but has high MIC values. Why? A: The ester linker might be too stable.
-
The Issue: If the bacteria import the complex but cannot hydrolyze the ester linker in the periplasm or cytoplasm, the antibiotic remains tethered to the siderophore. This steric bulk can prevent the antibiotic from binding its target (e.g., ribosomes or PBPs).[1]
-
Troubleshooting:
-
Check if the strain expresses the specific esterase required (e.g., fes for enterobactin-like esters, iroD for salmochelins).
-
Use a "self-immolative" linker that triggers upon a universal signal (e.g., reduction of Fe(III) to Fe(II)) rather than relying on a specific hydrolase.
-
Experimental Protocols
Protocol A: Kinetic Stability Assay (LC-MS)
Purpose: Quantify the half-life (
-
Preparation: Prepare a 10 mM stock of the siderophore (Apo or Holo) in DMSO.
-
Incubation: Dilute to 50
M in 100 mM Phosphate Buffer (pH 7.4) pre-warmed to 37°C.-
Note: Avoid Tris buffer if possible, as the amine can act as a nucleophile over long incubations.
-
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately add 50
L of ice-cold Acetonitrile + 1% Formic Acid. This drops the pH (stopping base-catalyzed hydrolysis) and precipitates proteins (if serum is used). -
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.
-
Calculation: Plot
vs. Time. The slope gives .
Protocol B: CAS Assay for Functional Integrity
Purpose: Confirm that degradation products (if any) still possess iron-chelating capacity.
-
Reagent: Prepare Chrome Azurol S (CAS) solution (blue).
-
Test: Mix 100
L of your "degraded" sample (from Protocol A) with 100 L CAS reagent. -
Readout: Measure Absorbance at 630 nm.
-
Blue: No iron exchange (Siderophore destroyed or inactive).
-
Orange/Yellow: Iron removed from CAS (Siderophore active).
-
Critical Insight: If your ester hydrolyzes but the fragments (e.g., monomeric catecholates) still turn the CAS solution orange, you have Linearization , not total destruction. These fragments may still transport iron but with lower affinity (
).
-
Data Summary: Linker Stability Profiles
| Linker / Siderophore Type | Stability (pH 7.4, 37°C) | Primary Instability Mechanism | Recommended Use Case |
| Linear Catecholate Ester (Unhindered) | Low ( | Anchimeric assistance by OH group | Rapid release prodrugs |
| High ( | Steric hindrance blocks hydrolysis | Systemic circulation (Serum stable) | |
| Amide-Linked Analogue | Very High (Days) | Resonance stabilization | Stable chelators (e.g., DFO mimics) |
| Cyclic Trilactone (Enterobactin) | Moderate ( | Ring strain + Entropy | Natural iron transport (requires Fes) |
Mechanism & Workflow Visualization
Figure 1: Decision logic for siderophore stability. Spontaneous hydrolysis is driven by internal nucleophiles (anchimeric assistance), while enzymatic cleavage depends on serum esterase activity. Both pathways lead to fragmentation, which alters iron affinity and transport capability.
References
-
Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences.
-
Nolan, E. M., & Zheng, T. (2015). "Evaluation of (acyloxy)alkyl ester linkers for antibiotic release from siderophore–antibiotic conjugates." Bioorganic & Medicinal Chemistry Letters.
-
Miller, M. J., et al. (2018).[2] "Siderophore-Drug Conjugates: Design and Synthesis." Journal of Medicinal Chemistry.
-
Schwyn, B., & Neilands, J. B. (1987).[3] "Universal chemical assay for the detection and determination of siderophores."[4] Analytical Biochemistry.
-
Crumbliss, A. L. (1991). "Aqueous Solution Equilibrium and Kinetic Studies of Iron Siderophore and Model Siderophore Complexes." Handbook of Microbial Iron Chelates.
Sources
The Iron-Free Zone: Technical Support for Siderophore Purification
Role: Senior Application Scientist Department: Bio-Analytical Purification Support Subject: Deferration of Buffers and Reagents for Siderophore Analysis
Introduction: The Thermodynamics of Failure
Welcome to the Iron-Free Zone. If you are reading this, you are likely struggling with a specific phenomenon: your apo-siderophores are turning into ferri-siderophores before you can even begin your assay.
Siderophores are thermodynamic black holes for iron. With binding constants (
This guide provides the protocols we use internally to strip iron to sub-femtomolar levels, ensuring your binding assays and structural studies remain valid.
Module 1: The Foundation (Glassware & Water)[1][2][3][4]
Before treating your buffers, you must secure your environment. Standard laboratory glassware is a silica matrix often contaminated with trace metals.
Protocol: Acid Washing Glassware
Objective: Desorb iron ions from the silica lattice of glassware.
Reagents:
-
6M Hydrochloric Acid (HCl) (Analytical Grade)
-
Milli-Q Water (18.2 MΩ·cm)
Workflow:
-
Pre-Rinse: Rinse glassware with standard deionized water to remove salts/proteins.
-
The Acid Bath: Submerge glassware fully in 6M HCl.
-
Duration: Minimum 12 hours (Overnight is preferred).
-
Safety: Use a fume hood and heavy neoprene gloves.
-
-
The Rinse: Remove glassware and rinse 5 times with Milli-Q water.
-
Drying: Air dry in a dust-free cabinet. Do not use paper towels or compressed air (both contain iron particulates).
DOT Diagram: Acid Washing Workflow
Caption: Critical path for desorbing trace iron from borosilicate glass surfaces.
Module 2: Buffer Deferration (Chelex 100 Treatment)
This is the core active step. We utilize Chelex 100 , a styrene divinylbenzene copolymer with iminodiacetate ions.[1][2][3][4][5] It acts as a chelating resin with a ~5,000:1 selectivity for divalent ions (Cu, Fe, Zn) over monovalent ions (Na, K).[1]
Critical Warning: Chelex 100 is typically supplied in the Sodium form . It is basic (pH ~10-11). If you add it directly to a weak buffer, it will spike the pH, potentially ruining your experiment.
Method A: The Column Method (Recommended for Precision)
Best for: Large volumes of buffer where pH stability is critical.
Materials:
-
Chelex 100 Resin (Sodium Form, 100-200 mesh)
-
Poly-Prep Chromatography Column (Bio-Rad or equivalent)[6]
-
Buffer to be treated (e.g., 50mM HEPES, 100mM NaCl, pH 7.4)
Step-by-Step Protocol:
-
Resin Preparation:
-
Slurry the Chelex resin in Milli-Q water.
-
Pour into the column to create a packed bed volume (BV) of ~2-5 mL.
-
-
Acid Activation (Optional but Recommended):
-
Wash with 2 BV of 1M HCl (converts to H+ form, stripping industrial contaminants).
-
Wash with 5 BV of Milli-Q water.
-
Wash with 2 BV of 1M NaOH (converts back to Na+ form).
-
Note: If using Analytical Grade Chelex, you can skip to Step 3.
-
-
Buffer Equilibration (Crucial):
-
Pass your specific buffer through the column.
-
Monitor pH: The eluate pH will initially drift. Continue flowing buffer until the input pH matches the output pH. This usually takes 5-10 Bed Volumes.
-
-
Deferration:
-
Once equilibrated, collect the eluate.[7] This buffer is now "Iron-Free."
-
Flow Rate: Gravity flow is sufficient. Slower flow = better exchange.
-
Method B: The Batch Method (Quick & Dirty)
Best for: Unbuffered salt solutions (NaCl, KCl) or water.
-
Add 5g Chelex 100 per 100mL of solution.
-
Stir gently (magnetic stirrer) for 1 hour.
-
Filter through a 0.22µm filter (PES or PVDF) to remove resin fines.
-
Note: You must wash the filter with 50mL of Milli-Q water first, or the filter membrane itself may leach iron.
-
Module 3: Quality Control (The Apo-Challenge)
How do you know your buffer is clean? The standard CAS assay detects siderophores, not iron directly. To test the buffer, we use a "Reverse QC" method involving a known apo-siderophore.
The Logic: If your buffer contains iron, a pure apo-siderophore will bind it and lose its ability to strip iron from the CAS dye.
Protocol:
-
Prepare CAS Assay Solution: (Schwyn & Neilands, 1987). It should be deep blue.
-
The Challenge:
-
Take a known Apo-siderophore (e.g., Desferrioxamine B).
-
Dissolve it in your Treated Buffer .
-
Incubate for 30 minutes.
-
-
The Readout:
-
Add this mixture to the CAS solution.
-
Orange/Pink Color: Success. The siderophore remained Apo (empty) in your buffer and was able to strip iron from the CAS dye.
-
Blue Color: Failure. The siderophore found iron in your buffer, became saturated (Holo), and could not strip iron from the CAS dye.
-
DOT Diagram: The Apo-Challenge Logic
Caption: The "Apo-Challenge" verifies buffer purity by testing siderophore activity.
Frequently Asked Questions (Troubleshooting)
Q: My buffer pH changed drastically after Chelex treatment. Why? A: You likely used the Chelex in its default Sodium form without equilibrating. The resin acts as an ion exchanger.[1][2][3][4][5][8] If you put a Tris-HCl buffer (containing H+) onto a Sodium-form resin, the resin releases Na+ and takes up H+, raising the pH. Fix: Use the Column Method (Module 2, Method A) and flow buffer until the pH stabilizes before collecting your sample.
Q: Can I use EDTA to remove iron instead of Chelex?
A: Avoid this. While EDTA chelates iron, it remains in your solution. When you add your siderophore, you create a competition assay between EDTA and the siderophore. Since siderophores usually have higher
Q: I treated my buffer, but the CAS assay is still failing (staying blue). A: Check your pH probe. Glass pH electrodes leak ions (often Ag+ or trace Fe from the reference junction). Fix: Aliquot a small volume of buffer to measure pH, then discard that aliquot . Never return the pH-probed volume to the main stock.
Q: Does Chelex remove Magnesium or Calcium?
A: Yes. Chelex binds divalent cations (Cu > Fe > Zn > Mg > Ca). If your enzyme or assay requires
Summary Data Table: Iron Removal Efficiency
| Method | Fe Removal Efficiency | Risk Factor | Recommended Application |
| Chelex 100 (Column) | > 99.9% | pH drift (if not equilibrated) | Buffers (HEPES, Tris, MOPS) |
| Chelex 100 (Batch) | ~ 95-98% | Resin fines in buffer | Salt stocks (NaCl, KCl) |
| EDTA Chelation | N/A (Sequesters, doesn't remove) | Competition with Siderophore | Not Recommended |
| 0.22µm Filtration | 0% | Filter may add Fe | Sterilization only (post-wash) |
References
-
Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores.[9][10][11][12] Analytical Biochemistry, 160(1), 47-56.[9][10][11][12]
-
Bio-Rad Laboratories. (n.d.). Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual.
-
University of Nebraska-Lincoln. (2018). Laboratory Glassware Cleaning and Storage Protocol (Trace Metals).
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad.com [bio-rad.com]
- 5. uaf.edu [uaf.edu]
- 6. Bio-Rad Chelex® 100 Chelating Resin, analytical grade | LabX.com [labx.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. journals.asm.org [journals.asm.org]
- 11. scribd.com [scribd.com]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Minimizing Background Noise in Siderophore Fluorescence Quenching Assays
Welcome to the Siderophore Assay Technical Support Center. Fluorescence quenching is a highly sensitive method for quantifying siderophore-iron interactions, but it is notoriously susceptible to environmental noise. This guide is engineered for researchers and drug development professionals to systematically diagnose and eliminate background interference, ensuring high-fidelity thermodynamic and kinetic data.
Diagnostic Workflow for Fluorescence Quenching Noise
Before adjusting your protocols, it is critical to identify the physical origin of your background noise. Use the logical workflow below to isolate the variable.
Diagnostic workflow for isolating and resolving background noise in siderophore fluorescence assays.
Knowledge Base & FAQs
Q1: Why is my baseline fluorescence so low before I even add the iron titrant, resulting in a poor dynamic range?
Causality: This is the most common artifact in siderophore thermodynamics. Siderophores possess extraordinary affinity for ferric iron (
Q2: How do I distinguish between true siderophore fluorescence and media autofluorescence? Causality: Complex bacterial growth media (like King's B or LB) are rich in riboflavin and aromatic amino acids. These compounds exhibit broad fluorescence emission in the 400–500 nm range, which directly overlaps with the emission spectra of fluorescent pseudomonad pyoverdines[2]. When analyzing 3[3], this matrix noise obscures the quenching event. Solution: Isolate the siderophore using Solid Phase Extraction (SPE) (Protocol B) or switch to a defined minimal medium (e.g., succinate minimal medium) lacking fluorescent precursors.
Q3: My quenching curve becomes non-linear at high concentrations, overestimating the iron affinity. Is this a background issue? Causality: This is a classic optical artifact known as the Inner Filter Effect (IFE). As the concentration of the Fe-siderophore complex increases, the solution itself begins to absorb the excitation light or re-absorb the emitted fluorescence. The fluorometer records a drop in signal, which is falsely interpreted as chemical quenching. Solution: Keep the optical density (OD) of your sample below 0.1 at both the excitation and emission wavelengths, or apply mathematical IFE corrections (Protocol C).
Q4: Can I use whole-cell biosensors for quenching assays without background scattering? Causality: Yes, but it requires specific genetic and optical controls. When using TonB-deficient whole-cell sensors (e.g., EcoFepA-FM) to measure4[4], cellular debris and membrane scattering create high optical noise. Solution: Use baseline subtraction against unlabeled isogenic mutant cells, and utilize time-resolved fluorescence to gate out short-lived scattering photons.
Self-Validating Troubleshooting Protocols
Protocol A: Establishing an Ultra-Low Iron Environment (The "Zero-Background" Baseline)
To eliminate trace metal pre-quenching and maximize dynamic range.
Step-by-Step Methodology:
-
Glassware Passivation: Submerge all quartz cuvettes and glassware in 10% (v/v) Nitric Acid (
) for 24 hours. Rinse 6 times with 18.2 MΩ·cm ultrapure water. Do not use standard dishwashers. -
Buffer Demetallation: Prepare your assay buffer (e.g., 100 mM HEPES, pH 7.4). Add 5 g/L of Chelex-100 resin. Stir gently for 2 hours at room temperature, then filter through a 0.22 µm metal-free syringe filter.
-
Alternative Chelator Masking: If Chelex is incompatible with your buffer, add 100 µM of deferoxamine mesylate to the buffer, incubate for 30 minutes, and dialyze extensively against ultrapure water using a 500 Da MWCO membrane.
Self-Validation Check: Add 1 µM of your apo-siderophore to the treated buffer. Monitor fluorescence continuously for 10 minutes. A perfectly flat, stable signal confirms an iron-free background. A decaying signal indicates residual trace iron is actively quenching the probe.
Protocol B: Solid Phase Extraction (SPE) for Autofluorescence Removal
To isolate siderophores from highly fluorescent culture media components.
Step-by-Step Methodology:
-
Sample Preparation: Centrifuge bacterial culture at 10,000 × g for 15 minutes. Collect the supernatant and adjust the pH to 6.0 using 1 M HCl.
-
Column Conditioning: Mount a C18 Sep-Pak cartridge on a vacuum manifold. Wash with 10 mL of HPLC-grade Methanol, followed by 10 mL of ultrapure water (pH 6.0).
-
Loading & Washing: Load 50 mL of the acidified supernatant at a flow rate of 1-2 mL/min. Wash with 20 mL of ultrapure water to elute hydrophilic autofluorescent contaminants (e.g., salts, small amino acids).
-
Elution: Elute the siderophore using a gradient of 50% to 80% Methanol in water. Collect 1 mL fractions.
Self-Validation Check: Analyze the pre- and post-SPE samples via UV-Vis spectroscopy. The post-SPE sample should lack the broad 260/280 nm peaks (nucleic acids/proteins) while retaining the sharp, specific siderophore absorbance peak (e.g., ~400 nm for pyoverdines).
Protocol C: Mathematical Correction of the Inner Filter Effect (IFE)
To correct false-positive quenching caused by sample absorbance.
Step-by-Step Methodology:
-
Absorbance Measurement: For every titration point in your quenching assay, measure the absorbance of the solution at the exact excitation wavelength (
) and emission wavelength ( ) using a UV-Vis spectrophotometer. -
Fluorescence Measurement: Record the observed fluorescence intensity (
) for the same sample. -
Correction Calculation: Apply the standard IFE correction formula to determine the true fluorescence (
):
Self-Validation Check: Plot
vs. Iron Concentration. If the IFE was the primary source of non-linearity, the corrected curve will now fit a standard 1:1 or 1:3 binding isotherm (e.g., Ryan-Weber model) with an.
Note: For orthogonal validation of iron-binding without fluorescence interference, consider cross-validating your results using the colorimetric 5[5].
Quantitative Data Summaries
Table 1: Spectroscopic Properties and Background Mitigation for Common Siderophore Probes
| Siderophore / Probe | Excitation (nm) | Emission (nm) | Primary Quencher | Common Background Source | Optimal Noise Reduction Strategy |
| Pyoverdine (Pa-C) | 400 | 460 | Fe³⁺, Fe²⁺ | Riboflavin, Tryptophan | C18 SPE, Minimal Media |
| NBD-DFO | 460 | 530 | Fe³⁺ | Lipid autofluorescence | Matrix matching, Blank subtraction |
| FepA-FM (Sensor) | 390 | 480 | Fe-Enterobactin | Cellular debris scattering | Time-resolved fluorescence |
| Parabactin (Sol-Gel) | 330 | 420 | Fe³⁺ | Substrate scattering | Index-matching fluid |
Table 2: Typical Quenching Efficiencies and IFE Thresholds
| Assay Condition | Expected Max Quenching ( | IFE Risk Threshold | Recommended Buffer |
| Purified Pyoverdine + Fe³⁺ | 85% - 95% | OD > 0.05 at 400 nm | 100 mM HEPES (pH 7.4) |
| Whole-Cell Biosensor (FepA) | 40% - 60% | OD > 0.1 at 390 nm | PBS + 0.4% Glucose |
| NBD-DFO in Lipid Vesicles | 70% - 80% | OD > 0.08 at 460 nm | 50 mM Tris-HCl (pH 7.2) |
References
-
Lytton, S. D., et al. "Monitoring of iron(III) removal from biological sources using a fluorescent siderophore." NIH / PubMed Central. Available at:[Link]
-
Xiao, R., & Kisaalita, W. S. "Fluorescent Pseudomonad Pyoverdines Bind and Oxidize Ferrous Ion." NIH / PubMed Central. Available at: [Link]
-
Newton, S. M., et al. "Universal fluorescent sensors of high-affinity iron transport, applied to ESKAPE pathogens." NIH / PubMed Central. Available at:[Link]
-
Cao, H., et al. "Quantifying the Dynamics of Bacterial Secondary Metabolites by Spectral Multi-Photon Microscopy." NIH / PubMed Central. Available at: [Link]
Sources
- 1. Monitoring of iron(III) removal from biological sources using a fluorescent siderophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Pseudomonad Pyoverdines Bind and Oxidize Ferrous Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the Dynamics of Bacterial Secondary Metabolites by Spectral Multi-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Universal fluorescent sensors of high-affinity iron transport, applied to ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of Linear Enterobactin Analogs
Welcome to the technical support center for linear enterobactin analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of these powerful iron chelators. As catecholic compounds, linear enterobactin analogs are susceptible to degradation, which can significantly impact experimental outcomes. This resource provides a logical framework for understanding and mitigating these stability issues, ensuring the integrity and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of linear enterobactin analogs.
Q1: What are the primary degradation pathways for linear enterobactin analogs?
Linear enterobactin analogs primarily degrade through two chemical pathways:
-
Hydrolysis: The ester or amide bonds linking the 2,3-dihydroxybenzoyl (DHB) units to the scaffold can be cleaved, breaking the linear chain into smaller fragments (e.g., dimers and monomers).[1][2] This process can be accelerated by non-neutral pH.
-
Oxidation: The catechol moieties (the DHB groups) are highly susceptible to oxidation, especially at neutral to alkaline pH.[3][4] This process is often visually indicated by a color change in the solution, from colorless to yellow, brown, or black, and results in a loss of iron-binding capacity.
Q2: How should I store my linear enterobactin analogs in their solid form?
For optimal stability, solid linear enterobactin analogs should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
Q3: What is the best way to prepare and store stock solutions?
When preparing stock solutions, it is crucial to minimize exposure to conditions that promote degradation:
-
Solvents: Use anhydrous, deoxygenated organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Purging the solvent with an inert gas before use is a good practice.
-
Concentration: Prepare a high-concentration stock solution to minimize the volume needed for experiments, thereby reducing the introduction of potentially destabilizing components from the stock solvent.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere.
Q4: How long are aqueous solutions of linear enterobactin analogs stable?
Aqueous solutions of catecholic compounds are notoriously unstable.[3][4] It is strongly recommended to prepare fresh aqueous dilutions for each experiment and use them immediately. Storing aqueous solutions, even for a day, can lead to significant degradation.
Q5: My solution containing a linear enterobactin analog has turned yellow/brown. Can I still use it?
A color change to yellow, brown, or even black is a visual indicator of catechol oxidation.[3] This oxidation compromises the iron-chelating ability of the analog and will likely lead to inaccurate and unreliable experimental results. It is strongly advised to discard the colored solution and prepare a fresh one from a solid stock.
II. In-Depth Troubleshooting Guides
This section addresses specific issues that may arise during experimentation and provides actionable solutions.
Problem 1: Inconsistent or No Biological Activity
You observe a lack of expected biological effect or high variability in your results when using a linear enterobactin analog.
The most common reason for a loss of activity is the degradation of the compound. Linear analogs are less stable than their cyclic counterparts.[5][6]
-
Recommended Actions:
-
Verify Stock Integrity: Before starting a new set of experiments, verify the integrity of your solid or stock solution, especially if it is old or has been stored improperly. A quick visual check for color change in the solid can be an initial indicator.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your analog in your experimental buffer or medium immediately before use. Do not use previously prepared and stored aqueous solutions.
-
Control for Degradation: If possible, analyze a sample of your freshly prepared experimental solution by HPLC to confirm the presence of the intact analog.[7][8]
-
Components in your experimental medium can accelerate the degradation of the analog.
-
Recommended Actions:
-
Assess Media Components: Be aware that cell culture media containing amino acids, vitamins, and bicarbonate buffers (which maintain a physiological pH of ~7.4) can promote catechol oxidation.[3][4][9][10]
-
Minimize Incubation Time: Design your experiment to minimize the pre-incubation time of the analog in the medium before the addition to cells or the start of the assay.
-
Use a Control: Include a "time-zero" control where the analog is added to the medium and immediately extracted and analyzed to assess its initial stability.
-
Problem 2: High Variability Between Experimental Replicates
You are observing a wide spread in your data points that cannot be attributed to typical experimental error.
Minor variations in the preparation of aqueous solutions can lead to different rates of degradation between replicates.
-
Recommended Actions:
-
Standardize Dilution Protocol: Ensure a consistent and rapid procedure for diluting the stock solution into your aqueous experimental buffer. Use the same buffer composition and pH for all replicates.
-
Prepare a Master Mix: For a given experiment, prepare a single working solution of the analog and then dispense it into your replicate wells or tubes, rather than preparing each replicate individually.
-
In multi-well plate assays, wells on the outer edges may experience different evaporation rates or temperature fluctuations, potentially altering the stability of the compound.
-
Recommended Actions:
-
Proper Plate Sealing: Use appropriate plate seals to minimize evaporation during long incubation periods.
-
Avoid Edge Wells: If possible, avoid using the outermost wells of the plate for your experimental samples and instead fill them with a buffer or medium to create a humidity barrier.
-
Consistent Incubation: Ensure that the incubator provides uniform temperature and humidity across the entire plate.
-
III. Technical Protocols and Data
This section provides standardized protocols and summary tables to guide your experimental workflow.
Protocol 1: Reconstitution and Aliquoting of Linear Enterobactin Analogs
-
Allow the vial of the solid analog to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon/nitrogen), add the required volume of anhydrous, deoxygenated DMSO or DMF to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use, amber glass vials.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Integrity Assessment
A reversed-phase HPLC method can be used to separate and quantify the intact linear enterobactin analog from its hydrolysis products (dimer and monomer).[1][8]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). The acidic conditions help to protonate the catechols and improve peak shape.
-
Detection: UV detection at a wavelength appropriate for the DHB chromophore (e.g., ~210 nm, 254 nm, or 316 nm).
-
Sample Preparation: Dilute the sample in the initial mobile phase conditions. Acidifying the sample can help to stabilize it for the duration of the analysis.
By comparing the chromatogram of a freshly prepared solution to that of an aged or experimental solution, the extent of degradation can be quantified.
Data Tables
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Solid | -20°C | Inert Gas (Argon/Nitrogen) | Dark | Long-term |
| Organic Stock Solution (DMSO/DMF) | -80°C | Inert Gas (Argon/Nitrogen) | Dark | Months (in single-use aliquots) |
| Aqueous Solution | Room Temp or 4°C | N/A | N/A | Not Recommended (Use Immediately) |
Table 2: Factors Influencing the Stability of Linear Enterobactin Analogs
| Factor | Impact on Stability | Rationale | Mitigation Strategy |
| pH > 7.0 | Decreases | Promotes catechol oxidation.[3][4] | Use slightly acidic buffers when possible; minimize time in neutral/alkaline solutions. |
| Oxygen | Decreases | Oxidizes catechol moieties. | Use deoxygenated solvents; store under inert gas. |
| Light | Decreases | Can promote photo-oxidation. | Store in amber vials or in the dark. |
| Elevated Temperature | Decreases | Increases the rate of both hydrolysis and oxidation. | Store at low temperatures; avoid heating solutions. |
| Amine-containing Buffers (e.g., Tris) | Decreases | Can accelerate catechol oxidation.[3][4] | Use non-amine buffers (e.g., phosphate, HEPES) if compatible with the experiment. |
| Repeated Freeze-Thaw Cycles | Decreases | Can introduce moisture and oxygen into stock solutions. | Aliquot stock solutions into single-use volumes. |
IV. Visual Guides
Degradation Pathway of a Linear Enterobactin Trimer Analog
Caption: Primary degradation pathways for linear enterobactin analogs.
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent results.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: CAS Assay for Siderophore Quantification. BenchChem.
-
Winkelmann, G., Cansier, A., & Beck, W. (1994). HPLC separation of enterobactin and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA). Biometals, 7(2), 149–154.
-
Vakylabad, A. B. (2023). Answer to "Reason for negative OD value when quantitatively measuring siderophore from rice root endophytes?". ResearchGate.
-
Dieni, C. A., & Spiess, B. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv.
-
TolC Is Involved in Enterobactin Efflux across the Outer Membrane of Escherichia coli. (n.d.). ResearchGate.
-
Scarrow, R. C., Ecker, D. J., Ng, C. Y., & Raymond, K. N. (1991). Iron (III) coordination chemistry of linear dihydroxyserine compounds deried from enterobactin. Inorganic Chemistry, 30(5), 900-906.
-
Dieni, C. A., & Spiess, B. (2026). Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media. ChemRxiv.
-
Berner, I., Greiner, M., Metzger, J., Jung, G., & Winkelmann, G. (1991). Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS). Biological Metals, 4(2), 113–118.
-
Khazaal, M. T., Faraag, A. H. I., Hamada, M. A., & El-Hendawi, M. M. (2024). Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153. Applied Biochemistry and Biotechnology.
-
Enterobactin. (2023). In Wikipedia.
-
Wang, D., et al. (2016). Novel enterobactin analogues as potential therapeutic chelating agents: Synthesis, thermodynamic and antioxidant studies. Scientific Reports, 6, 33739.
-
Khazaal, M. T., Faraag, A. H. I., Hamada, M. A., & El-Hendawi, M. M. (2024). Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153. ResearchGate.
-
Xu, J., Churchill, D. G., & Raymond, K. N. (2002). High-Yield Synthesis of the Enterobactin Trilactone and Evaluation of Derivative Siderophore Analogs. Journal of the American Chemical Society, 124(46), 13878–13888.
-
Procell. (2025). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. Procell.
-
Schilling, M. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
-
Landauer, K., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(10), 3746-3762.
-
Zeng, Y., et al. (2018). Design, solid-phase synthesis and evaluation of enterobactin analogs for iron delivery into the human pathogen Campylobacter jejuni. Bioorganic & Medicinal Chemistry Letters, 28(7), 1264-1271.
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.
-
BenchChem Technical Support Team. (2025). Comparative analysis of Bacillibactin's iron binding affinity versus enterobactin. BenchChem.
-
Gu, S., et al. (2020). High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria. Journal of Visualized Experiments, (161).
-
Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International, 20(1).
-
Chemistry LibreTexts. (2023). Common Troubleshooting Tips.
-
Wang, D., et al. (2021). The folding equilibria of enterobactin enantiomers and their interaction with actinides. Dalton Transactions, 50(44), 16067-16077.
Sources
- 1. HPLC separation of enterobactin and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting [procellsystem.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Structure of a Key Siderophore Precursor
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a linear dimer of 2,3-dihydroxybenzoyl-L-serine and a key intermediate in the biosynthesis and degradation of enterobactin, a powerful catecholate siderophore produced by many bacteria to scavenge iron.[1][2][3] Understanding its structure and fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex biological matrices, for monitoring bacterial iron metabolism, and for the development of novel antimicrobial agents that target siderophore pathways.
This guide provides an in-depth analysis of the expected collision-induced dissociation (CID) fragmentation patterns of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine. We will compare its fragmentation behavior with its monomeric precursor, 2,3-Dihydroxybenzoyl-L-serine, and its cyclic trimeric counterpart, enterobactin. This comparative approach, supported by established fragmentation principles of peptides and catechol-containing compounds, will provide researchers with a robust framework for the identification and characterization of these important microbial metabolites.
Predicted Fragmentation Pathways of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine
The structure of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine offers several potential sites for fragmentation upon collisional activation. The molecule consists of two L-serine residues linked by an ester bond, with each serine N-terminally acylated with a 2,3-dihydroxybenzoyl (DHB) group.
Based on the principles of peptide and ester fragmentation, we can predict the following primary fragmentation pathways:
-
Cleavage of the Ester Bond: The ester linkage between the two serine residues is a likely site of cleavage, leading to the formation of ions corresponding to the N-terminal and C-terminal serine derivatives.
-
Amide Bond Cleavage: The amide bonds connecting the DHB groups to the serine residues can cleave, resulting in the characteristic loss of the DHB moiety or the formation of DHB-containing fragment ions.
-
Loss of Small Neutral Molecules: Neutral losses of water (H₂O) and carbon monoxide (CO) from the serine backbone and the DHB groups are also expected.
The following diagram illustrates the predicted primary fragmentation pathways for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.
Caption: Predicted CID fragmentation pathways for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.
Comparative Fragmentation Analysis
To provide a clearer understanding of the unique fragmentation signature of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, we will compare its expected fragmentation pattern with those of its monomer and cyclic trimer.
| Compound | Structure | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
| 2,3-Dihydroxybenzoyl-L-serine (Monomer) | DHB-Ser | - Loss of H₂O- Loss of CO₂- Cleavage of the amide bond | [M+H - H₂O]⁺[M+H - CO₂]⁺[DHB-CO]⁺ (m/z 137) |
| N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (Dimer) | DHB-Ser-Ser-DHB | - Ester bond cleavage- Amide bond cleavage (loss of DHB)- Neutral losses (H₂O, CO) | [DHB-Ser]⁺[DHB-Ser-OH]⁺[M+H - 138]⁺[DHB-CO]⁺ (m/z 137) |
| Enterobactin (Cyclic Trimer) | (DHB-Ser)₃ | - Sequential loss of DHB-Ser units- Ring opening followed by fragmentation | [M+H - 277]⁺ (Loss of one DHB-Ser)[M+H - 554]⁺ (Loss of two DHB-Ser)m/z 534, 447, 311, 224, 137, 123[4] |
Expert Insights:
The fragmentation of the linear dimer is expected to be dominated by the cleavage of the central, relatively labile ester bond. This provides a clear diagnostic marker to differentiate it from the cyclic enterobactin. In contrast, the fragmentation of enterobactin proceeds through a step-wise breakdown of the macrocyclic structure, yielding a series of characteristic fragment ions corresponding to the loss of one or two DHB-serine units.[4] The monomer, being a simpler structure, will primarily exhibit losses of small neutral molecules and cleavage of its single amide bond.
Experimental Protocol: LC-MS/MS Analysis of Dihydroxybenzoyl-Serine Compounds
This protocol provides a general framework for the analysis of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine and related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sources
- 1. Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC separation of enterobactin and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
NMR Characterization of Linear vs. Cyclic Enterobactin Derivatives
This guide outlines the NMR characterization strategy for distinguishing cyclic enterobactin (Ent) from its linear hydrolysis products (linear trimer, dimer, and monomer).
Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists
Executive Summary: The Symmetry Factor
The differentiation of cyclic enterobactin (Ent) from its linear derivatives (Linear Trimer, Dimer, Monomer) relies fundamentally on molecular symmetry .
-
Cyclic Enterobactin (Ent): Possesses
symmetry. The three 2,3-dihydroxybenzoyl-L-serine (DHB-Ser) units are chemically equivalent. The NMR spectrum displays a single set of signals corresponding to one DHB-Ser unit. -
Linear Derivatives: The hydrolysis of the trilactone scaffold breaks the
symmetry. This results in chemically distinct environments for the N-terminal, internal, and C-terminal units. The NMR spectrum displays signal multiplication (splitting) and complexity absent in the cyclic parent.
Theoretical Basis & Structural Topology
The Macrocyclic Effect on NMR Observables
The cyclic constraint of Enterobactin enforces a specific stereochemical preference (typically
| Feature | Cyclic Enterobactin (Ent) | Linear Trimer (L-Ent) |
| Symmetry Point Group | ||
| Chemical Equivalence | 3 equivalent DHB-Ser units | 3 non-equivalent units (N-term, Mid, C-term) |
| Amide Proton ( | Downfield shifted; Solvent shielded (Intramolecular H-bonds) | Variable; Solvent exposed |
| Spectral Complexity | Low (Simulates a monomer) | High (3x signals, often overlapping) |
Structural Logic Diagram
The following diagram illustrates the symmetry-breaking workflow that dictates the NMR strategy.
Caption: Symmetry breaking upon enterobactin hydrolysis leads to signal multiplication in NMR spectra.
Comparative Analysis: Key Spectral Markers
Proton ( H) NMR Characterization
Solvent Selection: DMSO-
| Region | Cyclic Enterobactin (Ent) | Linear Trimer (L-Ent) | Diagnostic Note |
| Amide (-NH) | Single Doublet (~8.5 - 9.0 ppm). Indicates equivalence of all 3 amides. | Three Distinct Signals. The N-terminal amide differs from the internal amides. | Primary Diagnostic. Look for multiplicity here first. |
| Aromatic (DHB) | 3 Signals (AMX/ABC system). One set of triplet/doublets for the protons at C4, C5, C6. | Multiplets. The simple AMX pattern becomes a complex overlap of 3 slightly shifted AMX systems. | Integration is key: Total integral ratio to backbone will remain constant, but peak definition is lost. |
| Alpha-Proton ( | Single Multiplet. | Three Multiplets. Distinct shifts for the C-terminal serine (free acid) vs. internal esters. | The C-terminal |
| Beta-Protons ( | Single pair of signals (diastereotopic). | Complex Multiplet. | Difficult to resolve without 2D methods (HSQC). |
Carbon ( C) NMR Characterization
Carbon NMR provides a "counting" mechanism. In the cyclic form, you count carbons for one unit. In the linear trimer, you count for three.
-
Carbonyl Region (165-175 ppm):
-
Cyclic: Shows 2 distinct peaks (1 Amide C=O, 1 Ester C=O).
-
Linear Trimer: Shows multiple peaks . Crucially, the C-terminal Carboxyl (COOH) appears at a distinct chemical shift compared to the internal Ester (CO-O) carbonyls.
-
Expert Insight: Amide Temperature Coefficients
To rigorously prove the cyclic nature (and the stability of the "delta" conformation), perform a Variable Temperature (VT) experiment.
-
Protocol: Record
H NMR at 298K, 303K, 308K, 313K, 318K. -
Analysis: Plot
vs. Temperature. -
Interpretation:
-
Cyclic Ent: Low coefficient (
ppb/K). Indicates intramolecular H-bonding (solvent shielded). -
Linear Derivatives: High coefficient (
ppb/K). Indicates solvent exposure (flexible, random coil).
-
Experimental Protocols
Sample Preparation Workflow
Objective: Isolate pure species to prevent cross-signal contamination (e.g., hydrolysis during prep).
-
Purification: Do not rely on crude extracts. Purify Ent and Linear Trimer via RP-HPLC (C18 column) using a Methanol/Water + 0.1% Formic Acid gradient.
-
Note: Avoid Trifluoroacetic acid (TFA) if possible, as the low pH can accelerate hydrolysis or affect chemical shifts via ion pairing.
-
-
Lyophilization: Freeze-dry fractions immediately.
-
Dissolution: Dissolve ~2-5 mg of sample in 600
L of DMSO- (99.9% D).-
Self-Validating Step: Check the residual water peak at 3.33 ppm. If the water peak is broad or integrates high, exchange rates may obscure amide signals. Use ampules of dry solvent if necessary.
-
Instrument Parameters (Bruker Standard)
-
Frequency: 500 MHz or higher recommended (to resolve aromatic overlap).
-
Pulse Program: zg30 (standard 1H) or zggp (water suppression if moisture is high).
-
Number of Scans (NS): 64 (for 1H), 1024+ (for 13C).
-
Relaxation Delay (D1): Set to
seconds. Amide protons can have longer T1 relaxation times; insufficient delay will affect integration accuracy.
Data Processing & Analysis[1][2]
-
Referencing: Reference DMSO residual peak to 2.50 ppm (
H) and 39.5 ppm ( C). -
Integration Logic:
-
Calibrate the aromatic region (DHB protons) to an integral of 3 (for Monomer), 9 (for Trimer/Ent).
-
Pass Criteria (Cyclic): Amide integral = 3 (appearing as 1 proton x 3 symmetry). Sharp peaks.
-
Pass Criteria (Linear): Amide integral = 3 (appearing as 3 distinct protons). Broad/split peaks.
-
References
-
Moreno, M. et al. (2018).[3][4] "IR and NMR spectroscopic correlation of enterobactin by DFT." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003).[5][6] "Enterobactin: An archetype for microbial iron transport."[4][5][6][7][8] Proceedings of the National Academy of Sciences. Link
-
Berner, I. et al. (1991).[9] "Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry." Biology of Metals. Link
-
Loomis, L. D. & Raymond, K. N. (1991).[5] "Solution equilibria of enterobactin and metal enterobactin complexes." Inorganic Chemistry. Link
-
Fischbach, M. A. et al. (2006). "Genetic analysis of the enterobactin gene cluster in Salmonella enterica." Journal of Bacteriology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IR and NMR spectroscopic correlation of enterobactin by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enterobactin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of enterobactin and linear dihydroxybenzoylserine compounds by HPLC and ion spray mass spectrometry (LC/MS and MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Characterization and Purification of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine vs. Hydrolytic Metabolites
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (CAS: 30414-15-4) is the linear dimer derived from the siderophore Enterobactin.[1] In the context of iron scavenging, it represents a critical functional intermediate between the cyclic trilactone (Enterobactin) and the inert monomeric breakdown products.[1]
Researchers often encounter a "purity paradox" where samples test positive for catechol content (Arnow assay) and iron binding (CAS assay) but fail to show expected biological activity.[1] This is frequently due to the degradation of the active Dimer into the significantly lower-affinity Monomer.
This guide provides the definitive analytical framework to distinguish the Linear Dimer (Target) from its primary breakdown products: N-(2,3-dihydroxybenzoyl)-L-serine (Monomer/DBS) and 2,3-Dihydroxybenzoic Acid (DHBA) .[1]
The Hydrolytic Cascade
Understanding the structural relationship is the first step to successful separation.[1] The degradation is driven by esterases (e.g., IroE, Fes) or alkaline pH.[1]
Figure 1: The hydrolytic cascade of Enterobactin.[1][2][3][4] The Target (Linear Dimer) is an intermediate ester that degrades into the Monomer (DBS).[1]
Comparative Properties: Dimer vs. Monomer[5][8][10]
The Linear Dimer retains a single ester linkage between two serine units, providing a tetradentate ligand structure (4 binding sites for iron), whereas the Monomer is bidentate.[1] This structural difference dictates the separation strategy.
| Feature | Linear Dimer (Target) | Monomer (DBS) | DHBA |
| Formula | C₂₀H₂₀N₂O₁₁ | C₁₀H₁₁NO₆ | C₇H₆O₄ |
| MW (Da) | 464.4 | 241.2 | 154.1 |
| Iron Coordination | Tetradentate (Partial chelation) | Bidentate (Weak chelation) | Bidentate |
| Hydrophobicity | Moderate (Retains ester bond) | Low (Free carboxyl/hydroxyl) | Low |
| Arnow Assay | Positive (+) | Positive (+) | Positive (+) |
| CAS Assay | Positive (High Affinity) | Positive (Low Affinity) | Positive (Low Affinity) |
Analytical Protocol: HPLC & LC-MS Separation
The Gold Standard: Colorimetric assays (Arnow) cannot distinguish the Dimer from the Monomer because both possess the catechol moiety.[1] Reversed-Phase HPLC (RP-HPLC) is the only self-validating method to confirm purity.[1]
Experimental Workflow
The following protocol separates the Dimer (Target) from the Monomer based on the hydrophobicity conferred by the ester linkage.
A. HPLC Conditions (Differentiation)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA for UV only).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 316 nm (characteristic catechol peak) and 210 nm (peptide backbone).[1]
B. Gradient Profile
| Time (min) | % Buffer B | Phase Description |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection/Salt wash |
| 15.0 | 50% | Separation Window |
| 18.0 | 95% | Wash (Elutes Cyclic Ent) |
| 20.0 | 95% | Wash |
| 21.0 | 5% | Re-equilibration |
C. Expected Retention Logic
-
Monomer (DBS): Elutes early (~3.5 - 4.0 min). It is the most polar due to the free carboxylic acid and lack of ester linkage.[1]
-
Linear Dimer (Target): Elutes mid-gradient (~5.5 - 6.0 min). The ester bond increases hydrophobicity relative to the monomer.[1]
-
Cyclic Enterobactin: Elutes late (~7.5+ min) if present.
Mass Spectrometry Validation (LC-MS)
To validate the HPLC peak, use ESI-MS in Negative Mode (preferred for catechols) or Positive Mode.[1]
-
Target (Dimer): Look for m/z 463 [M-H]⁻ or 465 [M+H]⁺ .[1]
-
Contaminant (Monomer): Look for m/z 240 [M-H]⁻ or 242 [M+H]⁺ .[1]
-
Fragmentation (MS/MS):
Functional Differentiation: Iron Binding
While HPLC confirms chemical identity, functional assays confirm the integrity of the ligand.[1]
The "Iron Shift" Spectroscopic Assay
A simple UV-Vis scan can distinguish the Dimer from the Monomer based on the "catecholate-to-salicylate" mode shift upon acidification, but a more robust method is the stoichiometric titration .
Protocol:
-
Prepare 50 µM solutions of the purified fraction in Methanol/Water (1:1).[1]
-
Add FeCl₃ in stepwise increments (0.1 equivalents).
-
Monitor absorbance at 495 nm (Wine-red color of Fe-Catecholate).[1]
Result Interpretation:
-
Linear Dimer: Saturates at 2:3 ratio (2 Fe : 3 Dimers) or 1:1 depending on pH, often forming bridged complexes.[1] It retains significant iron retention at pH 4.0.[1]
-
Monomer: Saturates at 1:3 ratio (1 Fe : 3 Monomers).[1] The complex is unstable and bleaches rapidly at pH < 5.0 due to the "monodentate/bidentate" instability.[1]
Decision Logic for Researchers
Use this logic flow to validate your sample before proceeding to biological assays.
Figure 2: Analytical decision tree for validating N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.
Storage and Handling (Critical)
The ester bond in the Linear Dimer is susceptible to hydrolysis.[1]
-
Lyophilized Solid: Stable at -20°C for 6 months.
-
In Solution: Unstable at pH > 7.0. Always store in slightly acidic buffer (0.1% Formic acid or Acetate buffer, pH 5.[1]0) at -80°C.
-
Avoid: Repeated freeze-thaw cycles, which promote hydrolysis to the monomer.[1]
References
-
Fiedler, H. P., et al. (2001).[1][5] "Enterobactin: the characteristic catecholate siderophore of Enterobacteriaceae is produced by Streptomyces species."[1] FEMS Microbiology Letters.
-
Raymond, K. N., et al. (2003).[1][6] "Enterobactin: An archetype for microbial iron transport."[1] Proceedings of the National Academy of Sciences. [1]
-
Cayman Chemical. "N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine Product Information." Cayman Chemical Technical Data.
-
PubChem. "2,3-Dihydroxybenzoylserine (Monomer) Compound Summary."[1] National Library of Medicine.[1]
Sources
competitive binding assays of linear siderophores against transferrin
A Comprehensive Guide to Competitive Binding Assays: Linear Siderophores vs. Transferrin
As a Senior Application Scientist in metalloprotein biochemistry, I frequently encounter a critical paradox in iron chelation therapy and host-pathogen interaction studies: a chelator’s thermodynamic affinity for iron does not inherently dictate its kinetic efficacy in a biological system.
To evaluate how effectively a linear siderophore (such as the hexadentate hydroxamate Desferrioxamine B, or DFO) competes with human transferrin (Tf) for ferric iron (Fe³⁺), we must look beyond basic affinity constants. This guide provides an objective, data-driven comparison of linear siderophores against alternative chelator classes, detailing the mechanistic causality of iron removal and the self-validating experimental protocols required to measure it accurately.
The Mechanistic Framework: Thermodynamics vs. Kinetics
Human transferrin is a bilobed glycoprotein (N-lobe and C-lobe) that binds two Fe³⁺ ions with high affinity, utilizing a synergistic carbonate (CO₃²⁻) anion to lock the metal into a deep binding cleft[1]. For a siderophore to strip iron from Tf, it must navigate a massive kinetic barrier.
The removal of iron from transferrin by a linear siderophore like DFO proceeds via a substitution-chelation pathway [2]. The siderophore cannot simply "pull" the iron out from a distance; it must physically access the Tf binding cleft, displace the synergistic carbonate (or rely on spontaneous conformational breathing of the protein), and form a transient Ternary Complex (Tf–Fe–Siderophore) before full metal release occurs[3].
Because DFO is a bulky, linear hexadentate molecule, it struggles to penetrate the deep C-lobe of transferrin[1]. Consequently, despite its massive thermodynamic drive to bind iron, its kinetic rate of iron removal is notoriously slow without the presence of small mediating anions[2][3]. In contrast, small bidentate chelators like Deferiprone (DFP) can easily slip into the cleft, rapidly removing iron despite having a lower overall thermodynamic affinity[4][5].
Caption: Mechanistic pathway of iron removal from transferrin via ternary complex formation.
Comparative Performance Data
To objectively evaluate chelator performance, we use the pM value —defined as the negative log of the free Fe³⁺ concentration at physiological conditions (pH 7.4, [Ligand] = 10⁻⁵ M, [Fe³⁺] = 10⁻⁶ M)[6][7]. The higher the pM, the stronger the thermodynamic affinity. Transferrin itself has a pM of approximately 23.6[5].
The table below contrasts the linear siderophore DFO with a cyclic siderophore (Enterobactin) and a synthetic bidentate chelator (Deferiprone).
| Chelator | Structural Class | Denticity | pM Value (Affinity) | Kinetic Rate of Tf Iron Removal | Mechanistic Insight |
| Desferrioxamine B (DFO) | Linear Hydroxamate | Hexadentate | 26.6[7] | Extremely Slow [5] | High thermodynamic affinity, but bulky linear structure restricts access to the Tf binding cleft[1][7]. |
| Enterobactin | Cyclic Catecholate | Hexadentate | 35.5[5] | Slow [4] | Highest known affinity[6]; however, rigid cyclic structure causes steric hindrance, resulting in slow direct extraction[4]. |
| Deferiprone (L1) | Hydroxypyridinone | Bidentate | ~20.0[5] | Very Fast [4][5] | Lower affinity (pM < Tf), but small size allows rapid cleft penetration. Often acts as a "shuttle" to larger siderophores[4][5]. |
Experimental Methodology: The Urea-PAGE Competitive Assay
While spectrophotometric assays (monitoring the disappearance of the Tf-Fe absorbance peak at 465 nm) are common, they cannot distinguish between iron removed from the N-lobe versus the C-lobe. As an Application Scientist, I mandate the use of 6M Urea Polyacrylamide Gel Electrophoresis (Urea-PAGE) for competitive binding assays.
Urea-PAGE exploits the conformational differences between the four states of transferrin: Diferric-Tf (compact), Monoferric-N-Tf, Monoferric-C-Tf, and Apo-Tf (open). As iron is removed, the protein unfolds in the urea matrix, decreasing its electrophoretic mobility[8].
Step-by-Step Protocol (Self-Validating System)
1. Reagent Preparation & Control Setup
-
Prepare a 100 mM HEPES buffer at exactly pH 7.4, supplemented with 25 mM sodium bicarbonate (NaHCO₃) to ensure the synergistic carbonate binding site on Tf remains saturated.
-
Self-Validation Step: Prepare a Gallium(III)-Transferrin control. Ga³⁺ is a redox-inactive Fe³⁺ analog. Running a parallel assay with Ga-Tf ensures that the siderophore is removing the metal via direct chelation, ruling out artifactual reduction to Fe²⁺[4].
2. Reaction Initiation
-
Incubate 50 µM of freshly prepared human diferric transferrin in the HEPES/Bicarbonate buffer at 37°C.
-
Initiate the competitive assay by adding the linear siderophore (e.g., DFO) at a 10-fold to 100-fold molar excess (0.5 mM – 5.0 mM).
3. Time-Course Quenching
-
At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 20 µL aliquot of the reaction mixture.
-
Causality of Quenching: Immediately flash-freeze the aliquot in liquid nitrogen or mix it with a highly denaturing, iron-free loading buffer (containing 6M Urea) to instantly halt the kinetic interaction between the siderophore and Tf.
4. Electrophoretic Separation
-
Load the aliquots onto a 6% polyacrylamide gel containing 6M Urea and 1X TBE buffer.
-
Run the gel at a constant voltage (e.g., 150V) for 4-5 hours at 4°C to prevent gel overheating, which can cause artifactual iron release.
5. Densitometric Analysis
-
Stain the gel with Coomassie Brilliant Blue. You will observe up to four distinct bands: Apo-Tf (top, slowest), Monoferric-C, Monoferric-N, and Diferric-Tf (bottom, fastest)[8].
-
Quantify the band intensities using densitometry to calculate the pseudo-first-order rate constants (
) for iron removal from each specific lobe.
Caption: Step-by-step Urea-PAGE workflow for monitoring competitive iron binding kinetics.
Field-Proven Insights for Assay Optimization
-
The "Shuttle" Phenomenon: If your linear siderophore shows negligible iron removal over 4 hours, do not assume it is thermodynamically incapable. Introduce a catalytic amount of a small mediator (like NTA, citrate, or deferiprone). The small molecule will rapidly enter the Tf cleft, extract the iron, and immediately shuttle it to the high-affinity linear siderophore[2][3].
-
pH Sensitivity: The binding of the synergistic carbonate in transferrin is highly pH-dependent. A drop in pH from 7.4 to 6.5 will drastically accelerate iron release[1]. Always verify buffer pH at the exact temperature of your assay (37°C) to avoid false-positive kinetic acceleration.
References
1.[3] Chelate mediated transfer of iron from transferrin to desferrioxamine - PubMed. National Institutes of Health. URL: [Link] 2.[2] Iron removal from transferrin. An experimental study - PubMed. National Institutes of Health. URL: [Link] 3.[1] Coordination Chemistry of Microbial Iron Transport | Accounts of Chemical Research. American Chemical Society. URL: [Link] 4.[4] Fast biological iron chelators: kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates - PubMed. National Institutes of Health. URL: [Link] 5.[6] Coordination Chemistry of Microbial Iron Transport | Accounts of Chemical Research. American Chemical Society. URL: [Link] 6.[8] Iron removal from diferric transferrin following the administration of deferiprone in a thalassaemia patient | Download Scientific Diagram. ResearchGate. URL: [Link] 7.[5] Fast biological iron chelators: kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates. Tripod / JBIC. URL: [Link] 8.[7] Desferrithiocin: A Search for Clinically Effective Iron Chelators | Journal of Medicinal Chemistry. American Chemical Society. URL: [Link]
Sources
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- 2. Iron removal from transferrin. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelate mediated transfer of iron from transferrin to desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast biological iron chelators: kinetics of iron removal from human diferric transferrin by multidentate hydroxypyridonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. munstermom.tripod.com [munstermom.tripod.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Validation of Iron Coordination Sites in Bis-Catecholate Ligands: A Comparative Analytical Guide
As a Senior Application Scientist specializing in metallo-organic frameworks (MOFs), siderophore mimics, and MRI contrast agents, I frequently encounter a critical analytical bottleneck: the definitive characterization of iron-catecholate coordination geometries. Catecholates are notoriously "non-innocent" ligands. They are highly redox-active and can easily reduce Fe(III) to Fe(II) while oxidizing themselves to semiquinone radicals. Furthermore, their coordination stoichiometry (mono-, bis-, or tris-catecholate) is exquisitely sensitive to pH and solvent conditions.
Relying on a single analytical method to validate a bis-catecholate Fe(III) site is a recipe for mischaracterization. To establish a self-validating system, researchers must employ an orthogonal triad of spectroscopic platforms: UV-Vis Spectroscopy , Electron Paramagnetic Resonance (EPR) , and ⁵⁷Fe Mössbauer Spectroscopy . This guide objectively compares the performance, throughput, and diagnostic power of these three modalities, providing the theoretical causality and step-by-step experimental protocols required to validate your coordination sites with absolute confidence.
Comparing the Spectroscopic Platforms
When validating a bis-catecholate iron site, each spectroscopic technique interrogates a different physical phenomenon. Understanding the strengths and blind spots of each platform is essential for robust experimental design.
Platform A: UV-Vis Spectroscopy (Electronic Transitions)
UV-Vis is the highest-throughput method, relying on Ligand-to-Metal Charge Transfer (LMCT) bands. The energy of the catecholate-to-Fe(III) LMCT transition is directly governed by the Lewis acidity of the metal center, which decreases as more negatively charged catecholate oxygens bind[1].
-
Performance: Excellent for rapid screening and stoichiometric titrations. A bis-catecholate Fe(III) complex typically exhibits a deep purple/blue-violet color with a
around 565–570 nm and a molar extinction coefficient ( ) of 3,000–3,500 M⁻¹ cm⁻¹[2]. -
Limitation: UV-Vis cannot definitively rule out the presence of an Fe(II)-semiquinone species, as their spectral envelopes can occasionally overlap with pure Fe(III)-catecholate LMCT bands.
Platform B: X-Band EPR Spectroscopy (Spin State & Geometry)
EPR interrogates the unpaired electron spin states within a magnetic field. High-spin Fe(III) (
-
Performance: Highly specific for geometric symmetry. This specific rhombic distortion (
) splits the sextet into three Kramers doublets. The middle doublet yields a highly characteristic, sharp, isotropic-like signal at [3]. -
Limitation: Requires cryogenic temperatures (77 K or lower) to prevent rapid spin-lattice relaxation from broadening the signal into invisibility[4]. It is also "blind" to integer-spin Fe(II) systems under standard perpendicular-mode X-band conditions.
Platform C: ⁵⁷Fe Mössbauer Spectroscopy (Nuclear Environment)
Mössbauer spectroscopy is the gold standard for determining the absolute oxidation and spin state of iron. It measures the
-
Performance: Unambiguous validation of oxidation state. A high-spin Fe(III) bis-catecholate center will consistently present an isomer shift of
mm/s and a quadrupole splitting of mm/s[5]. If the catecholate had reduced the metal to Fe(II), the isomer shift would jump significantly ( mm/s). -
Limitation: Low throughput. It often requires synthesizing the complex with expensive ⁵⁷Fe-enriched precursors to achieve a viable signal-to-noise ratio within a reasonable timeframe[6].
Quantitative Data Comparison
| Spectroscopic Platform | Primary Output | Diagnostic Marker for Fe(III) Bis-Catecholate | Throughput | Primary Limitation |
| UV-Vis Spectroscopy | LMCT Transitions | High | Cannot definitively rule out redox-cycling | |
| X-Band EPR (77 K) | Unpaired Spin States | Sharp isotropic-like signal at | Medium | Requires cryogenic temperatures; silent for Fe(II) |
| ⁵⁷Fe Mössbauer | Nuclear s-electron density | Low | Requires ⁵⁷Fe enrichment; slow acquisition |
Diagnostic Workflow
Orthogonal workflow for the spectroscopic validation of bis-catecholate iron(III) coordination sites.
Experimental Protocols for Self-Validating Systems
The following protocols are designed to ensure that the physical state of the complex is preserved during measurement.
Protocol 1: UV-Vis pH Titration (Stoichiometry Validation)
Causality: Catecholate hydroxyls have high
-
Preparation: Prepare a 2.0 × 10⁻⁵ M solution of the ligand in a non-coordinating buffer (e.g., MES for pH 4.0).
-
Metal Addition: Add Fe(III) (e.g., from an acidic FeCl₃ stock) to achieve a 1:2 Metal:Ligand ratio.
-
pH Adjustment: Carefully adjust the pH to 4.5 using dilute KOH or NaOH. Ensure the solution is thoroughly mixed.
-
Acquisition: Record the spectrum from 300 to 900 nm in a 1 cm quartz cuvette.
-
Validation: Confirm the presence of a distinct LMCT band at
565 nm. If the band shifts to 490 nm, the pH is too high (tris-catecholate formation)[7].
Protocol 2: Low-Temperature X-Band EPR
Causality: To observe the
-
Sample Matrix: Dissolve the validated bis-catecholate complex (1–5 mM) in a glassing solvent mixture (e.g., 1:1 v/v Glycerol/Water or DMF/Toluene, depending on solubility).
-
Tube Loading: Transfer 200–300 µL of the solution into a standard high-purity quartz EPR tube (4 mm OD).
-
Flash Freezing: Slowly plunge the tube into liquid nitrogen to ensure rapid, uniform vitrification (glass formation).
-
Measurement: Insert the sample into a liquid nitrogen finger dewar within the EPR cavity. Acquire spectra at 77 K using a microwave power of 1–5 mW (avoid saturation) and a modulation amplitude of 5–10 G.
Protocol 3: ⁵⁷Fe Mössbauer Spectroscopy
Causality: Natural abundance of ⁵⁷Fe is only
-
Synthesis: Synthesize the bis-catecholate complex using ⁵⁷Fe-enriched iron salts (e.g., ⁵⁷FeCl₃).
-
Sample Mounting: Load
30–50 mg of the solid complex (or a highly concentrated frozen solution) into a Delrin or nylon Mössbauer sample holder. Seal with Kapton tape. -
Cooling: Mount the sample in a closed-cycle cryostat and cool to 77 K (or 4.2 K using liquid helium for enhanced resolution).
-
Acquisition: Collect zero-field data using a constant-acceleration spectrometer with a ⁵⁷Co/Rh source.
-
Fitting: Fit the resulting data to a Lorentzian lineshape model to extract
and . A true bis-catecholate Fe(III) will yield a single quadrupole doublet with mm/s[5].
Conclusion
No single spectroscopic technique can definitively prove the existence of an iron(III) bis-catecholate coordination site. UV-Vis provides rapid stoichiometric and electronic data but lacks structural specificity. EPR confirms the highly distorted rhombic geometry typical of bis-coordination but is blind to potential Fe(II) contaminants. Mössbauer spectroscopy provides the ultimate confirmation of the metal's oxidation and spin state, ensuring that the non-innocent catecholate ligand has not triggered an unintended redox event. By integrating these three platforms, researchers can build a bulletproof, self-validating analytical profile for their coordination complexes.
References
1.[1] Bacteria in an intense competition for iron: Key component of the Campylobacter jejuni iron uptake system scavenges enterobactin hydrolysis product. PNAS. 2.[2],[7] Application of Chemometrics Tools to the Study of the Fe(III)–Tannic Acid Interaction. Frontiers in Chemistry. 3.[3] Insights into host-guest interactions and enhanced MRI contrast applications of water-soluble tetrahedral metal-organic cages. APM. 4.[4] Visible absorption spectra of metal-catecholate and metal-tironate complexes. Dalton Transactions. 5.[5],[6] An Electrically Conducting Three‐Dimensional Iron–Catecholate Porous Framework. ResearchGate / Angewandte Chemie.
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Application of Chemometrics Tools to the Study of the Fe(III)–Tannic Acid Interaction [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine: A Guide for Laboratory Professionals
Understanding the Hazard Profile: The Tale of Two Moieties
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a complex molecule comprised of a serine dimer backbone and two 2,3-dihydroxybenzoyl (catechol) functional groups. The disposal procedure for this compound is primarily dictated by the hazardous nature of the catechol units.
Catechol , a key structural component, is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes skin irritation, and poses a risk of serious eye damage.[1][3] Therefore, N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine should be handled and disposed of as hazardous chemical waste .
In contrast, L-serine and its simpler derivatives are generally considered non-hazardous.[4][5][6][7][8][9][10][11][12][13] Some institutional guidelines may even permit the drain disposal of pure L-serine solutions.[14] However, the presence of the toxic catechol groups in the target molecule overrides the benign nature of the serine backbone. Under no circumstances should N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine or its solutions be disposed of down the drain.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the safe disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in a laboratory setting. This is a general guideline and should always be cross-referenced with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. Given the hazardous nature of the catechol component, the following are mandatory:
-
Safety Goggles: To protect against splashes and potential eye irritation.[3][15]
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable option.[3]
-
Lab Coat: To protect skin and clothing from contamination.
Disposal of Solid Waste
For unused or waste N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in solid form:
-
Containment: Collect the solid waste in a clearly labeled, sealed container.
-
Labeling: The label should include the full chemical name: "N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine" and appropriate hazard pictograms (e.g., toxic, irritant).
-
Segregation: Do not mix with other chemical waste unless explicitly permitted by your EHS office.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Pickup: Contact your institution's EHS office to arrange for pickup and disposal.[16]
Disposal of Liquid Waste (Solutions)
For solutions containing N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (e.g., in methanol or DMSO):
-
Collection: Collect all waste solutions in a dedicated, labeled, and sealable container.
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration of the compound.
-
Segregation: Do not mix with other waste streams.
-
Storage: Store the container in a designated hazardous waste area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's EHS department.
Decontamination of Empty Containers
Empty containers that held N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine must be decontaminated before disposal or recycling:
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., the solvent used to make the solution, such as methanol or ethanol) at least three times.[16]
-
Collect Rinsate: The rinsate (the rinsing solvent) is considered hazardous and must be collected and disposed of as hazardous liquid waste, following the procedure outlined above.[16]
-
Deface Label: Deface the original label on the empty container to prevent misuse.[16]
-
Final Disposal: The clean, decontaminated container can then be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's procedures.[16]
Spill Management: A Rapid Response Plan
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Minor Spills (Solid)
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE.
-
Containment: Use forceps or a paper towel to gently pick up the spilled material.[17] Place it in a labeled hazardous waste container.
-
Clean-up: Clean the spill area with a standard laboratory cleaner and water.[17] All cleaning materials should be collected and disposed of as hazardous waste.
Minor Spills (Liquid)
-
Alert Personnel: Notify others in the vicinity.
-
Don PPE: Wear appropriate PPE.
-
Containment: Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[18]
-
Collection: Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for hazardous waste disposal.
For major spills of either solid or liquid, evacuate the area, alert your supervisor and institutional EHS, and follow their emergency procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.
Quantitative Data Summary
While specific quantitative data for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is limited, the table below summarizes key information for its hazardous component, catechol.
| Property | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Carcinogenicity (Category 2), Hazardous to the aquatic environment - Acute (Category 2) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H301: Toxic if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H401: Toxic to aquatic life. | [3] |
Conclusion
The responsible disposal of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a critical aspect of laboratory safety and environmental stewardship. By recognizing the hazards associated with its catechol moieties and adhering to the detailed protocols outlined in this guide, researchers can ensure they are handling this compound in a safe and compliant manner. Always prioritize consulting your institution's EHS guidelines as the ultimate authority on waste disposal procedures.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of Catechol-13C6: A Comprehensive Guide.
- University of Alaska Fairbanks. (n.d.). Biology and Wildlife STANDARD OPERATING PROCEDURE.
- Benchchem. (n.d.). Proper Disposal of O-Acetyl-L-serine Hydrochloride: A Guide for Laboratory Professionals.
- Apollo Scientific. (2023, July 10). Catechol.
- ECHEMI. (n.d.). (±)-Catechol SDS, 7295-85-4 Safety Data Sheets.
- Ajinomoto Co., Inc. (2003, January 6). SAFETY DATA SHEET: L-SERINE.
- Cayman Chemical. (2022, November 10). N,N'-bis(2,3-Dihydroxybenzoyl)-OL-seryl-L-dehydroalanine.
- Safety Data Sheet Catechol DANGER. (2018, August 21).
- Cayman Chemical. (n.d.). N,N'-bis(2,3-Dihydroxybenzoyl)-OL-seryl-L-serine.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - L-Serine, 99%.
- Loba Chemie. (2023, September 11). L-SERINE FOR BIOCHEMISTRY.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Serine.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Serine.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: DL-Serine.
- Fisher Scientific. (2010, May 24). SAFETY DATA SHEET.
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Navigating the Safe Handling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine: A Guide to Personal Protective Equipment and Disposal
Hazard Analysis: Understanding the "Why" Behind the Precautions
N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a bis-catechol compound. The primary safety concern arises from the catechol groups, which are known to be toxic and irritating. Catechol itself is classified as toxic if swallowed or in contact with skin, causes skin irritation, and can lead to serious eye damage.[1][2] While the L-serine component is generally considered to have low toxicity, it may cause eye and skin irritation.[3] Therefore, all handling procedures must be designed to minimize any potential contact. A related compound, N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine, is advised to be considered hazardous until more information is available, a principle we will apply to the target compound.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Tightly fitting safety goggles with side-shields.[5] | Chemical-resistant gloves (Nitrile rubber recommended).[2][6] | Full-sleeved lab coat. | Not required if handled within a certified chemical fume hood.[2] |
| Handling solutions at the bench | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (Nitrile rubber recommended). | Full-sleeved lab coat. | Not typically required, but a risk assessment should be performed. |
| Large-scale operations or risk of aerosolization | Face shield in addition to safety goggles. | Chemical-resistant gloves (Nitrile rubber recommended). | Chemical-resistant apron over a lab coat.[6] | A NIOSH-approved respirator may be necessary based on the scale and ventilation.[6] |
| Cleaning spills | Tightly fitting safety goggles with side-shields and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron. | A self-contained breathing apparatus (SCBA) may be required for large spills.[6][7] |
Key Considerations for PPE Selection:
-
Glove Integrity: Always inspect gloves for any signs of damage before use.[5][6]
-
Glove Compatibility: While nitrile gloves are generally recommended, consult a glove compatibility chart for specific solvents if applicable.
-
Lab Coat Maintenance: Ensure your lab coat is clean and fully fastened.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is crucial. The following workflow is designed to minimize exposure and ensure a controlled environment.
Caption: Recommended donning and doffing sequence for personal protective equipment.
Emergency Procedures: Be Prepared
Spills:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. [1]Clean the spill area with a suitable decontaminating agent.
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, increase ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up. [7] Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [3]Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [3]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [5]
Disposal Plan: Responsible Waste Management
All waste containing N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in designated, clearly labeled, and sealed containers.
-
Disposal: Dispose of hazardous waste in accordance with all federal, state, and local environmental regulations. [7]Do not dispose of it down the drain.
Conclusion: A Culture of Safety
The responsible handling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is not merely a set of procedures but a mindset. By understanding the potential hazards and diligently applying these safety protocols, you contribute to a secure research environment that fosters innovation while prioritizing the well-being of your team. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific safety guidelines and a thorough risk assessment before commencing any work.
References
-
SAFETY DATA SHEET: L-SERINE. (January 06 2003). Available at: [Link]
-
Safety Data Sheet - Adooq Bioscience. Available at: [Link]
-
Biology and Wildlife STANDARD OPERATING PROCEDURE - University of Alaska Fairbanks. Available at: [Link]
-
Safety Data Sheet: L-Serine - Carl ROTH. Available at: [Link]
-
Safety Data Sheet: L-Serine - Carl ROTH. Available at: [Link]
-
Safety Data Sheet: L-Serine - Carl ROTH. Available at: [Link]
-
Material Safety Data Sheet - L-Serine, 99% - Cole-Parmer. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
